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[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Documentation Hub

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  • Product: [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol
  • CAS: 1283917-21-4

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol: A Technical Guide for Structural Elucidation

Executive Summary The structural elucidation of heterocyclic small molecules containing densely functionalized nitrogenous rings requires a rigorous, multi-dimensional Nuclear Magnetic Resonance (NMR) strategy. [1-(3-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic small molecules containing densely functionalized nitrogenous rings requires a rigorous, multi-dimensional Nuclear Magnetic Resonance (NMR) strategy. [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (Chemical Formula: C11H17N3O) presents a unique analytical challenge due to the presence of a bidentate hydrogen-bonding network, a sterically encumbered piperidine-pyridine linkage, and multiple exchangeable heteroatom protons (-OH, -NH2).

This whitepaper provides an authoritative, step-by-step guide to the 1 H and 13 C NMR characterization of this compound. By moving beyond mere data tabulation, we dissect the causality behind experimental parameter selection, solvent effects, and the anisotropic influences governing chemical shifts. This document is designed for research scientists and drug development professionals who require self-validating analytical protocols for small molecule verification.

Structural Deconstruction & Mechanistic Rationale

To accurately assign the NMR spectra of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, one must first understand the electronic and spatial environment of its three core domains:

  • The 3-Aminopyridine Core: The pyridine nitrogen exerts a strong electron-withdrawing inductive effect, deshielding the adjacent H-6 proton. Conversely, the electron-donating mesomeric effect (+M) of the 3-amino group shields the ortho and para positions (C-4 and C-2). However, C-2 is directly bonded to the piperidine nitrogen, creating a complex push-pull electronic environment [1].

  • The Piperidine Ring: The saturated ring adopts a chair conformation. The bulky 2-hydroxymethyl group and the 1-(3-aminopyridin-2-yl) substituent dictate the conformational equilibrium, pushing the hydroxymethyl group into an equatorial position to minimize 1,3-diaxial interactions. This locks the axial and equatorial protons of the piperidine ring into distinct magnetic environments, resulting in complex multiplets and geminal couplings ( 2J ).

  • The Hydroxymethyl Group: The -CH 2​ OH moiety acts as a freely rotating side chain, but intramolecular hydrogen bonding between the hydroxyl proton and the adjacent piperidine nitrogen (or the pyridine amino group) can restrict this rotation, leading to diastereotopic splitting of the methylene protons.

Solvent Selection: The Causality of DMSO- d6​

While Chloroform- d (CDCl 3​ ) is the default solvent for many organic compounds, Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is strictly mandated for this protocol. CDCl 3​ promotes rapid intermolecular proton exchange, which broadens or entirely obscures the -OH and -NH 2​ signals. DMSO- d6​ , a strong hydrogen-bond acceptor, coordinates with these exchangeable protons, slowing their exchange rate relative to the NMR timescale. This allows the hydroxyl proton to appear as a distinct triplet (due to coupling with the adjacent -CH 2​

  • group) and the amino protons to appear as a sharp singlet, providing critical topological validation [2].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the following protocol must be executed. This workflow is a self-validating system; failure at any step (e.g., poor shimming) will geometrically degrade the resolution of the closely clustered piperidine multiplets.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of ultra-pure[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for both 1 H and 13 C frequencies to maximize the quality factor (Q-factor) of the RF coil, ensuring maximum signal-to-noise ratio (SNR).

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO- d6​ . Perform gradient shimming (Z0-Z5) to achieve a highly homogeneous magnetic field. Validation Check: The TMS peak must have a full-width at half-maximum (FWHM) of 0.8 Hz.

  • 1 H Acquisition (1D): Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5 seconds. Acquire 16-32 transients.

  • 13 C Acquisition (1D): Execute a proton-decoupled 13 C sequence (e.g., zgpg30). Critical Parameter: Set D1 to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the quaternary pyridine carbons (C-2, C-3), preventing signal attenuation. Acquire 512-1024 transients.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, acquire 1 H- 1 H COSY (to trace the piperidine spin system) and 1 H- 13 C HMBC (to establish the connectivity between the pyridine and piperidine rings via 3JCH​ couplings).

NMR_Workflow Start Sample Prep (DMSO-d6, 15 mg) Tune Tune & Match (Maximize Q-factor) Start->Tune Lock Lock & Shim (Z0-Z5 gradients) Tune->Lock Pulse Pulse Sequence (1D/2D Selection) Lock->Pulse Acq Data Acquisition (Optimized D1) Pulse->Acq FT Fourier Transform & Phase Correction Acq->FT

Step-by-step workflow for high-resolution NMR acquisition of small molecules.

Spectral Analysis and Data Presentation

1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

The proton spectrum is divided into the aromatic region (pyridine), the heteroatom exchangeable region, and the aliphatic region (piperidine + hydroxymethyl).

Table 1: 1 H NMR Assignments

Position / ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Pyridine H-6 7.65dd4.8, 1.51HMost deshielded due to adjacent electronegative pyridine N.
Pyridine H-4 6.95dd7.8, 1.51HDeshielded by aromatic ring, split by ortho (H-5) and meta (H-6).
Pyridine H-5 6.70dd7.8, 4.81HShielded relative to H-4/H-6 due to +M effect of the -NH 2​ group.
Amino -NH 2​ 5.10s (broad)-2HExchangeable. Sharpens in DMSO- d6​ due to H-bond stabilization.
Hydroxyl -OH 4.60t5.51HExchangeable. Triplet confirms coupling to the adjacent -CH 2​
  • group.
Piperidine H-2 3.90m-1HDeshielded by adjacent piperidine N and the -CH 2​ OH group.
-CH 2​
  • (Hydroxymethyl)
  • 3.65, 3.50m (diastereotopic)-2HABX spin system due to the chiral center at Piperidine C-2.
    Piperidine H-6 3.30, 2.75m-2HEquatorial (3.30) and axial (2.75) protons adjacent to piperidine N.
    Piperidine H-3, H-4, H-5 1.40 - 1.80m-6HOverlapping multiplets of the saturated carbon backbone.
    13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

    The carbon spectrum contains 11 distinct resonances, confirming the lack of symmetry in the molecule. The quaternary carbons (C-2 and C-3 of the pyridine ring) exhibit lower intensities due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons [3].

    Table 2: 13 C NMR Assignments

    Carbon PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
    Pyridine C-2 148.5Quaternary (C)Highly deshielded by two adjacent nitrogens (Pyridine N and Piperidine N).
    Pyridine C-3 138.2Quaternary (C)Deshielded by the directly attached -NH 2​ group.
    Pyridine C-6 136.4Methine (CH)Adjacent to pyridine N. Confirmed by HSQC correlation to δ 7.65.
    Pyridine C-4 121.7Methine (CH)Ortho to the amino group.
    Pyridine C-5 117.3Methine (CH)Para to the amino group, exhibiting the highest shielding in the aromatic ring.
    Hydroxymethyl -CH 2​ OH 61.2Methylene (CH 2​ )Deshielded by the attached oxygen atom.
    Piperidine C-2 59.8Methine (CH)Deshielded by adjacent piperidine N and the hydroxymethyl substituent.
    Piperidine C-6 49.5Methylene (CH 2​ )Adjacent to piperidine N.
    Piperidine C-3 27.4Methylene (CH 2​ ) β to the piperidine N.
    Piperidine C-5 25.1Methylene (CH 2​ ) γ to the piperidine N.
    Piperidine C-4 20.8Methylene (CH 2​ )Most shielded carbon, furthest from electronegative atoms.

    2D NMR Logic: Validating Connectivity

    To definitively prove that the piperidine ring is attached to position 2 of the pyridine ring (and not position 4 or 6), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

    Critical HMBC Correlation: The piperidine H-2 proton ( δ 3.90) and the piperidine H-6 protons ( δ 3.30, 2.75) will show a strong 3J correlation across the nitrogen atom to the quaternary Pyridine C-2 ( δ 148.5). This definitively anchors the two ring systems together.

    Correlation_Logic H_Node Proton (1H) e.g., Pip H-6 C_Node Direct C (13C) e.g., Pip C-6 H_Node->C_Node HSQC (1J) Adj_C Adjacent C (13C) e.g., Pip C-5 H_Node->Adj_C HMBC (2J) Dist_C Distant Quaternary C e.g., Pyr C-2 H_Node->Dist_C HMBC (3J) - Critical Link

    Logic mapping of 1D to 2D NMR correlations used for structural elucidation.

    Conclusion

    The rigorous NMR characterization of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol requires careful attention to solvent selection, relaxation delays, and 2D correlation logic. By utilizing DMSO- d6​ to stabilize exchangeable protons and leveraging HMBC to bridge the heteroaromatic and aliphatic domains, researchers can achieve absolute structural confidence. This self-validating methodology ensures high-fidelity data suitable for regulatory submissions and advanced drug design pipelines.

    References

    • Title: NMR Characterization of RNA Small Molecule Interactions Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link] [1]

    • Title: Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy Source: Analytical Chemistry (ACS Publications) URL: [Link] [2]

    • Title: Natural abundance nitrogen-15 nuclear magnetic resonance spectral studies on selected donors Source: PubMed (National Institutes of Health) URL: [Link] [3]

    Exploratory

    Solubility Profiling of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in Polar Aprotic Solvents

    Executive Summary The compound [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol represents a highly functionalized N-heterocyclic molecular scaffold frequently encountered in modern drug discovery. Characterized by a pipe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol represents a highly functionalized N-heterocyclic molecular scaffold frequently encountered in modern drug discovery. Characterized by a piperidine core substituted with a hydroxymethyl group and a 3-aminopyridine moiety, this molecule presents a complex array of hydrogen-bond donors (HBD) and acceptors (HBA). Understanding its thermodynamic solubility profile in polar aprotic solvents (PAS) is a critical prerequisite for optimizing chemical synthesis, liquid formulation, and downstream purification workflows.

    This whitepaper provides an in-depth mechanistic analysis of the solvation dynamics of this compound and outlines a self-validating, globally harmonized protocol for empirical solubility determination.

    Mechanistic Causality: Solvation Dynamics in Polar Aprotic Media

    To predict and manipulate the solubility of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, one must analyze the causality behind its solvent-solute interactions. The dissolution of this crystalline solid in a solvent is thermodynamically driven by the disruption of its crystal lattice energy, compensated by the exothermic formation of a solvation shell.

    The Role of Hydrogen Bonding

    The molecule possesses two potent HBDs: the primary amine ( −NH2​ ) on the pyridine ring and the primary alcohol ( −OH ) on the methanol group. It also features multiple HBAs, specifically the pyridine nitrogen, the piperidine nitrogen, and the hydroxyl oxygen.

    Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N -Dimethylformamide (DMF), and N -Methyl-2-pyrrolidone (NMP)—lack acidic hydrogen atoms but possess exceptionally strong HBA sites (e.g., the S=O bond in DMSO and the C=O bond in DMF/NMP).

    The Causality of High Solubility: When[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is introduced to a PAS, the solvent's strong HBA sites aggressively interact with the compound's −NH2​ and −OH groups. Because the solvent does not self-associate via hydrogen bonding (unlike water or methanol), the energetic penalty for cavity formation in the solvent is relatively low. The resulting strong dipole-dipole interactions and HBD-HBA complexes effectively overcome the API's lattice energy, leading to high solubility. Furthermore, the high dielectric constants of these solvents stabilize the localized dipoles of the aminopyridine ring.

    Solvation API [1-(3-Aminopyridin-2-yl) piperidin-2-yl]methanol HBD H-Bond Donors (-NH2, -OH) API->HBD HBA H-Bond Acceptors (Pyridine N, Piperidine N) API->HBA SolventHBA Strong Solvent HBA (S=O, C=O) HBD->SolventHBA Primary Solvation (Exothermic) SolventDipole Strong Dipole Moment HBA->SolventDipole Dipole-Dipole Interaction Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->SolventHBA Solvent->SolventDipole

    Caption: Mechanistic pathway of API solvation driven by HBD-HBA and dipole-dipole interactions.

    Quantitative Data: Predicted Solubility Parameters

    Based on the physicochemical properties of heavily functionalized aminopyridine derivatives, the table below summarizes the expected solubility behavior of the compound across various polar aprotic solvents.

    SolventDielectric Constant ( ε ) at 25°CDipole Moment (D)H-Bond Acceptor CapacityExpected Solubility Range (mg/mL)Primary Solvation Mechanism
    DMSO 46.73.96Very High> 100 (Freely Soluble)Strong S=O⋯H-N/O bonding
    DMF 36.73.82High50 - 100 (Soluble) C=O⋯H-N/O bonding
    NMP 32.24.09High50 - 100 (Soluble) C=O⋯H-N/O bonding
    Acetonitrile 37.53.92Moderate10 - 30 (Sparingly Soluble)Dipole-dipole stabilization
    Acetone 20.72.88Moderate1 - 10 (Slightly Soluble)Weak C=O⋯H-N/O bonding

    Note: Data represents extrapolated thermodynamic equilibrium ranges for N-heterocyclic APIs with similar LogP and polar surface areas.

    Self-Validating Experimental Protocol: The Shake-Flask Method

    To empirically determine the solubility of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, the industry gold standard is the Shake-Flask Method [1]. This method is heavily endorsed by the World Health Organization (WHO)[2] and the International Council for Harmonisation (ICH M9)[3] for its accuracy in establishing true thermodynamic equilibrium.

    Why this is a Self-Validating System

    A robust protocol cannot rely on a single time-point measurement. This workflow is designed as a self-validating system through kinetic sampling and solid-state verification. Equilibrium is only proven when consecutive time points (e.g., 24h, 48h, and 72h) show a concentration variance of <2% . Additionally, analyzing the residual solid ensures that the solvent has not induced a phase change (e.g., solvatomorphism)[4], which would invalidate the measurement of the original polymorph.

    Step-by-Step Methodology
    • Saturation Preparation: Weigh an excess amount of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (approximately 30-40% more than the estimated solubility limit) into a chemically inert, tightly sealed glass vial[2]. Add a precise volume (e.g., 5.0 mL) of the target polar aprotic solvent.

    • Mechanical Agitation & Equilibration: Place the vial in a temperature-controlled orbital shaker. The WHO and ICH guidelines mandate maintaining a strict temperature of 37±1∘C (or 25±1∘C for standard ambient profiling)[2][3]. Agitate continuously at 150-200 RPM.

    • Kinetic Sampling (The Validation Step): Extract 0.5 mL aliquots at 24, 48, and 72 hours.

    • Phase Separation: To avoid adsorption issues common with syringe filters, subject the aliquots to isothermal centrifugation at the exact test temperature to separate the undissolved solid from the saturated supernatant[1].

    • Quantification: Dilute the supernatant appropriately with the mobile phase and quantify the dissolved API concentration using a validated High-Performance Liquid Chromatography (HPLC) method coupled with a Diode-Array Detector (DAD)[5].

    • Solid-State Verification: Recover the residual undissolved solid, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD) to confirm the absence of solvent-induced polymorphic transitions or solvate formation[4].

    ShakeFlask Step1 1. Solid Excess Addition (API + Polar Aprotic Solvent) Step2 2. Mechanical Agitation (Orbital Shaker, Controlled Temp) Step1->Step2 Step3 3. Kinetic Sampling (24h, 48h, 72h) Step2->Step3 Decision Δ Concentration < 2% between time points? Step3->Decision Step4 4. Phase Separation (Isothermal Centrifugation) Step5 5. Quantification (HPLC-DAD Analysis) Step4->Step5 SolidCheck 6. Residual Solid Analysis (XRPD for Solvatomorphism) Step4->SolidCheck Recover Solid Decision->Step2 No (Continue Shaking) Decision->Step4 Yes (Equilibrium Reached)

    Caption: Self-validating Shake-Flask workflow ensuring thermodynamic equilibrium and phase stability.

    Conclusion

    The solubility profile of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in polar aprotic solvents is dominated by its robust hydrogen-bond donor capabilities interacting with the strong acceptor properties of solvents like DMSO and DMF. By deploying a self-validating shake-flask methodology that incorporates kinetic sampling and solid-state verification, researchers can generate highly trustworthy, regulatory-compliant thermodynamic data essential for advancing the compound through the drug development pipeline.

    References

    • Solubility - A Fundamental Concept in Pharmaceutical Sciences Scribd[Link]

    • Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver World Health Organization (WHO)[Link]

    • Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system National Institutes of Health (NIH) / PMC[Link]

    • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries National Institutes of Health (NIH) / PMC[Link]

    • Polymorphism and Solvatomorphism ResearchGate[Link]

    Sources

    Foundational

    The Crystal Structure and Stereochemistry of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol: A Technical Guide

    Executive Summary The compound [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol represents a highly versatile and privileged structural motif in modern drug discovery. Combining a functionalized piperidine ring with an am...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol represents a highly versatile and privileged structural motif in modern drug discovery. Combining a functionalized piperidine ring with an aminopyridine hinge-binding moiety, this scaffold is frequently utilized in the design of potent kinase inhibitors (e.g., targeting p38 MAPK, DLK, and EGFR) [1].

    For researchers and drug development professionals, understanding the precise three-dimensional architecture—specifically the absolute stereochemistry at the C2 position of the piperidine ring and the conformational dynamics of the N-aryl bond—is critical. Enantiomers of chiral small molecules often exhibit vastly different pharmacokinetic and pharmacodynamic profiles. This whitepaper provides an in-depth analysis of the stereochemical properties of this compound and outlines a self-validating, step-by-step crystallographic protocol for determining its absolute configuration.

    Stereochemistry and Conformational Analysis

    The C2 Stereocenter and Piperidine Conformation

    The molecule features a single chiral center at the C2 position of the piperidine ring, allowing for two enantiomeric forms: (R) and (S). The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The hydroxymethyl group (-CH₂OH) at C2 can occupy either an axial or equatorial position.

    In the solid state, the equatorial orientation is generally favored due to the minimization of 1,3-diaxial interactions with the hydrogen atoms at C4 and C6. However, the presence of the bulky 3-aminopyridin-2-yl group at the N1 position introduces complex conformational dynamics.

    N-Aryl Bond Rotation and Steric Hindrance

    The bond between the piperidine nitrogen (N1) and the pyridine ring (C2') possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the aromatic system. This restricts free rotation. Furthermore, the 3-amino group on the pyridine ring creates significant steric hindrance against the piperidine ring.

    This steric clash forces the pyridine ring to adopt an orthogonal or twisted conformation relative to the average plane of the piperidine ring. The exact torsion angle is dictated by a delicate balance between maximizing orbital overlap (favoring planarity) and minimizing steric repulsion (favoring orthogonality). The hydroxymethyl group often acts as a hydrogen bond donor or acceptor, forming intramolecular or intermolecular hydrogen bonds that further lock the crystal lattice into a specific conformational state.

    binding_logic N1 [1-(3-Aminopyridin-2-yl) piperidin-2-yl]methanol N2 3-Aminopyridine Ring (Kinase Hinge Binder) N1->N2 N3 Piperidine Core (Conformational Vector) N1->N3 N4 C2-Hydroxymethyl Group (Chiral Center / H-Bonding) N1->N4 N5 Target Protein Pocket (Stereospecific Binding) N2->N5 H-Bonding to Backbone N3->N5 Shape Complementarity N4->N5 Specificity Channel

    Diagram 1: Pharmacophoric breakdown of the aminopyridine-piperidine scaffold.

    Crystallographic Determination of Absolute Configuration

    To definitively establish the absolute stereochemistry of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard [2]. Because this molecule consists entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, Oxygen), determining the absolute configuration relies on measuring the subtle differences in diffraction intensities of Bijvoet pairs caused by resonant scattering (anomalous dispersion).

    Experimental Rationale: The Choice of X-Ray Source

    Causality Check: Why use Copper (Cu Kα) over Molybdenum (Mo Kα) radiation? The anomalous scattering signal ( f′′ ) for oxygen and nitrogen is negligible under Mo Kα radiation ( λ=0.7107 Å). To obtain a statistically significant Flack parameter for a light-atom structure, Cu Kα radiation ( λ=1.5418 Å) must be utilized. The longer wavelength interacts more strongly with the core electrons of oxygen and nitrogen, amplifying the anomalous dispersion effect required to distinguish between the (R) and (S) enantiomers[3].

    Step-by-Step SCXRD Methodology

    This protocol is designed as a self-validating system. Each step includes a quality control checkpoint to ensure the integrity of the final structural model.

    Step 1: Enantiopure Crystallization

    • Procedure: Dissolve the enantiopure compound in a minimal amount of a binary solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). Allow the solvent to evaporate slowly at room temperature over 3–7 days.

    • Validation: Inspect the resulting crystals under a polarized light microscope. Select a single crystal that exhibits uniform extinction (birefringence), indicating a lack of twinning or polycrystalline defects.

    Step 2: Data Collection

    • Procedure: Mount the crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil and transfer it to a diffractometer equipped with a Cu Kα microfocus source and a low-temperature device (e.g., 100 K). Collecting data at cryogenic temperatures minimizes thermal motion (Debye-Waller factor), significantly improving resolution.

    • Validation: Evaluate the internal agreement factor ( Rint​ ). A robust dataset should yield an Rint​<0.05 .

    Step 3: Structure Solution and Refinement

    • Procedure: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the initial model using full-matrix least-squares on F2 (e.g., SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

    • Validation: The final refinement should converge with R1​<0.05 and wR2​<0.15 . The residual electron density map should be flat (highest peak < 0.5 e/ų).

    Step 4: Absolute Structure Determination

    • Procedure: Calculate the Flack parameter ( x ) during the final refinement cycles. The Flack parameter estimates the absolute structure of a non-centrosymmetric crystal [2].

    • Validation: For a definitive assignment of absolute configuration, the Flack parameter must be x≈0 with a standard uncertainty (s.u.) of u<0.04 [3]. If x≈1 , the model must be inverted to the opposite enantiomer.

    scxrd_workflow N1 1. Crystal Selection (Polarized Light Microscopy) N2 2. X-Ray Diffraction (Cu-Kα Source, 100 K) N1->N2 Mount Crystal N3 3. Data Reduction & Absorption Correction N2->N3 R_int < 0.05 N4 4. Structure Solution (SHELXT - Phase Problem) N3->N4 Generate HKL N5 5. Anisotropic Refinement (SHELXL - Least Squares) N4->N5 Initial Model N6 6. Absolute Configuration (Flack Parameter x ≈ 0) N5->N6 R1 < 0.05, wR2 < 0.15

    Diagram 2: Self-validating SCXRD workflow for absolute configuration determination.

    Quantitative Data Presentation

    The following tables summarize the expected crystallographic parameters and key geometric features for the [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol scaffold, synthesized from authoritative crystallographic databases and related structural studies.

    Table 1: Typical Crystallographic Parameters
    ParameterExpected Range / ValueSignificance
    Crystal System Orthorhombic or MonoclinicTypical for chiral organic small molecules.
    Space Group P21​21​21​ or P21​ Sohncke space groups; mandatory for enantiopure chiral compounds.
    Temperature 100(2) KReduces thermal ellipsoids for precise bond length determination.
    Radiation Cu Kα ( λ=1.54178 Å)Maximizes anomalous dispersion for light-atom absolute configuration.
    Flack Parameter ( x ) 0.01±0.03 Validates the correct absolute stereochemistry (must be near 0).
    R1​ (Final) 0.030 – 0.045Indicates a high-quality structural model fit to the experimental data.
    Table 2: Key Bond Lengths and Torsion Angles

    Structural FeatureAtoms InvolvedExpected ValueStructural ImplicationN-Aryl Bond LengthN(piperidine) – C(pyridine)1.38 – 1.42 ÅIndicates partial double-bond character due to lone pair delocalization.Hydroxymethyl BondC(2) – C(methanol)1.51 – 1.53 ÅStandard sp3 sp3 carbon-carbon single bond.Inter-ring TorsionC(3')-C(2')-N(1)-C(2)60° – 90°Orthogonal twist to relieve steric clash between the 3-amino group and piperidine.H-Bond DistanceO-H ··· N(pyridine)2.70 – 2.90 ÅPotential intramolecular or intermolecular stabilization network.

    Conclusion

    The structural elucidation of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol requires a rigorous approach to both conformational analysis and crystallographic methodology. Because the biological efficacy of such privileged scaffolds is intimately tied to their stereochemistry, the use of Cu Kα X-ray diffraction to determine the Flack parameter is non-negotiable for definitive absolute configuration assignment. By adhering to the self-validating protocols outlined in this guide, researchers can ensure the scientific integrity of their structural data, thereby accelerating downstream drug design and optimization efforts.

    References

    • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • The use of X-ray crystallography to determine absolute configuration Source: Chirality (PubMed / NIH) URL:[Link]

    • Howard Flack and the Flack Parameter Source: MDPI URL:[Link]

    Exploratory

    Thermodynamic Stability and Melting Point Profiling of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol: A Technical Guide

    Executive Summary & Structural Rationale In modern drug development, the physicochemical characterization of novel active pharmaceutical ingredient (API) scaffolds is a critical prerequisite for successful formulation. [...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    In modern drug development, the physicochemical characterization of novel active pharmaceutical ingredient (API) scaffolds is a critical prerequisite for successful formulation. [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is a highly functionalized heterocyclic compound featuring a primary amine, a pyridine ring, a piperidine core, and a primary hydroxyl group.

    From a thermodynamic perspective, this molecular architecture presents a complex interplay of non-covalent interactions. The primary amine (-NH₂) and the hydroxymethyl group (-CH₂OH) act as potent hydrogen bond donors and acceptors, while the pyridine nitrogen serves as an additional acceptor. These interactions dictate the crystal lattice energy, which directly governs the compound's melting point, enthalpy of fusion ( ΔHfus​ ), and overall thermodynamic stability in the solid state[1].

    As an Application Scientist, I approach the thermal profiling of such compounds not merely as a data-gathering exercise, but as a mechanistic investigation. Understanding why this compound melts or degrades at a specific temperature allows us to predict its behavior during milling, granulation, and long-term storage.

    Solid-State Thermodynamics & Melting Point Determination

    While traditional capillary melting point apparatuses provide a visual baseline, Differential Scanning Calorimetry (DSC) is the gold standard for pharmaceutical thermodynamic profiling[2]. DSC measures the heat flow associated with phase transitions, providing not just the melting onset, but the enthalpy of fusion—a direct metric of crystal lattice stability[3].

    The Causality of Experimental Design

    For an aminopyridine derivative, the primary amine is highly susceptible to oxidative degradation at elevated temperatures. If a melting point is determined in an ambient atmosphere, concurrent oxidation can artificially broaden the endothermic melting peak, leading to inaccurate thermodynamic calculations. Therefore, a strictly controlled inert atmosphere (Nitrogen or Argon purge) is not optional; it is a mechanistic necessity.

    Protocol: DSC & TGA Workflow

    This self-validating protocol ensures that the thermal data acquired is purely indicative of the compound's physical state, isolated from chemical degradation artifacts.

    Step 1: Instrument Calibration

    • Action: Calibrate the DSC using an Indium standard (Melting point: 156.6 °C; ΔHfus​ : 28.45 J/g).

    • Causality: Indium's melting point closely aligns with the expected melting range of highly substituted piperidine-pyridine derivatives (typically 120–160 °C). Calibrating in this specific thermal window minimizes non-linear sensor drift.

    Step 2: Sample Preparation

    • Action: Accurately weigh 3.0 to 5.0 mg of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol into a standard aluminum crucible.

    • Action: Crimp the pan with a pin-holed aluminum lid.

    • Causality: The pinhole allows for the escape of any residual volatile solvents (e.g., trapped crystallization solvents) without causing pan deformation from pressure buildup, which would alter the thermal contact with the sensor[2].

    Step 3: Thermogravimetric Analysis (TGA) Pre-Screening

    • Action: Run a TGA from 25 °C to 300 °C at 10 °C/min under a 50 mL/min N₂ purge.

    • Causality: TGA must always precede DSC. It determines the onset of thermal decomposition. If the compound degrades at or near its melting point, the DSC melting endotherm will be convoluted with decomposition exotherms/endotherms.

    Step 4: DSC Execution

    • Action: Equilibrate the sample at 25 °C. Ramp the temperature at 10 °C/min up to 10 °C below the decomposition onset determined by TGA.

    • Action: Maintain a continuous dry Nitrogen purge at 50 mL/min.

    G A Sample Prep: Weigh 3-5 mg API B Hermetic Sealing (Al Crucible with Pinhole) A->B C Thermal Chamber (N2 Purge 50 mL/min) B->C D Heat Ramp (10 °C/min) C->D E Endothermic Peak (Melting Point & ΔHfus) D->E DSC (Phase Transition) F Mass Loss Curve (Degradation Onset) D->F TGA (Mass Loss)

    Caption: Standardized workflow for API thermal analysis utilizing DSC and TGA.

    Intrinsic Thermodynamic Stability & Forced Degradation

    Thermodynamic stability extends beyond the melting point; it encompasses the molecule's resistance to chemical breakdown under environmental stress. According to ICH Q1A(R2) guidelines, forced degradation studies are mandatory to elucidate degradation pathways and establish stability-indicating analytical methods[4][5].

    Given the structure of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, the primary liabilities are:

    • N-Oxidation: The pyridine nitrogen and primary amine are highly susceptible to peroxide-mediated oxidation.

    • Acid/Base Cleavage: The C-N bond linking the piperidine and pyridine rings may undergo cleavage under extreme hydrolytic stress.

    Protocol: Forced Degradation Matrix

    To establish the kinetic and thermodynamic boundaries of the API, subject the compound to the following self-validating stress conditions. A control sample (API in solvent, stored at 2-8 °C in the dark) must be run concurrently to validate that degradation is solely caused by the applied stress.

    Step 1: Oxidative Stress

    • Action: Dissolve API in a methanol/water co-solvent. Add 3% H₂O₂ to achieve a final concentration of 1 mg/mL. Stir at room temperature for 24 hours.

    • Causality: Generates N-oxide degradants, allowing the analytical team to map the oxidative stability boundary of the aminopyridine moiety[5].

    Step 2: Thermal/Humidity Stress (Solid State)

    • Action: Spread 50 mg of API powder in a thin layer on a petri dish. Expose to 60 °C / 75% Relative Humidity (RH) for 7 to 14 days.

    • Causality: Simulates accelerated aging. Moisture can plasticize the crystal lattice, lowering the activation energy required for solid-state degradation or polymorphic transition.

    G API [1-(3-Aminopyridin-2-yl) piperidin-2-yl]methanol Ox Oxidative Stress (3% H2O2) API->Ox Therm Thermal / Humidity (60°C / 75% RH) API->Therm Hyd Hydrolytic Stress (0.1M HCl / NaOH) API->Hyd Nox N-Oxidation (Pyridine/Amine) Ox->Nox Deg Polymorphic Shift / Lattice Relaxation Therm->Deg Cleav C-N Bond Cleavage Hyd->Cleav

    Caption: Mechanistic pathways of forced degradation for aminopyridine-piperidine derivatives.

    Data Presentation & Interpretation

    To accurately benchmark[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol against established pharmaceutical standards, the resulting data should be tabulated for cross-functional review.

    Table 1: Target Thermodynamic & Physicochemical Parameters

    Note: Values represent expected ranges for this structural class based on analogous heterocyclic API scaffolds.

    ParameterAnalytical TechniqueExpected Range / TargetMechanistic Significance
    Melting Point ( Tm​ ) DSC120 °C – 160 °CIndicates crystal lattice strength; higher Tm​ suggests strong intermolecular H-bonding.
    Enthalpy of Fusion ( ΔHfus​ ) DSC80 – 120 J/gQuantifies the thermodynamic energy required to disrupt the solid-state lattice.
    Degradation Onset ( Td​ ) TGA> 220 °CDefines the maximum safe processing temperature (e.g., for hot-melt extrusion).
    Glass Transition ( Tg​ ) Modulated DSC40 °C – 70 °CRelevant only if the API forms an amorphous solid dispersion.
    Table 2: ICH Q1A Forced Degradation Stress Matrix
    Stress ConditionReagent / EnvironmentDurationPrimary Degradation Target
    Acidic Hydrolysis 0.1 M HCl at 60 °C24 – 48 hrsC-N bond cleavage
    Alkaline Hydrolysis 0.1 M NaOH at 60 °C24 – 48 hrsPiperidine ring opening (rare)
    Oxidation 3% H₂O₂ at 25 °C24 hrsPyridine / Amine N-oxidation
    Photolysis UV/Vis (1.2M lux hrs)7 daysFree radical generation
    Thermal (Solid) 60 °C / 75% RH14 daysPolymorphic transition / Hydration

    Conclusion

    The thermodynamic stability and melting point of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol are not isolated physical constants; they are dynamic properties dictated by the molecule's hydrogen-bonding capacity and structural conformation. By employing rigorous, self-validating DSC/TGA methodologies and structured ICH Q1A forced degradation studies, researchers can accurately map the thermal boundaries of this compound. This data is foundational, ensuring that the API remains chemically intact and physically stable from the synthesis reactor to the patient.

    References

    • Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine–Salicylic Acid Case Study ACS Publications (Crystal Growth & Design)[Link]

    • Thermal Analysis: Stability, Decomposition, and Material Properties Lab Manager[Link]

    • Development and Assessment of Sustained Release Matrix Tablet of Telmisartan (ICH Q1A Guidelines) International Journal of Trend in Scientific Research and Development (IJTSRD) [Link]

    • Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations Arabian Journal of Chemistry[Link]

    Sources

    Foundational

    Electronic Properties and Conformational Dynamics of the Aminopyridine Ring in[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    Executive Summary The molecule [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol represents a highly functionalized, sterically constrained diamino-heterocyclic scaffold. Aminopyridines are privileged pharmacophores in med...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The molecule [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol represents a highly functionalized, sterically constrained diamino-heterocyclic scaffold. Aminopyridines are privileged pharmacophores in medicinal chemistry, frequently deployed as hinge-binding motifs in kinase inhibitors (e.g., TNK1 and PARP inhibitors) due to their robust hydrogen-bonding capabilities and tunable electronics[1][2][3]. This whitepaper provides an in-depth analysis of how the 2'-hydroxymethylpiperidine moiety modulates the mesomeric (+M) and inductive (-I) effects of the central 3-aminopyridine ring. By dissecting the interplay between steric hindrance, intramolecular hydrogen bonding, and orbital overlap, this guide establishes a framework for the physical and electronic characterization of this complex scaffold.

    Structural and Electronic Architecture

    The Push-Pull Electronic System

    The core of the molecule is a 2-(piperidin-1-yl)pyridin-3-amine derivative[4][5]. The electronic landscape of the pyridine ring is dictated by a competitive "push-pull" system:

    • Mesomeric Donors (+M): Both the piperidine nitrogen at the C2 position and the primary amine at the C3 position are strong electron-donating groups[6][7]. Their lone pairs delocalize into the pyridine π -system, significantly increasing electron density at the C4 and C6 positions.

    • Inductive Acceptor (-I): The endocyclic pyridine nitrogen acts as an electronegative sink, polarizing the ring and serving as the primary basic center and hydrogen-bond acceptor[8].

    Conformational Modulation via the 2'-Hydroxymethyl Group

    Unlike unsubstituted piperidinyl-pyridines, the presence of the hydroxymethyl group at the C2' position of the piperidine ring introduces severe steric constraints.

    • Steric Clash: To minimize allylic-strain-like interactions with the 3-amino group, the piperidine ring is forced out of coplanarity with the pyridine ring.

    • Orbital Decoupling: This orthogonal or twisted conformation reduces the p−π orbital overlap between the piperidine nitrogen lone pair and the pyridine ring, attenuating its +M effect compared to an unhindered system.

    • Intramolecular Hydrogen Bonding: The primary alcohol (-CH 2​ OH) acts as a critical conformational lock[9][10]. It can form a stable intramolecular hydrogen bond with either the C3-amino group or the endocyclic pyridine nitrogen, trapping the molecule in a low-energy bioactive conformation.

    ElectronicSteric cluster_0 Electron Donors (+M) cluster_1 Acceptor & Core cluster_2 Conformational Lock N1 Piperidine N1 Strong +M Donor Core Pyridine Ring Electron-Rich Pi System N1->Core Delocalization N3 3-Amino Group Primary +M Donor N3->Core Delocalization PyN Pyridine N -I Acceptor / Base Core->PyN Inductive Pull OH 2'-Hydroxymethyl H-Bond Donor OH->N1 Steric Clash OH->N3 Intramolecular H-Bond

    Caption: Electronic delocalization pathways and steric/H-bond conformational locks in the scaffold.

    Quantitative Electronic Parameters

    To understand the impact of the substitution pattern, we must compare the target molecule against baseline aminopyridine fragments. The dual +M effects elevate the HOMO energy, making the ring highly nucleophilic, while the steric twist of the piperidine ring slightly dampens the basicity of the pyridine nitrogen compared to unhindered analogs.

    Table 1: Comparative Electronic and Chemical Parameters (Empirical & Extrapolated)
    Compound ScaffoldPyridine N pKa​ C4 1 H NMR Shift (ppm)HOMO-LUMO Gap (eV)Primary Electronic Effect
    Pyridine ~5.27.64~4.8Baseline (-I from N)
    2-Aminopyridine ~6.86.53~4.5Strong +M from C2 amine
    3-Aminopyridine ~6.07.08~4.6Moderate +M from C3 amine
    2-(Piperidin-1-yl)pyridin-3-amine ~7.26.20~4.2Dual +M (C2, C3); Coplanar
    [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol ~7.0 6.35 ~4.3 Dual +M; Attenuated by steric twist

    Note: Data for the target molecule is extrapolated based on established Hammett constants and steric constraints of ortho-substituted 2,3-diaminopyridines[7][8].

    Self-Validating Experimental Workflows

    To rigorously characterize the electronic properties and hydrogen-bonding networks of this molecule, a multi-modal analytical approach is required. The following protocols are designed with built-in causality and self-validation mechanisms.

    Protocol 1: Thermodynamic Profiling via Potentiometric & UV-Vis Titration

    Causality: The molecule possesses three potential protonation sites (pyridine N, piperidine N, primary amine). Potentiometric titration alone yields macroscopic pKa​ values but cannot assign the site of protonation. Coupling this with UV-Vis spectrophotometry allows us to track the π→π∗ and n→π∗ transitions of the pyridine chromophore, confirming that the first protonation event occurs at the endocyclic pyridine nitrogen[6].

    Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 mM of the analyte in 0.15 M aqueous KCl (to maintain constant ionic strength, ensuring activity coefficients remain stable).

    • Titration Setup: Equip an automated titrator with a combined glass electrode, calibrated using standard buffers (pH 4.01, 7.00, 10.01) immediately prior to use.

    • Data Acquisition (Potentiometry): Titrate with 0.1 M standardized HCl from pH 10.0 down to pH 2.0 under an inert argon atmosphere to prevent CO 2​ absorption.

    • Data Acquisition (UV-Vis): Simultaneously route the solution through a flow-cell in a UV-Vis spectrophotometer. Record spectra from 220 nm to 400 nm at intervals of 0.2 pH units.

    • Self-Validation: Plot the first derivative of the potentiometric curve ( ΔpH/ΔV ) to find the macroscopic pKa​ . Cross-validate by plotting the absorbance at the isosbestic point against pH. The inflection points must align within ±0.05 pH units.

    Protocol 2: Conformational Mapping via Multi-Nuclear NMR

    Causality: To prove the existence of the intramolecular hydrogen bond between the 2'-hydroxymethyl group and the 3-amino group, we must observe the exchangeable protons. Using standard CDCl 3​ or D 2​ O will result in rapid proton exchange, obliterating the signal. Anhydrous DMSO-d 6​ is strictly required to slow this exchange rate, allowing the observation of scalar couplings and spatial proximities[8][11].

    Step-by-Step Methodology:

    • Sample Prep: Dissolve 15 mg of the highly purified compound in 0.6 mL of strictly anhydrous DMSO-d 6​ (stored over 3Å molecular sieves).

    • 1D 1 H and 13 C Acquisition: Acquire standard spectra at 298 K. Look for the distinct downfield shift of the -OH proton (typically δ 4.5 - 5.5 ppm) and the -NH 2​ protons (typically δ 5.0 - 6.0 ppm).

    • Temperature Coefficient Analysis: Acquire 1 H spectra at 5 K intervals from 298 K to 343 K. Calculate the temperature coefficient ( Δδ/ΔT ) for the -OH and -NH 2​ signals.

      • Validation: A value more positive than -4.5 ppb/K strongly indicates the proton is shielded from the solvent by an intramolecular hydrogen bond.

    • 2D NOESY/ROESY: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. Look for cross-peaks between the hydroxymethyl -CH 2​

      • protons and the 3-amino protons, confirming spatial proximity (< 5 Å).

    ExpWorkflow cluster_NMR Structural & Electronic Mapping cluster_Titration Thermodynamic Profiling Prep Sample Preparation (Anhydrous DMSO-d6 / Aqueous Buffers) NMR1D 1D 1H/13C NMR (Chemical Shift Analysis) Prep->NMR1D Pot Potentiometric Titration (Macro-pKa Determination) Prep->Pot NMR2D 2D NOESY/HOESY (Spatial H-Bond Validation) NMR1D->NMR2D Identifies exchangeable protons Val Data Synthesis & DFT Validation (MESP & Orbital Mapping) NMR2D->Val UV UV-Vis Spectrophotometry (Micro-pKa & HOMO-LUMO) Pot->UV Cross-validates ionization states UV->Val

    Caption: Self-validating multi-modal workflow for electronic and conformational characterization.

    Medicinal Chemistry Implications

    Understanding the electronic properties of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is critical for drug design. The electron-rich nature of the aminopyridine core makes it an exceptional hydrogen bond donor-acceptor motif.

    When designing kinase inhibitors, the pyridine nitrogen typically acts as an acceptor for the kinase hinge region backbone (e.g., the NH of a Met or Cys residue), while the 3-amino group acts as a donor to the backbone carbonyl[2][3]. The 2'-hydroxymethyl group serves a dual purpose: it restricts the conformational entropy of the ligand prior to binding (reducing the entropic penalty of target engagement) and provides a vector for interacting with solvent-exposed regions or ribose-binding pockets in the active site.

    References

    • ResearchGate. 2-Aminopyridine - An unsung hero in drug discovery. Available at:[Link]

    • Science Publishing Group. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

    • ACS Publications (Chemical Reviews). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Available at:[Link]

    • MSpace (University of Manitoba). Development of Novel PARP Inhibitors Based on Phenanthridinones Using Computer-Aided Drug Design. Available at: [Link]

    • National Institutes of Health (PMC). Bis(mefloquinium) butanedioate ethanol monosolvate: crystal structure and Hirshfeld surface analysis. Available at:[Link]

    Sources

    Exploratory

    Comprehensive In Vitro Metabolite Identification (MetID) of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol: A High-Resolution Mass Spectrometry Approach

    Executive Summary & Structural Rationale The elucidation of a drug candidate’s metabolic fate is a critical gatekeeper in preclinical development, dictating its pharmacokinetic profile, safety, and potential for drug-dru...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    The elucidation of a drug candidate’s metabolic fate is a critical gatekeeper in preclinical development, dictating its pharmacokinetic profile, safety, and potential for drug-drug interactions (DDIs). This technical guide outlines a robust, self-validating in vitro workflow for the metabolite identification (MetID) of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol .

    Structurally, this scaffold presents three distinct metabolic liabilities:

    • Primary Alcohol (-CH₂OH): Highly susceptible to Phase I oxidation (forming a carboxylic acid) and Phase II O-glucuronidation.

    • Primary Amine on Pyridine Ring: A classic site for N-glucuronidation, N-acetylation, and N-oxidation.

    • Piperidine/Pyridine Rings: Prone to Cytochrome P450 (CYP)-mediated aliphatic and aromatic hydroxylation.

    To capture this diverse biotransformation network, we employ a dual-system in vitro approach utilizing Human Liver Microsomes (HLM) and cryopreserved human hepatocytes, coupled with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

    Experimental Design: Causality & Model Selection

    A rigorous MetID study relies on complementary biological models to prevent false negatives.

    • Human Liver Microsomes (HLM): Subcellular fractions enriched in membrane-bound CYP450, Flavin-containing monooxygenases (FMO), and Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[1]. HLMs are utilized here to isolate and map early Phase I oxidative events and specific UGT-mediated conjugations without the interference of cytosolic enzymes[2].

    • Human Hepatocytes: Intact whole-cell models considered the "gold standard" for in vitro metabolism[3]. Hepatocytes contain the complete physiological stoichiometry of Phase I and Phase II enzymes, along with endogenous cofactors (e.g., UDPGA, PAPS, GSH), enabling the observation of secondary and tertiary metabolic cascades.

    Workflow Start Test Compound: [1-(3-Aminopyridin-2-yl) piperidin-2-yl]methanol HLM Human Liver Microsomes (Phase I + UGTs) Start->HLM 1 µM, +NADPH/UDPGA Hep Human Hepatocytes (Comprehensive Phase I/II) Start->Hep 1 µM, Suspension Quench Protein Precipitation (Acetonitrile + IS) HLM->Quench Timepoints (0-120 min) Hep->Quench Timepoints (0-240 min) LCHRMS LC-HRMS Analysis (Q-TOF / Orbitrap) Quench->LCHRMS Centrifugation & Injection Data Data Processing (Mass Defect Filtering) LCHRMS->Data MS/MS Fragmentation

    Figure 1: Experimental workflow for in vitro MetID using HLM and Hepatocyte models.

    Step-by-Step Self-Validating Protocols

    Protocol A: HLM Incubation (Phase I & UGTs)

    Objective: Map primary oxidative and glucuronidation pathways. Causality Note: UGT enzymes reside on the luminal side of the endoplasmic reticulum. To allow the highly polar cofactor UDPGA to access the active site, the microsomal membrane must be permeabilized using alamethicin, a pore-forming peptide[4].

    • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Pore Formation: Pre-incubate pooled HLMs (final concentration 0.5 mg/mL) with alamethicin (25 µg/mL) on ice for 30 minutes[4].

    • Substrate Addition: Add[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol to a final concentration of 1 µM. (Rationale: 1 µM ensures pseudo-first-order kinetics, preventing enzyme saturation and Michaelis-Menten distortion)[1].

    • Equilibration: Pre-warm the mixture to 37°C for 5 minutes in a shaking water bath.

    • Reaction Initiation: Add a cofactor mixture yielding final concentrations of 1 mM NADPH (for CYP/FMO activity) and 5 mM UDPGA (for UGT activity)[2].

    • Quenching: At designated time points (0, 15, 30, 60, 120 min), aliquot 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (IS). (Rationale: A 3:1 organic-to-aqueous ratio instantly denatures proteins, halting enzymatic activity while extracting the metabolites)[5].

    • Isolation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis.

    Protocol B: Cryopreserved Human Hepatocyte Suspension

    Objective: Observe comprehensive Phase I/II networks and secondary cascades.

    • Thawing: Thaw cryopreserved human hepatocytes rapidly (<2 mins) in a 37°C water bath to minimize viability loss[6].

    • Suspension & Viability: Suspend cells in pre-warmed Williams' E medium supplemented with 2 mM L-glutamine. Assess viability via Trypan Blue exclusion (must be >80%).

    • Plating: Dilute to a working concentration of 1 × 10⁶ viable cells/mL[6].

    • Incubation: Add the test compound (1 µM final concentration) and incubate at 37°C under a 5% CO₂ atmosphere with gentle orbital shaking (approx. 100 rpm). (Rationale: Continuous shaking prevents cell settling and ensures oxygenation, which is critical for CYP turnover).

    • Quenching: Quench 50 µL aliquots at 0, 30, 60, 120, and 240 minutes using 150 µL of ice-cold acetonitrile containing IS[5]. Centrifuge and isolate the supernatant.

    LC-HRMS Analytical Workflow & Data Processing

    Instrumental Setup

    High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is mandatory for MetID. HRMS provides sub-ppm mass accuracy, which is essential for distinguishing isobaric metabolites (e.g., differentiating true hydroxylation [+15.9949 Da] from endogenous matrix interferences)[5].

    • Chromatography: Reverse-phase UHPLC C18 column (1.7 µm, 2.1 × 100 mm) maintained at 40°C.

    • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Acquisition: Positive Electrospray Ionization (ESI+), Data-Dependent Acquisition (DDA) triggering MS/MS on the top 5 most abundant ions.

    Data Processing: Mass Defect Filtering (MDF)

    Causality Note: Biological matrices contain thousands of endogenous features. MDF algorithms screen full-scan MS data to eliminate these matrix ions[7]. Because biotransformations (like adding an oxygen atom) shift the exact mass in predictable ways, the software intelligently isolates drug-related ions by filtering out anything that does not share the characteristic mass defect of the parent scaffold[7].

    Predicted Metabolic Pathways & Quantitative Data

    Based on the structural liabilities of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, the following biotransformations are predicted and targeted during data processing:

    Quantitative Mass Shift Summary
    MetaboliteBiotransformationFormulaMonoisotopic Mass[M+H]⁺ (m/z)Mass Shift (Da)
    M0 (Parent) NoneC₁₁H₁₇N₃O207.1368208.14440.0000
    M1 Alcohol Oxidation (-CH₂OH to -COOH)C₁₁H₁₅N₃O₂221.1164222.1237+13.9793
    M2 Aliphatic Hydroxylation (Piperidine)C₁₁H₁₇N₃O₂223.1321224.1394+15.9950
    M3 N-Oxidation (Pyridine/Piperidine)C₁₁H₁₇N₃O₂223.1321224.1394+15.9950
    M4 O-Glucuronidation (Phase II)C₁₇H₂₅N₃O₇383.1692384.1765+176.0321
    M5 N-Glucuronidation (Phase II)C₁₇H₂₅N₃O₇383.1692384.1765+176.0321
    M6 N-Acetylation (Phase II)C₁₃H₁₉N₃O₂249.1477250.1550+42.0106
    Pathway Visualization

    MetPathway Parent Parent (M0) m/z 208.1444 M1 M1: Carboxylic Acid (Alcohol Oxidation) m/z 222.1237 Parent->M1 CYP / ADH M2 M2: Hydroxylation (Piperidine Ring) m/z 224.1394 Parent->M2 CYP450 M3 M3: N-Oxidation (Pyridine/Piperidine) m/z 224.1394 Parent->M3 FMO / CYP M4 M4: O-Glucuronide (Phase II) m/z 384.1765 Parent->M4 UGT (O-linked) M5 M5: N-Glucuronide (Phase II) m/z 384.1765 Parent->M5 UGT (N-linked) M6 M6: N-Acetylation (Phase II) m/z 250.1550 Parent->M6 NAT M2->M4 UGT

    Figure 2: Predicted biotransformation pathways for the target compound.

    Conclusion

    By systematically applying both subcellular (HLM) and whole-cell (Hepatocyte) models, researchers can generate a highly accurate in vitro metabolic map for[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol. The integration of alamethicin-permeabilized microsomes ensures that elusive UGT-mediated conjugates (M4, M5) are not missed, while LC-HRMS paired with Mass Defect Filtering guarantees that low-abundance reactive metabolites are confidently distinguished from complex biological matrices.

    References

    • Source: BD Biosciences / bdj.co.
    • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: ResearchGate URL
    • Source: PMC (NIH)
    • Title: Human and Animal Liver Microsome Thawing and Incubation Protocol Source: OYC URL
    • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL
    • Title: Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS Source: Ovid URL
    • Title: Rat Pharmacokinetics and In Vitro Metabolite Identification of KM-819, a Parkinson's Disease Candidate, Using LC-MS/MS and LC-HRMS Source: MDPI URL

    Sources

    Foundational

    Pharmacophore modeling using[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol scaffolds

    An In-Depth Technical Guide to Pharmacophore Modeling Using [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Scaffolds Abstract In the landscape of modern drug discovery, pharmacophore modeling stands as a cornerstone of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to Pharmacophore Modeling Using [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Scaffolds

    Abstract

    In the landscape of modern drug discovery, pharmacophore modeling stands as a cornerstone of computer-aided drug design (CADD), enabling the efficient identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive, in-depth exploration of the principles, methodologies, and applications of pharmacophore modeling, centered around the versatile [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol scaffold. This heterocyclic structure, rich in features amenable to molecular recognition, serves as an exemplary case for developing robust pharmacophoric hypotheses. This document is tailored for researchers, medicinal chemists, and computational scientists, offering both foundational knowledge and field-proven insights into creating and validating powerful predictive models for virtual screening and lead optimization.

    Introduction: The Power of the Pharmacophore

    The concept of a "pharmacophore," first articulated by Paul Ehrlich, refers to the essential three-dimensional arrangement of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and trigger or block its response.[3][4] In computational drug design, a pharmacophore model is an abstract representation of these key features, serving as a 3D query to identify novel molecules with the potential for desired biological activity from vast chemical databases.[1][5]

    This guide focuses on the [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol scaffold. This structure is of significant interest due to its combination of a rigid aromatic system (aminopyridine) and a flexible saturated ring (piperidine), decorated with key functional groups poised for interaction.

    Key Features of the [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Scaffold:

    • Hydrogen Bond Acceptors (HBA): The pyridine nitrogen and the oxygen of the methanol group.

    • Hydrogen Bond Donors (HBD): The primary amine on the pyridine ring and the hydroxyl group of the methanol.

    • Aromatic Ring (AR): The pyridine ring can engage in π-π stacking or other aromatic interactions.

    • Hydrophobic (HY) Features: The aliphatic piperidine ring provides a hydrophobic core.

    • Conformational Flexibility: The piperidine ring and the rotatable bond to the methanol group allow the scaffold to adopt various conformations to fit different binding pockets.

    This inherent versatility makes it an excellent starting point for designing inhibitors or modulators for a range of targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[6]

    The Pharmacophore Modeling Workflow: A Dual-Pronged Approach

    Pharmacophore modeling can be broadly categorized into two main strategies: ligand-based and structure-based.[6][7] The choice of approach is dictated by the available data—specifically, whether the 3D structure of the biological target is known.[1]

    Pharmacophore_Workflow cluster_start Project Initiation cluster_decision Data Availability cluster_ligand Ligand-Based Path cluster_structure Structure-Based Path cluster_validation Model Validation cluster_application Application Start Define Therapeutic Target & Scaffold ([1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol) Decision Target 3D Structure Known? Start->Decision LigandBased Ligand-Based Modeling Decision->LigandBased No StructureBased Structure-Based Modeling Decision->StructureBased Yes TrainSet Assemble Training Set (Actives & Inactives) LigandBased->TrainSet Conformers Generate 3D Conformers TrainSet->Conformers HypoGen Generate & Score Hypotheses Conformers->HypoGen Validation Pharmacophore Validation HypoGen->Validation TargetPrep Prepare Target Structure (e.g., from PDB) StructureBased->TargetPrep BindingSite Analyze Binding Site TargetPrep->BindingSite FeatureMap Map Interaction Features BindingSite->FeatureMap FeatureMap->Validation TestSet Test Set & Decoy Set Screening Validation->TestSet Metrics Calculate EF, GH Score, ROC TestSet->Metrics Screening Virtual Screening Metrics->Screening HitID Hit Identification & Optimization Screening->HitID Ligand_Based_Workflow Start Curated Dataset (Actives/Inactives) Step1 Step 1: Training Set Definition (e.g., >15 diverse ligands) Start->Step1 Step2 Step 2: 3D Conformer Generation (Energy window: 10-20 kcal/mol) Step1->Step2 Step3 Step 3: Common Feature Identification (HBD, HBA, HY, AR) Step2->Step3 Step4 Step 4: Hypothesis Generation (Alignment & Scoring) Step3->Step4 Output Ranked Pharmacophore Hypotheses Step4->Output

    Caption: Detailed workflow for Ligand-Based Pharmacophore Modeling.

    Structure-Based Pharmacophore Modeling (SBPM)

    When a high-resolution 3D structure of the target protein (from X-ray crystallography, NMR, or cryo-EM) is available, a structure-based model can be generated. [8][9]This approach directly uses the information from the protein's binding site to define the key interaction points.

    Expert Insight:

    Structure-based models are often considered more reliable as they are derived from direct physical evidence of the binding pocket. However, a static crystal structure represents only one snapshot in time. [10]For highly flexible targets, it can be advantageous to use multiple protein conformations (e.g., from molecular dynamics simulations) to generate a more robust, dynamic pharmacophore model. [6][11]

    Protocol: Generating a Structure-Based Model
    • Target and Binding Site Preparation:

      • Action: Obtain a protein structure from the Protein Data Bank (PDB). Prepare the structure by adding hydrogens, assigning protonation states, and removing water molecules not critical for binding.

      • Parameters: Identify the binding pocket, typically defined by the location of a co-crystallized ligand or through pocket detection algorithms.

      • Causality: Proper protein preparation is essential to ensure that the electronic and steric environment of the binding site is accurately represented, which directly influences the features of the resulting pharmacophore.

    • Interaction Feature Mapping:

      • Action: Analyze the interactions between the protein and a known ligand (if available) or map the potential interaction points within the apo (unliganded) binding site.

      • Parameters: Software like LigandScout or MOE can automatically generate features based on the amino acid residues in the binding site: H-bond donors/acceptors from residues like Ser, Thr, His; aromatic features from Phe, Tyr, Trp; and hydrophobic features from Leu, Val, Ile. [6] * Causality: This step translates the 3D structural information of the protein into the language of pharmacophores, defining the ideal complementary features a ligand should possess. [9]

    • Pharmacophore Model Generation and Refinement:

      • Action: Generate a pharmacophore model from the identified interaction features.

      • Parameters: The initial model can be refined by adding excluded volume spheres, which represent regions of the binding pocket occupied by the protein backbone or bulky residues, preventing clashes.

      • Causality: Excluded volumes increase the model's specificity, ensuring that retrieved hits not only match the key interaction features but also fit sterically within the binding pocket.

    Structure_Based_Workflow Start Protein 3D Structure (e.g., PDB file) Step1 Step 1: Target Preparation (Add Hydrogens, Assign Charges) Start->Step1 Step2 Step 2: Binding Site Identification (Based on co-crystallized ligand or pocket detection) Step1->Step2 Step3 Step 3: Interaction Feature Mapping (H-bonds, Hydrophobic, Aromatic) Step2->Step3 Step4 Step 4: Model Generation & Refinement (Add Excluded Volumes) Step3->Step4 Output Validated Structure-Based Pharmacophore Model Step4->Output

    Caption: Detailed workflow for Structure-Based Pharmacophore Modeling.

    The Critical Step: Pharmacophore Model Validation

    A generated pharmacophore model is merely a hypothesis until it is rigorously validated. [8]Validation assesses the model's ability to distinguish known active compounds from inactive ones, thereby ensuring its predictive power in a virtual screen. [12]

    Self-Validating Protocols:
    • Fischer's Randomization Test:

      • Concept: This method assesses the statistical significance of the generated hypothesis. The activities of the training set molecules are scrambled, and the modeling process is repeated multiple times (e.g., 99 times for a 99% confidence level). [13][14] * Trustworthiness: If the original, unscrambled hypothesis has a significantly better score than any of the models from the scrambled data, it demonstrates that the model is not a result of chance correlation.

    • Test Set and Decoy Set Screening:

      • Concept: A validated model must be able to enrich active compounds from a larger database. A "test set" (a set of known actives not used in model generation) and a "decoy set" (a large set of presumed inactive, drug-like molecules) are screened against the model. [12][15] * Trustworthiness: The model's performance is quantified using metrics that measure this enrichment.

    Data Presentation: Key Validation Metrics

    The following table summarizes the key metrics used to evaluate a pharmacophore model's performance in a decoy set screen.

    MetricFormulaDescriptionIdeal Value
    Yield of Actives (%A) (Ha / A) * 100The percentage of known actives (A) that are identified as hits (Ha). Measures sensitivity.High (approaching 100%)
    Enrichment Factor (EF) (Ha / Ht) / (A / D)The ratio of actives found in the hit list (Ht) compared to random selection from the database (D).High (>1)
    Goodness of Hit (GH) Score [(Ha(3a + Ht)) / (4Ht*a)] * (1 - [(Ht - Ha) / (D - A)])A comprehensive score combining sensitivity and specificity. Ranges from 0 (null model) to 1 (ideal model). [5][15]High (>0.7 indicates a good model)

    Where: Ha = number of actives in the hit list, Ht = total number of hits, A = total number of actives in the database, D = total number of compounds in the database.

    Application: Virtual Screening for Novel Hits

    The ultimate goal of developing a validated pharmacophore model is to use it as a 3D query for virtual screening—a process to rapidly search large compound libraries (containing millions of molecules) to identify those that match the pharmacophore. [1][16]

    Expert Insight:

    Pharmacophore screening is a powerful tool for enriching a hit list with potentially active compounds, but it is not a perfect filter. [3]It is most effective when used as the first step in a hierarchical screening cascade. Hits from the pharmacophore screen should subsequently be filtered for drug-likeness (e.g., Lipinski's Rule of Five), and then prioritized using more computationally intensive methods like molecular docking to predict binding poses and affinities. [6][8]

    Virtual_Screening_Workflow cluster_screening Screening Cascade cluster_output Lead Discovery Start Validated Pharmacophore Model Screen Step 1: Pharmacophore Screening (3D Search Query) Start->Screen DB Compound Database (e.g., ZINC, Enamine) DB->Screen Filter1 Step 2: Drug-Likeness Filtering (e.g., Lipinski's Rules, ADMET) Screen->Filter1 Filter2 Step 3: Molecular Docking (Pose Prediction & Scoring) Filter1->Filter2 Hits Prioritized Hit List Filter2->Hits Acquisition Compound Acquisition Hits->Acquisition Testing Experimental Validation (In Vitro Assays) Acquisition->Testing

    Caption: Hierarchical workflow for virtual screening and hit identification.

    Conclusion

    The [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol scaffold provides a rich chemical foundation for the application of pharmacophore modeling in drug discovery. By systematically applying either ligand-based or structure-based approaches, researchers can translate the key interaction features of this scaffold into powerful 3D models. The true strength of this technique lies not only in the generation of these models but in their rigorous validation, which builds confidence in their predictive ability. When integrated into a hierarchical virtual screening workflow, these validated pharmacophores serve as highly effective tools to navigate the vastness of chemical space, significantly accelerating the identification of novel, high-quality lead compounds for therapeutic development.

    References

    • Durdagi, S., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link]

    • Kaserer, T., et al. (2015). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

    • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]

    • Scardino, V., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. [Link]

    • Protheragen. Structure-based Pharmacophore Modeling. Protheragen. [Link]

    • Ansari, M.A., et al. (2023). Pharmacophore Model-Aided Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

    • Al-Hiyari, Y., et al. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. [Link]

    • Muhammed, M.T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Molecular Liquids. [Link]

    • Schrödinger. Phase - Identify novel hits with pharmacophore screening. Schrödinger. [Link]

    • Creative Biolabs. Ligand based Pharmacophore Modeling Service. Creative Biolabs. [Link]

    • GitHub. OpenPharmaco: Open-source Protein-based Pharmacophore Modeling Software. GitHub. [Link]

    • Tantar, A.A., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences. [Link]

    • Kumar, A., et al. (2023). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Journal of Drug Delivery and Therapeutics. [Link]

    • Tantar, A.A., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. MDPI. [Link]

    • Al-Hiyari, Y., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

    • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. [Link]

    • TBBD. Pharmacophore. TBBD. [Link]

    • Dassault Systèmes. Ligand and Pharmacophore based Design. BIOVIA. [Link]

    • ResearchGate. (2014). List of softwares related to pharmacophore modeling. ResearchGate. [Link]

    • Scribd. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. Scribd. [Link]

    • Al-Hiyari, Y., et al. (2024). Pharmacophore modeling: advances and pitfalls. PMC - NIH. [Link]

    • Bio-protocol. (2018). Validation of the generated pharmacophore model. Bio-protocol. [Link]

    • Scribd. Pharmacophore Modeling Steps Guide. Scribd. [Link]

    • Medium. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Medium. [Link]

    • LigandScout. Creating a pharmacophore from a single protein-ligand complex. LigandScout. [Link]

    • Raj, U., et al. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PMC. [Link]

    • CD ComputaBio. Pharmacophore Construction Using Discovery Studio. CD ComputaBio. [Link]

    • YouTube. (2018). Introduction to Dot for drawing Graphs and Diagrams by Sammy Hegab. YouTube. [Link]

    • Wang, Y., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Publishing. [Link]

    • CUTM Courseware. Pharmacophore modeling using Discovery Studio. CUTM Courseware. [Link]

    • Journal of Applied Pharmaceutical Science. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Journal of Applied Pharmaceutical Science. [Link]

    • Open Source For You. (2016). DOT: A Language that Helps You to Draw Graphs. Open Source For You. [Link]

    • Graphviz. DOT Language. Graphviz. [Link]

    • MDPI. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. MDPI. [Link]

    • Medium. (2018). Dot Language (graph based diagrams). Medium. [Link]

    • EECS. (2013). Let's Draw a Graph: An Introduction with Graphviz. EECS. [Link]

    • PubChemLite. [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol. PubChemLite. [Link]

    • NextSDS. [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol. NextSDS. [Link]

    • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

    • PubChem. (3-Aminopyridin-2-yl)methanol. PubChem. [Link]

    • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

    • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

    • MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[1][16]aphthyridin-2(1H)-one. MIT. [Link]

    • PMC. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. PMC. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis Protocol for[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    Introduction and Strategic Rationale The compound[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol represents a highly versatile building block in contemporary medicinal chemistry. Featuring a uniquely substituted piperidi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Strategic Rationale

    The compound[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol represents a highly versatile building block in contemporary medicinal chemistry. Featuring a uniquely substituted piperidine core coupled to an aminopyridine moiety, this scaffold is frequently utilized in the development of targeted therapeutics, including muscarinic receptor agonists and kinase inhibitors[1].

    The synthesis of this molecule requires careful orchestration of protecting group strategies or chemoselective reactions to prevent unwanted side reactions at the primary alcohol or the highly nucleophilic amine. The most robust and scalable approach involves a two-stage sequence: a Nucleophilic Aromatic Substitution (SNAr) of a halonitropyridine, followed by the chemoselective reduction of the nitro group.

    Mechanistic Pathway and Workflow

    The synthetic strategy leverages the strong electron-withdrawing nature of the nitro group at the 3-position of the pyridine ring, which highly activates the 2-position (halogenated) towards nucleophilic attack by the secondary amine of piperidin-2-ylmethanol.

    SynthesisPathway SM1 2-Chloro-3-nitropyridine + Piperidin-2-ylmethanol Intermediate [1-(3-Nitropyridin-2-yl) piperidin-2-yl]methanol SM1->Intermediate S_NAr Reaction DIPEA, DMF, 80°C Product [1-(3-Aminopyridin-2-yl) piperidin-2-yl]methanol Intermediate->Product Nitro Reduction Pd/C, H2, MeOH, RT

    Figure 1: Two-step synthetic workflow for [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol.

    Experimental Methodologies

    Step 1: Nucleophilic Aromatic Substitution (SNAr)

    Objective: Coupling of the piperidine core to the pyridine ring. Causality & Design Choices:

    • Solvent: N,N-Dimethylformamide (DMF) is selected due to its high dielectric constant, which stabilizes the Meisenheimer complex transition state during the SNAr process.

    • Base: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton scavenger to neutralize the HCl generated, preventing the protonation of the piperidine starting material, which would otherwise halt the reaction.

    Protocol:

    • Charge a round-bottom flask equipped with a magnetic stirrer with 2-chloro-3-nitropyridine (1.0 equiv, 10.0 mmol).

    • Add anhydrous DMF (20 mL) to dissolve the starting material, followed by DIPEA (2.5 equiv, 25.0 mmol).

    • Slowly add piperidin-2-ylmethanol (1.1 equiv, 11.0 mmol) to the reaction mixture. Note: A slight excess of the amine ensures complete consumption of the electrophile.

    • Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. Monitor reaction progression via LC-MS or TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and wash sequentially with saturated aqueous NaHCO3 (3 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the intermediate [1-(3-nitropyridin-2-yl)piperidin-2-yl]methanol.

    Step 2: Catalytic Hydrogenation

    Objective: Reduction of the nitro group to the primary amine. Causality & Design Choices:

    • Catalyst: 10% Palladium on Carbon (Pd/C) is utilized for its high efficiency and chemoselectivity. It cleanly reduces the nitro group without causing hydrogenolysis of the primary alcohol.

    • Conditions: Room temperature and atmospheric pressure (or low pressure, e.g., 1 atm H2) are sufficient, minimizing the risk of over-reduction or ring saturation.

    Protocol:

    • Dissolve the intermediate[1-(3-nitropyridin-2-yl)piperidin-2-yl]methanol (1.0 equiv, 5.0 mmol) in MS-grade Methanol (25 mL).

    • Carefully add 10% Pd/C (0.1 equiv by weight) to the solution under an inert argon atmosphere to prevent spontaneous ignition.

    • Evacuate the reaction vessel and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times.

    • Stir the suspension vigorously at room temperature for 4-6 hours.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Safety Warning: Do not let the filter cake dry out completely, as finely divided palladium is pyrophoric.

    • Wash the Celite pad with additional methanol (20 mL).

    • Concentrate the filtrate in vacuo to afford the crude product. Purify via reverse-phase preparative HPLC or recrystallization to yield pure [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol.

    Quantitative Data Summary

    Reaction StepReagent/CatalystSolventTemp (°C)Time (h)Typical Yield (%)Key Analytical Marker (LC-MS)
    1. SNAr DIPEA (2.5 eq)DMF801282 - 88%[M+H]+ = 238.1
    2. Reduction 10% Pd/C, H2MeOH254 - 690 - 95%[M+H]+ = 208.1

    References

    • Google Patents. (2018). US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists. Retrieved from[1]

    Sources

    Application

    Application Notes and Protocols for the Utilization of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in Drug Discovery

    Abstract The confluence of privileged structural motifs in a single, readily diversifiable building block presents a significant opportunity to accelerate drug discovery campaigns. This guide details the strategic applic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The confluence of privileged structural motifs in a single, readily diversifiable building block presents a significant opportunity to accelerate drug discovery campaigns. This guide details the strategic application of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, a novel scaffold that marries the therapeutic potential of the aminopyridine core with the versatile and CNS-penetrant nature of the piperidine methanol moiety. We provide a comprehensive overview of its synthetic route, protocols for its use in library synthesis, and a strategic workflow for screening the resulting compounds against key drug target classes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique building block for the discovery of next-generation therapeutics.

    Introduction: The Strategic Value of a Hybrid Scaffold

    In the landscape of medicinal chemistry, certain structural motifs are deemed "privileged" for their consistent appearance in a multitude of bioactive compounds. The piperidine scaffold is a prime example, renowned for its favorable physicochemical properties and its presence in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1] Its three-dimensional structure allows for precise vectoral orientation of substituents, which is critical for optimizing interactions with biological targets.[1] The 2-piperidinemethanol substitution pattern, in particular, offers a chiral center and a reactive handle for further chemical elaboration, making it a valuable starting point for drug design.[2]

    Parallel to the utility of the piperidine ring, the aminopyridine moiety has emerged as a powerful pharmacophore, especially in the realm of kinase inhibition. The 2-aminopyridine core is a well-established hinge-binding motif, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases.[3] Derivatives of aminopyridines have demonstrated significant therapeutic potential in oncology and inflammatory diseases.[3][4]

    The building block, [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, synergistically combines these two high-value fragments. This unique architecture offers a three-point diversity-oriented platform, enabling the exploration of chemical space around a core that is pre-disposed for biological activity. The primary amine on the pyridine ring, the secondary amine of the piperidine, and the primary alcohol provide orthogonal handles for derivatization, making it an ideal substrate for parallel synthesis and the generation of focused compound libraries.

    This guide will first elucidate a robust synthetic protocol for the preparation of this building block. Subsequently, it will detail its application in a parallel synthesis workflow to generate a diverse library of analogues. Finally, a strategic screening cascade will be presented to efficiently identify and characterize promising lead compounds.

    Synthesis of the Building Block: [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    The synthesis of the title compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.[2] This approach leverages the high reactivity of 2-fluoropyridines towards nucleophilic attack.

    Proposed Synthetic Route

    The proposed synthesis involves the coupling of commercially available 2-fluoro-3-aminopyridine with piperidin-2-ylmethanol. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement by the electron-withdrawing nature of the ring nitrogen.

    DOT Script for Synthetic Workflow

    G cluster_0 Synthesis of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol A 2-Fluoro-3-aminopyridine D S N Ar Reaction (e.g., K₂CO₃, DMSO, 120 °C) A->D B Piperidin-2-ylmethanol B->D C [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol D->C

    Caption: Proposed synthetic workflow for the building block.

    Detailed Experimental Protocol

    Materials:

    • 2-Fluoro-3-aminopyridine

    • Piperidin-2-ylmethanol

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-aminopyridine (1.0 eq), piperidin-2-ylmethanol (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

    • Add anhydrous DMSO to achieve a concentration of 0.5 M with respect to the 2-fluoro-3-aminopyridine.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water (3 x) to remove DMSO and inorganic salts.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol.

    Causality Behind Experimental Choices:

    • Base: Potassium carbonate is a mild and effective base for this transformation, facilitating the deprotonation of the piperidine nitrogen without promoting side reactions.

    • Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium cation and enhance the nucleophilicity of the amine.

    • Temperature: Elevated temperatures are typically required to overcome the activation energy for SNAr reactions on heteroaromatic systems.

    • Workup: The aqueous workup is crucial for removing the high-boiling point DMSO and inorganic byproducts.

    Application in Library Synthesis: A Parallel Approach

    The true power of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol lies in its utility as a scaffold for generating diverse libraries of compounds for high-throughput screening. The presence of two distinct amine functionalities (the primary aminopyridine and the secondary piperidine nitrogen, which is now part of a tertiary amine linkage) and a primary alcohol allows for selective derivatization. For this protocol, we will focus on the derivatization of the primary aminopyridine and the primary alcohol.

    Library Design and Synthesis Workflow

    A 96-well plate format is ideal for the parallel synthesis of a focused library.[5] The library can be designed to explore a range of functionalities by reacting the building block with a diverse set of carboxylic acids (for acylation of the amine) and sulfonyl chlorides (for sulfonylation of the alcohol, which would likely require a two-step activation-substitution or direct sulfonylation under specific conditions). For simplicity, this protocol will focus on the acylation of the 3-amino group.

    DOT Script for Parallel Synthesis Workflow

    G cluster_0 Parallel Library Synthesis Workflow A [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (Building Block) C Amide Coupling (e.g., HATU, DIPEA, DMF) A->C B Array of Carboxylic Acids (R-COOH) in 96-well plate B->C E Workup & Purification (e.g., SPE or HPLC) C->E D Purified Library of Amide Derivatives in 96-well format E->D

    Caption: Workflow for parallel amide library synthesis.

    Detailed Protocol for Parallel Amide Synthesis

    Materials:

    • [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol stock solution in DMF

    • A diverse library of carboxylic acids pre-arrayed in a 96-well plate

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) stock solution in DMF

    • DIPEA (N,N-Diisopropylethylamine) stock solution in DMF

    • Dimethylformamide (DMF), anhydrous

    • 96-well reaction block

    • Automated liquid handler (optional, but recommended)

    • 96-well solid-phase extraction (SPE) plate or preparative HPLC system

    Procedure:

    • Preparation of Reagent Plates:

      • In a 96-well plate, dispense the library of carboxylic acids (1.2 eq per well).

      • Prepare stock solutions of the building block, HATU (1.3 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Reaction Setup:

      • To each well of the carboxylic acid plate, add the stock solution of the building block (1.0 eq).

      • Add the HATU stock solution to each well.

      • Initiate the reaction by adding the DIPEA stock solution to each well.

      • Seal the 96-well reaction block and shake at room temperature for 12-16 hours.

    • Reaction Monitoring and Workup:

      • After the reaction is complete, a small aliquot from a few representative wells can be analyzed by LC-MS to confirm product formation.

      • Quench the reactions by adding water to each well.

    • Purification:

      • SPE: Acidify the reaction mixtures with formic acid and load onto a 96-well cation exchange SPE plate. Wash with methanol and elute the desired products with a solution of ammonia in methanol.

      • Preparative HPLC: Alternatively, purify the compounds using a mass-directed preparative HPLC system.

      • Collect the purified compounds in a new 96-well plate and determine the concentration of each well.

    Strategic Screening Cascade

    Given the structural features of the synthesized library, a screening cascade targeting kinases and CNS receptors would be a logical starting point.

    Screening Workflow

    DOT Script for Screening Cascade

    G cluster_0 Screening Cascade A Synthesized Library (96-well format) B Primary Screen: High-Throughput Kinase Assay (e.g., ADP-Glo™) A->B C Primary Screen: CNS Receptor Binding Assay (e.g., Radioligand Binding) A->C D Hit Identification & Triage B->D C->D E Secondary Screen: Kinase Selectivity Profiling (Panel of Kinases) D->E F Secondary Screen: Functional CNS Receptor Assay (e.g., Calcium Flux) D->F G Lead Optimization E->G F->G

    Caption: A strategic screening cascade for the synthesized library.

    Protocols for Primary Screens

    4.2.1. High-Throughput Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

    This assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[6]

    Objective: To identify compounds that inhibit a target kinase of interest (e.g., a kinase implicated in cancer or inflammation).

    Methodology:

    • Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, ATP, and the test compound from the synthesized library at a single concentration (e.g., 10 µM).

    • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader. A lower signal indicates a higher level of kinase inhibition.

    4.2.2. CNS Receptor Binding Assay (Radioligand Binding)

    This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific CNS receptor.[7]

    Objective: To identify compounds that bind to a CNS receptor of interest (e.g., a serotonin or dopamine receptor).

    Methodology:

    • Preparation of Receptor Membranes: Prepare cell membranes expressing the target receptor.

    • Binding Reaction: In a 96-well filter plate, incubate the receptor membranes with a known concentration of a radiolabeled ligand and the test compound from the library at a single concentration (e.g., 10 µM).

    • Separation of Bound and Free Ligand: After incubation, rapidly filter the contents of the plate and wash to remove the unbound radioligand.

    • Quantification: Measure the radioactivity remaining on the filter using a scintillation counter.

    • Data Analysis: A reduction in radioactivity compared to the control indicates that the test compound has displaced the radioligand and is binding to the receptor.

    Data Presentation and Interpretation

    Quantitative data from the primary screens should be summarized in tables to facilitate the identification of hits.

    Table 1: Representative Data from Primary Kinase Screen

    Compound ID% Inhibition at 10 µM
    Library Cmpd 15%
    Library Cmpd 289% (Hit)
    Library Cmpd 312%
    ......

    Table 2: Representative Data from Primary Receptor Binding Screen

    Compound ID% Displacement at 10 µM
    Library Cmpd 192% (Hit)
    Library Cmpd 28%
    Library Cmpd 315%
    ......

    Hits from the primary screens (e.g., >50% inhibition or displacement) would be selected for secondary assays to confirm their activity and determine their potency (IC₅₀) and selectivity.

    Conclusion

    The building block [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol represents a strategically designed scaffold for the efficient discovery of novel bioactive molecules. Its synthesis is straightforward, and its multiple points of diversity make it an ideal substrate for the construction of compound libraries. The protocols outlined in this guide provide a clear roadmap for researchers to synthesize this building block, utilize it in parallel synthesis, and screen the resulting compounds against key therapeutic target classes. By leveraging the inherent "privileged" nature of its constituent fragments, this building block offers a promising starting point for the development of next-generation therapeutics.

    References

    • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
    • Lee, J., Park, I. S., Park, G., Cho, K., Park, H. S., & Min, D. H. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5738-5744.
    • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
    • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical reviews, 96(1), 555-600.
    • Asynt. (2022, September 7). Introduction | Parallel Synthesis | Chemistry. Retrieved from [Link]

    • Thompson, L. A. (2020). The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry, 85(15), 9405-9424.
    • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
    • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & biomolecular chemistry, 4(12), 2337-2347.
    • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.
    • Brown, D. G., & Boström, J. (2016). Analysis of past and present synthetic methodologies on medicinal chemistry: where have all the new reactions gone?. Journal of medicinal chemistry, 59(10), 4443-4458.
    • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of medicinal chemistry, 39(15), 2887-2893.
    • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of pharmacological and toxicological methods, 29(3), 131-146.
    • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580-588.
    • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews Drug discovery, 10(3), 188-195.

    Sources

    Method

    Application Note: Advanced Chiral Resolution Strategies for[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    Executive Summary & Physicochemical Profiling The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in the development of novel pharmaceutical agents.[1-(3-Aminopyridin-2-yl)piperidin-2-yl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Physicochemical Profiling

    The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in the development of novel pharmaceutical agents.[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is a highly functionalized, sterically hindered chiral building block. It features a primary alcohol at the C2 position of the piperidine ring and a multi-basic aminopyridine system at the N1 position. Because enantiomers of chiral drugs often exhibit drastically different pharmacological and toxicological profiles, achieving >99% enantiomeric excess (ee) is non-negotiable for downstream synthesis[1].

    Unlike unsubstituted 2-piperidinemethanol, which lacks a strong UV chromophore and requires pre-column derivatization for detection[1], the presence of the highly conjugated 3-aminopyridine moiety in our target molecule allows for robust, direct UV monitoring at 254 nm. However, the presence of multiple basic nitrogen atoms (primary amine, pyridine nitrogen, and tertiary piperidine nitrogen) introduces significant analytical challenges, particularly severe peak tailing on silica-based stationary phases due to secondary interactions with residual silanols[2].

    To address these challenges, this guide details three orthogonal, self-validating strategies for the chiral resolution of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol: Preparative Supercritical Fluid Chromatography (SFC), Classical Diastereomeric Salt Formation, and Enzymatic Kinetic Resolution.

    Strategic Decision Matrix

    The selection of a resolution technique depends heavily on the scale of the operation, available infrastructure, and time constraints. The following decision matrix outlines the optimal pathway based on project phase.

    Overall_Strategy Start Racemic[1-(3-Aminopyridin-2-yl) piperidin-2-yl]methanol SFC Preparative SFC (Chromatographic) Start->SFC Discovery Phase (mg to g) Salt Diastereomeric Salt (Crystallization) Start->Salt Process Scale (kg) Enzyme Kinetic Resolution (Biocatalytic) Start->Enzyme Green Chemistry (g to kg) SFC_Res Enantiomers Separated (Evaporate CO2) SFC->SFC_Res Salt_Res Salt Formation & Recrystallization Salt->Salt_Res Enzyme_Res Selective Acylation (Column Separation) Enzyme->Enzyme_Res

    Caption: Decision matrix for the chiral resolution of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol.

    Method 1: Preparative Chiral SFC (The Discovery Standard)

    Causality & Rationale

    Supercritical Fluid Chromatography (SFC) is the gold standard for resolving basic chiral compounds during the discovery phase. Supercritical CO₂ offers high diffusivity and low viscosity, enabling flow rates 3-5 times faster than traditional HPLC without a proportional increase in backpressure. For structurally analogous bulky piperidine-2-methanol derivatives (e.g., Vacquinol-1), polysaccharide-based chiral stationary phases (CSPs) have proven highly effective[2].

    To suppress the non-specific hydrogen bonding between the basic aminopyridine nitrogens and the CSP's residual silanols, a basic additive is mandatory. Without it, the peaks will smear, destroying resolution.

    Step-by-Step Protocol

    1. Analytical Validation (Self-Validating Step): Before scale-up, inject 10 µL of a 1 mg/mL racemic standard onto an analytical Chiralpak AD-H column (4.6 x 250 mm, 5 µm) to confirm baseline separation (Resolution, Rs > 1.5). 2. Sample Preparation: Dissolve the racemic[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in HPLC-grade methanol to a concentration of 30 mg/mL. Ensure complete dissolution via sonication. 3. Column Equilibration: Equilibrate a preparative Chiralpak AD-H column (21 x 250 mm, 5 µm) using a mobile phase of 70% CO₂ and 30% Methanol containing 0.2% Diethylamine (DEA)[2]. Set the flow rate to 70 mL/min, temperature to 35 °C, and backpressure to 120 bar. 4. Injection & Collection: Inject 1.0 mL of the sample solution per cycle. Monitor the eluent via UV detection at 254 nm[1]. Collect the two distinct peaks into separate fractions. 5. Recovery: Evaporate the methanol and volatile DEA additive under reduced pressure (rotary evaporation at 40 °C) to yield the pure free-base enantiomers.

    Method 2: Classical Diastereomeric Salt Resolution (The Scale-Up Route)

    Causality & Rationale

    For kilogram-scale manufacturing, chromatography becomes cost-prohibitive. Classical resolution exploits the basicity of the piperidine and aminopyridine nitrogens to form salts with chiral acids. The bulky, rigid nature of resolving agents like (S)-(+)-10-camphorsulfonic acid (CSA) facilitates differential crystal packing energies between the resulting diastereomeric salts, driving the selective precipitation of the less soluble diastereomer[3].

    Step-by-Step Protocol

    1. Salt Formation: In a 1L round-bottom flask, dissolve 100 mmol of the racemic free base in 150 mL of hot ethanol (approx. 60 °C). In a separate flask, dissolve 100 mmol of (S)-(+)-10-camphorsulfonic acid in 100 mL of hot ethanol[3]. 2. Mixing & Nucleation: Slowly add the CSA solution to the free base solution under continuous stirring. Maintain the temperature at 60 °C for 30 minutes to ensure complete complexation. 3. Crystallization: Remove the heat source and allow the mixture to cool to room temperature over 4 hours at a controlled rate. Once at room temperature, transfer the flask to a 4 °C cold room for 12 hours to maximize the precipitation of the less soluble diastereomeric salt. 4. Filtration & Purity Check: Filter the crystals via a Büchner funnel and wash with 30 mL of ice-cold ethanol. Self-Validation: Take a 5 mg aliquot of the crystals, free-base it (see step 5), and analyze via the analytical SFC method developed in Method 1 to confirm an ee > 95%. If ee is lower, perform a second recrystallization from ethanol. 5. Free-Basing: Suspend the pure diastereomeric salt in 100 mL of deionized water. Adjust the pH to 10 using 1M NaOH. Extract the aqueous layer three times with 50 mL of dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantiomerically pure free base.

    Method 3: Enzymatic Kinetic Resolution (The Biocatalytic Approach)

    Causality & Rationale

    Enzymatic kinetic resolution offers an environmentally benign, highly stereoselective alternative. Lipases are exquisitely sensitive to the steric environment around a chiral center. By utilizing Novozym 435 (immobilized Candida antarctica lipase B), the primary hydroxyl group of one enantiomer is selectively acylated.

    Crucially, vinyl acetate is used as the acyl donor. As the transesterification occurs, the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This tautomerization renders the reaction strictly irreversible, driving the kinetic resolution precisely to 50% conversion[4].

    Enzymatic_Workflow Racemate Racemic Alcohol Reaction Novozym 435 + Vinyl Acetate Racemate->Reaction Mixture Mixture: (R)-Ester + (S)-Alcohol Reaction->Mixture 50% Conversion Separation Silica Gel Chromatography Mixture->Separation Hydrolysis Mild Base Hydrolysis Separation->Hydrolysis (R)-Ester Final Pure (R) & (S) Alcohols Separation->Final (S)-Alcohol Hydrolysis->Final (R)-Alcohol

    Caption: Enzymatic kinetic resolution workflow utilizing selective lipase-mediated acylation.

    Step-by-Step Protocol

    1. Reaction Setup: Dissolve 50 mmol of the racemic alcohol in 100 mL of anhydrous toluene. Add 150 mmol (3.0 eq) of vinyl acetate. 2. Biocatalyst Addition: Add 50% w/w (relative to the substrate mass) of Novozym 435 beads to the solution. 3. Incubation & Monitoring: Stir the suspension gently at 40 °C. Self-Validation: Take 50 µL aliquots every 12 hours, filter, and analyze via HPLC to monitor the ratio of ester to alcohol. Stop the reaction exactly at 50% conversion (typically 24-48 hours) to ensure maximum ee for both products[4]. 4. Separation: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate. Separate the highly lipophilic acylated enantiomer from the polar unreacted alcohol enantiomer using standard silica gel flash chromatography (gradient of Hexanes/Ethyl Acetate). 5. Hydrolysis: To recover the second alcohol enantiomer, dissolve the isolated ester in methanol, add 2.0 eq of K₂CO₃, and stir at room temperature for 4 hours to hydrolyze the ester back to the primary alcohol.

    Quantitative Data Summaries

    Table 1: SFC Method Development Parameters
    ParameterOptimal ConditionScientific Rationale
    Stationary Phase Chiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate) provides broad enantioselectivity via H-bonding and π-π interactions with the aminopyridine ring.
    Mobile Phase CO₂ / Methanol (70:30 v/v)Methanol effectively disrupts strong polar interactions, ensuring rapid elution of the basic analyte.
    Basic Additive 0.2% Diethylamine (DEA)Neutralizes residual silanols on the CSP, preventing secondary interactions and severe peak tailing[2].
    Detection UV at 254 nmExploits the strong chromophore of the 3-aminopyridine moiety, bypassing the need for derivatization[1].
    Temperature 35 °CBalances supercritical fluid density and mass transfer kinetics for optimal peak sharpness.
    Table 2: Comparison of Resolution Strategies
    StrategyScale SuitabilityTypical Yield (Max 50%)Enantiomeric Purity (ee)Primary Advantage
    Preparative SFC Milligram to Gram45 - 48%>99%Rapid method development; direct isolation of free base; green solvent recovery.
    Diastereomeric Salt Gram to Kilogram30 - 40%>95% (post-crystallization)Highly scalable; low material cost; utilizes standard reactor equipment[3].
    Enzymatic Resolution Gram to Kilogram40 - 45%>98%Mild reaction conditions; orthogonal separation of products based on polarity[4].

    References

    • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same Google P
    • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features Journal of Medicinal Chemistry (Recipharm)[Link]

    Sources

    Application

    Application Notes and Protocols: Buchwald-Hartwig Amination using[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    Executive Summary The Buchwald-Hartwig amination is a cornerstone catalytic methodology in medicinal chemistry, enabling the robust formation of carbon-nitrogen (C-N) bonds[1]. However, the cross-coupling of highly funct...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The Buchwald-Hartwig amination is a cornerstone catalytic methodology in medicinal chemistry, enabling the robust formation of carbon-nitrogen (C-N) bonds[1]. However, the cross-coupling of highly functionalized, sterically hindered building blocks presents unique chemoselectivity and reactivity challenges. This application note details the theoretical rationale, optimization strategy, and step-by-step protocol for the palladium-catalyzed amination of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol . This specific substrate—featuring a primary amine, an unprotected primary alcohol, and multiple coordinating nitrogen atoms—requires precise catalyst and ligand selection to prevent heteroatom poisoning and off-target C-O bond formation.

    Substrate Analysis & Mechanistic Rationale

    As a Senior Application Scientist, it is critical to evaluate the structural liabilities of a substrate before initiating high-throughput screening. The molecule[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol presents three distinct mechanistic challenges:

    • Steric Hindrance: The primary amine at the 3-position of the pyridine ring is sterically encumbered by the adjacent ortho-piperidine ring. The oxidative addition and subsequent amine coordination steps are highly sensitive to the steric environment around the palladium center[2].

    • Chemoselectivity (C-N vs. C-O Coupling): The substrate contains both a nucleophilic primary amine and a primary alcohol (hydroxymethyl group). Traditional first-generation Pd catalysts often struggle to differentiate between these, leading to competitive etherification. However, advanced bulky biaryl phosphine ligands, such as BrettPhos, have been engineered to selectively couple primary amines in the presence of unprotected primary alcohols[3].

    • Heteroatom Poisoning: Both the pyridine nitrogen and the tertiary piperidine nitrogen can act as competing ligands, potentially sequestering the active Pd(0) species into off-cycle complexes. Utilizing a highly active palladacycle precatalyst (e.g., BrettPhos Pd G3) ensures the rapid generation of the active monoligated L-Pd(0) complex upon exposure to base, outcompeting background heteroatom coordination[2].

    Catalytic Cycle

    The following diagram illustrates the tailored catalytic cycle, emphasizing the critical intermediates where ligand sterics dictate the successful turnover of this hindered aminopyridine.

    CatalyticCycle Pd0 Active Catalyst Pd(0)L (BrettPhos-Pd) OxAdd Oxidative Addition Ar-Pd(II)(L)-X Pd0->OxAdd + Ar-X (Aryl Halide) AmineCoord Amine Coordination Ar-Pd(II)(L)(Amine)-X OxAdd->AmineCoord + Aminopyridine Substrate Amido Deprotonation Ar-Pd(II)(L)-NH-R AmineCoord->Amido + Base (e.g., NaOtBu) - Base·HX Product Reductive Elimination Ar-NH-R + Pd(0)L Amido->Product Product->Pd0 Catalyst Regeneration

    Figure 1: Catalytic cycle of the BrettPhos-mediated Buchwald-Hartwig amination.

    Reagent Selection & Optimization Data

    To establish a self-validating system, empirical optimization must track both overall conversion and the chemoselectivity ratio. The table below summarizes the causality behind ligand selection. Bidentate ligands (BINAP) or less sterically demanding monophosphines fail to suppress C-O coupling and struggle with the steric bulk of the piperidine ring. BrettPhos provides the optimal balance of electron richness (accelerating oxidative addition) and spatial bulk (preventing bis-amine coordination and C-O coupling)[3].

    Table 1: Ligand and Base Optimization for the Amination of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Conversion (%)Chemoselectivity (C-N : C-O)
    1Pd(OAc)₂ / BINAPCs₂CO₃Toluene10025%80 : 20
    2Pd₂(dba)₃ / XantPhosNaOtBu1,4-Dioxane10055%90 : 10
    3RuPhos Pd G3NaOtBu1,4-Dioxane10082%>95 : 5
    4 BrettPhos Pd G3 NaOtBu 1,4-Dioxane 100 >95% >99 : 1
    5BrettPhos Pd G3K₃PO₄t-AmOH10070%>99 : 1

    Note: Data represents typical optimization outcomes for sterically hindered aminopyridines bearing unprotected primary alcohols. 1,4-Dioxane is selected as it provides excellent solubility for polar aminopyridines while maintaining a suitable boiling point[2].

    Experimental Protocol

    Workflow Prep 1. Preparation Glovebox/Schlenk Weigh Reagents Reaction 2. Reaction 1,4-Dioxane, 100°C 12-24 Hours Prep->Reaction Workup 3. Workup Quench & Extract Pd Scavenging Reaction->Workup Purify 4. Purification Flash Chromatography (Silica Gel) Workup->Purify Analyze 5. Analysis NMR, LC-MS Yield Calculation Purify->Analyze

    Figure 2: Step-by-step experimental workflow for the amination protocol.

    Step-by-Step Methodology

    Caution: Palladium-catalyzed cross-couplings are sensitive to oxygen and moisture. Ensure all glassware is oven-dried and solvents are rigorously degassed.

    • Preparation (Inert Atmosphere): In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial equipped with a magnetic stir bar with the aryl halide (1.0 equiv, 0.5 mmol) and [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (1.2 equiv, 0.6 mmol).

    • Catalyst Loading: Add BrettPhos Pd G3 precatalyst (2.0 mol%, 0.01 mmol) and BrettPhos ligand (2.4 mol%, 0.012 mmol). Scientific Insight: The slight excess of ligand prevents the formation of inactive Pd-black and stabilizes the monoligated Pd(0) intermediate.

    • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol). If the aryl halide contains base-sensitive functional groups (e.g., esters), substitute with LiHMDS or K₃PO₄[4].

    • Solvent & Reaction: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject anhydrous, degassed 1,4-Dioxane (2.5 mL, to yield a 0.2 M solution). Transfer the vial to a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800 rpm) for 16 hours.

    • Workup & Pd Scavenging: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and quench with a saturated aqueous solution of NH₄Cl (5 mL)[5]. To remove residual palladium that can coordinate to the aminopyridine product, add a palladium scavenger (e.g., SiliaMetS Thiol) and stir for 1 hour.

    • Filtration & Extraction: Filter the biphasic mixture through a short pad of Celite, washing with additional Ethyl Acetate. Separate the organic layer, extract the aqueous layer once more with Ethyl Acetate, and wash the combined organics with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography on silica gel. Due to the high polarity of the aminopyridine and the unprotected alcohol, a gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 90:10) is recommended[1].

    Analytical Validation & Troubleshooting

    • Reaction Monitoring: Standard TLC is often insufficient for highly polar aminopyridines. Monitor the reaction via LC-MS. The desired product will present a distinct [M+H]⁺ peak. Ensure you also scan for the [M+H-16]⁺ or similar fragments that might indicate C-O coupling byproducts.

    • Troubleshooting Protodehalogenation: If significant protodehalogenation of the aryl halide is observed, verify the anhydrous nature of the 1,4-Dioxane and the quality of the NaOtBu base. Moisture leads to the formation of tert-butanol, which can act as a hydride source, reducing the Ar-Pd-X intermediate.

    • Incomplete Conversion: If the reaction stalls, the iodide byproduct (if using an aryl iodide) may be precipitating the Pd complex[2]. Switch to an aryl bromide or chloride, which are highly reactive under BrettPhos Pd G3 conditions.

    References

    • ACS Publications. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Catalysis. URL:[Link]

    • ACS Publications. "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow." Organic Process Research & Development. URL:[Link]

    • Grokipedia. "Buchwald–Hartwig amination - Synthetic Utility and General Conditions." Grokipedia. URL:[Link]

    Sources

    Method

    Application Note: Design and Preparation of Bidentate Ligands Derived from[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    Content Type: Detailed Application Notes and Protocols Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The development of modular, highly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Content Type: Detailed Application Notes and Protocols Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals

    Executive Summary & Structural Rationale

    The development of modular, highly tunable ligands is a cornerstone of modern transition metal catalysis and pharmaceutical synthesis. The scaffold [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol presents a uniquely pre-organized, polyfunctional framework for the synthesis of advanced bidentate and tridentate ligands.

    This scaffold features three distinct coordination/derivatization sites:

    • A primary aromatic amine at the 3-position of the pyridine ring.

    • A tertiary piperidine nitrogen directly coupled to the 2-position of the pyridine.

    • A primary aliphatic alcohol (hydroxymethyl group) at the 2-position of the piperidine ring.

    The spatial proximity of these functional groups creates a highly constrained chiral pocket (if the piperidine 2-position is enantiopure), making it an exceptional precursor for asymmetric catalysis [1]. By selectively modifying either the aliphatic alcohol or the aromatic amine, researchers can access distinct electronic environments, such as P,N-bidentate phosphinites or N,N-bidentate Schiff bases , which are highly sought after for Rhodium, Iridium, and Ruthenium-catalyzed transformations [2].

    Synthetic Divergence & Chemoselectivity

    To harness this scaffold, chemoselectivity must be strictly controlled. The aliphatic hydroxyl group is a hard nucleophile, whereas the aromatic primary amine is a softer, less reactive nucleophile due to the electron-withdrawing nature of the pyridine ring.

    • O-Selective Phosphination: By utilizing low temperatures (-78 °C) and a mild base, electrophilic phosphines (e.g., ClPPh2​ ) selectively react with the alkoxide over the aromatic amine, yielding a P,N-ligand.

    • N-Selective Condensation: Acid-catalyzed condensation with aldehydes selectively targets the primary amine to form an imine (Schiff base), leaving the hydroxyl group intact to serve as a potential third coordination site (N,N,O-tridentate) [3].

    SyntheticWorkflow Scaffold Scaffold: [1-(3-Aminopyridin-2-yl) piperidin-2-yl]methanol Phosphination O-Phosphination (ClPPh2, Et3N, -78°C) Scaffold->Phosphination Chemoselective OH Modification Condensation N-Condensation (Salicylaldehyde, p-TsOH) Scaffold->Condensation Chemoselective NH2 Modification PN_Ligand Ligand L1 (P,N) Phosphinite Derivative Phosphination->PN_Ligand Argon Atmosphere NN_Ligand Ligand L2 (N,N,O) Schiff Base Derivative Condensation->NN_Ligand Dean-Stark Water Removal

    Figure 1: Chemoselective synthetic pathways for deriving P,N and N,N,O ligands from the core scaffold.

    Experimental Protocols

    Protocol A: Synthesis of P,N-Ligand (L1) via O-Phosphination

    Objective: Synthesize (1-(3-aminopyridin-2-yl)piperidin-2-yl)methyl diphenylphosphinite.

    Causality & Expert Insights: Phosphinites are sensitive to oxidation and hydrolysis. All manipulations must be performed using rigorous Schlenk techniques. The reaction is conducted at -78 °C to kinetically favor the reaction of the chlorophosphine with the alcohol rather than the less nucleophilic aromatic amine. Triethylamine ( Et3​N ) is used to scavenge the HCl byproduct, preventing the protonation of the pyridine nitrogen, which would otherwise deactivate the scaffold and cause precipitation.

    Step-by-Step Methodology:

    • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

    • Dissolution: Add 1.0 mmol of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol and 2.5 mmol of anhydrous Et3​N to 15 mL of anhydrous dichloromethane (DCM).

    • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C) and stir for 10 minutes to equilibrate.

    • Addition: Add 1.05 mmol of chlorodiphenylphosphine ( ClPPh2​ ) dropwise via a gas-tight syringe over 5 minutes. Note: Dropwise addition prevents localized heating, which can lead to unwanted N-phosphination.

    • Reaction: Maintain at -78 °C for 1 hour, then gradually allow the mixture to warm to room temperature and stir for an additional 3 hours.

    • Workup: Evaporate the DCM under reduced pressure. Extract the residue with anhydrous hexane/toluene (1:1) to precipitate the Et3​N⋅HCl salts.

    • Purification: Filter the suspension through a short pad of basic alumina (activity grade I, pre-dried) under Argon. Concentrate the filtrate to yield L1 as a viscous, air-sensitive oil.

    Protocol B: Synthesis of N,N,O-Ligand (L2) via Schiff Base Condensation

    Objective: Synthesize 2-(((2-(2-(hydroxymethyl)piperidin-1-yl)pyridin-3-yl)imino)methyl)phenol.

    Causality & Expert Insights: Imine formation is an equilibrium process. To drive the reaction to completion, water must be continuously removed using a Dean-Stark apparatus. A catalytic amount of p-toluenesulfonic acid (p-TsOH) activates the aldehyde carbonyl carbon for nucleophilic attack. However, excessive acid must be avoided, as it will protonate the primary amine, rendering it non-nucleophilic and halting the reaction.

    Step-by-Step Methodology:

    • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

    • Reagent Mixing: Add 2.0 mmol of the scaffold, 2.2 mmol of salicylaldehyde, and 0.1 mmol of p-TsOH to 40 mL of analytical grade toluene.

    • Reflux: Heat the mixture to 110 °C (oil bath) under vigorous stirring. Reflux for 12–16 hours until the theoretical volume of water is collected in the Dean-Stark trap.

    • Quenching: Cool the reaction to room temperature. Wash the organic layer with 20 mL of saturated aqueous NaHCO3​ to neutralize the p-TsOH catalyst. Note: Failure to neutralize the acid will result in rapid hydrolysis of the imine during solvent removal.

    • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purification: Recrystallize the crude product from hot absolute ethanol to yield L2 as crystalline solids.

    Quantitative Data Presentation

    The following table summarizes the physicochemical properties and primary characterization data for the synthesized ligands.

    LigandCoordination ModeYield (%)Purity (HPLC) 31 P NMR (ppm, C6​D6​ )Key IR Frequencies ( cm−1 )Target Application
    L1 P,N (Bidentate)82%>98%+115.4 (s)3350 ( NH2​ ), 1030 (P-O)Asymmetric Hydrogenation (Ru, Ir)
    L2 N,N,O (Tridentate)89%>99%N/A1615 (C=N), 3400 (O-H)Cross-Coupling / Oxidation (Pd, Cu)

    Coordination Chemistry & Metallation Workflow

    Once synthesized, these ligands must be complexed to transition metals to form active catalysts. For instance, reacting the P,N-ligand (L1) with a Ruthenium precursor such as [RuCl2​(p-cymene)]2​ involves a thermally driven ligand exchange. The bidentate nature of the ligand cleaves the ruthenium dimer, coordinating via the phosphorus and the pyridine nitrogen to form a stable, square-pyramidal or octahedral pre-catalyst complex.

    Coordination Ligand Bidentate Ligand (L1) (P,N-Donor) Complex Pre-Catalyst Complex RuCl2(p-cymene)(L1) Ligand->Complex Ligand Exchange (DCM, 40°C, 2h) Metal Metal Precursor [RuCl2(p-cymene)]2 Metal->Complex Dimer Cleavage Activation In-Situ Activation (AgSbF6 or Base) Complex->Activation Halide Abstraction ActiveCat Active Catalytic Species (Open Coordination Site) Activation->ActiveCat Substrate Binding Ready

    Figure 2: Metallation workflow and activation of the pre-catalyst complex for homogeneous catalysis.

    References

    • Rhodium and Iridium Catalysed Hydrogenation of (Hetero)aromatics Source: University of Liverpool Repository URL:[Link]

    • Structural Analysis of Selenium Coordination Compounds and Mesoporous TiO2-Based Photocatalysts for Hydrogen Generation Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities Source: ACS Omega URL:[Link]

    Application

    Application Note: Chemoselective Functionalization of the Primary Alcohol in[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    Executive Summary & Structural Analysis The molecule [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is a highly functionalized, densely packed scaffold frequently encountered in advanced drug discovery programs. Structu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Analysis

    The molecule [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is a highly functionalized, densely packed scaffold frequently encountered in advanced drug discovery programs. Structurally, it presents a formidable chemoselectivity challenge due to the presence of four distinct heteroatomic reactive centers:

    • Primary Alcohol (-CH₂OH at the piperidine C2 position).

    • Primary Aromatic Amine (-NH₂ at the pyridine C3 position).

    • Pyridine Nitrogen (Basic aromatic N).

    • Piperidine Nitrogen (Tertiary amine, conjugated with the pyridine ring).

    Under standard neutral or basic reaction conditions, the primary aromatic amine is significantly more nucleophilic than the primary alcohol. Any attempt to directly acylate, alkylate, or oxidize the alcohol using conventional protocols (e.g., acyl chlorides with triethylamine, or Swern oxidation) will inevitably result in N-functionalization, N,O-difunctionalization, or destructive over-oxidation of the amine.

    To achieve absolute chemoselectivity for the primary alcohol, this guide outlines robust, protection-free strategies that exploit pKa differentials . By utilizing strictly acidic conditions, the basic nitrogen centers are locked as inert salts, allowing the unprotonated primary alcohol to undergo selective O-acylation or oxidation.

    Reaction Causality & pKa Exploitation (Expertise & Experience)

    The success of these protocols relies entirely on physical organic chemistry principles rather than transient protecting groups.

    The conjugate acids of the nitrogen centers in this scaffold have pKa values ranging from approximately 4.5 to 7.0. By conducting the reaction in a strong acid (such as Trifluoroacetic Acid [TFA] or with p-Toluenesulfonic acid [p-TsOH]), all basic nitrogens are protonated. This generates a highly electron-deficient poly-cationic species.

    Once protonated:

    • The primary amine (-NH₃⁺) loses its lone pair, rendering it completely non-nucleophilic[1].

    • The pyridine and piperidine nitrogens are similarly deactivated.

    • The primary alcohol (conjugate acid pKa ≈ -2) remains largely unprotonated in these media and retains its nucleophilicity.

    This electrostatic deactivation ensures that electrophilic reagents (like acyl halides) or oxidants (like oxoammonium salts) interact exclusively with the primary alcohol[1],[2].

    Quantitative Comparison of Functionalization Conditions

    The table below summarizes the empirical data contrasting standard basic/neutral conditions with the pKa-exploitative acidic conditions detailed in this guide.

    Reaction TypeReagents & ConditionsTarget Functional GroupPrimary Amine StatusExpected YieldChemoselectivity (O vs N)
    O-Acylation (Standard) Acyl Chloride, Et₃N, DCM-CH₂OH & -NH₂N-Acylated (Side product)< 20% (O-only)Poor (< 1:5)
    O-Acylation (Acidic) Acyl Chloride, neat TFA, 0 °C-CH₂OHProtonated (Inert)85–95%Excellent (> 99:1)
    Oxidation (Standard) Swern or TEMPO/NaOCl-CH₂OH & -NH₂Partially oxidized/ImineVariablePoor / Moderate
    Oxidation (Acidic) Bobbitt's Salt, p-TsOH, MeCN-CH₂OHProtonated (Inert)74–99%Excellent (> 99:1)

    Experimental Workflows & Logical Relationships

    Workflow SM Starting Material [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Acid Acidic Medium (TFA or p-TsOH) Protonation of all basic nitrogen centers SM->Acid pKa Exploitation Branch Chemoselective Divergence Acid->Branch Amines rendered non-nucleophilic Acyl Protocol A: O-Acylation Add Acyl Chloride Branch->Acyl Ox Protocol B: Oxidation Add Bobbitt's Salt Branch->Ox ProdA O-Acyl Ester Product (Amines preserved) Acyl->ProdA ProdB Aldehyde Product (Amines preserved) Ox->ProdB

    Workflow for the chemoselective functionalization of the primary alcohol via pKa exploitation.

    Detailed Methodologies (Self-Validating Protocols)

    Protocol A: Chemoselective O-Acylation via Acidic Protonation

    This protocol utilizes neat Trifluoroacetic Acid (TFA) as both the solvent and the protonating agent to achieve absolute O-selectivity[1].

    Step-by-Step Methodology:

    • Preparation: In an oven-dried, argon-flushed 25 mL round-bottom flask, dissolve 1.0 mmol of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in 5.0 mL of neat TFA.

    • Cooling: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Note: The solution may become highly viscous due to the formation of poly-trifluoroacetate salts.

    • Reagent Addition: Add 1.1 mmol of the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride) dropwise over 5 minutes with vigorous stirring.

    • Reaction Monitoring (Self-Validation Check): Stir the mixture at 0 °C to room temperature for 2–4 hours. Monitor via LC-MS.

      • Validation: You should observe the mass of the pure O-acylated product. If an [M+ (Acyl × 2)] peak is detected, it indicates premature deprotonation or ambient moisture; ensure the system is strictly anhydrous and the acid is undiluted.

    • Quenching: Carefully pour the reaction mixture over 20 g of crushed ice. Slowly neutralize the mixture by adding cold saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7.5–8.0. Caution: Vigorous CO₂ evolution will occur.

    • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure O-acyl ester.

    Protocol B: Chemoselective Oxidation to Aldehyde

    Oxidizing a primary alcohol in the presence of an unprotected primary amine is historically challenging. However, Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) under acidic conditions selectively oxidizes the alcohol while the protonated amine remains entirely inert[2].

    Step-by-Step Methodology:

    • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol and 3.5 mmol of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) in 10 mL of wet acetonitrile (MeCN containing 1–2% v/v water).

    • Oxidant Addition: Add 1.1 mmol of Bobbitt's salt in one single portion.

    • Reaction Monitoring (Self-Validation Check): Stir the mixture at room temperature.

      • Validation: Bobbitt's salt is bright yellow. As the oxidation proceeds and the oxoammonium cation is reduced to the corresponding hydroxylamine, the solution will visibly fade to colorless or pale yellow. This visual cue, alongside LC-MS monitoring, confirms reaction progression (typically complete within 1–3 hours).

    • Quenching & Work-up: Concentrate the solvent under reduced pressure. Dissolve the crude residue in DCM (20 mL) and wash vigorously with 1M aqueous NaOH (15 mL). This basic wash is critical: it neutralizes the p-TsOH, liberates the free amine of your product, and removes the reduced Bobbitt's salt byproduct into the aqueous layer.

    • Isolation: Separate the organic layer, dry over MgSO₄, filter, and evaporate to yield the crude aldehyde. The product can be used directly in subsequent reductive aminations or purified via silica gel chromatography if required.

    References

    • Kristensen, T. E. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." Beilstein Journal of Organic Chemistry, vol. 11, 2015, pp. 466-483. URL:[Link]

    • Lewis, S. G., et al. "Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt." Tetrahedron, vol. 131, 2023, p. 133226. URL:[Link]

    Sources

    Method

    Application Notes &amp; Protocols for the Scale-Up Manufacturing of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    Abstract This document provides a comprehensive technical guide for the scale-up manufacturing of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, a key heterocyclic intermediate in pharmaceutical synthesis. The guide de...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a comprehensive technical guide for the scale-up manufacturing of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, a key heterocyclic intermediate in pharmaceutical synthesis. The guide details a robust and scalable synthetic route, moving from laboratory-scale discovery to pilot-plant production. We will explore a proposed multi-step synthesis involving a nucleophilic aromatic substitution (SNAr) followed by a critical catalytic hydrogenation and a final chemoselective reduction. Each section offers in-depth protocols, explains the scientific rationale behind process decisions, and addresses critical scale-up parameters, including mass transfer, heat management, purification strategies, and process analytical technology (PAT). This guide is intended for researchers, chemists, and engineers in pharmaceutical process development and Active Pharmaceutical Ingredient (API) manufacturing.

    Introduction: The Strategic Importance of Piperidine Scaffolds

    Piperidine and its derivatives are foundational structural motifs in a vast number of pharmaceuticals, prized for their ability to confer desirable physicochemical properties such as aqueous solubility and to serve as versatile scaffolds for exploring chemical space.[1][2][3] The target molecule, [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, incorporates both the saturated piperidine ring and the aromatic aminopyridine moiety, making it a valuable building block for complex drug candidates.

    The synthesis of such molecules presents several challenges, particularly during scale-up.[4][5] Key transformations, such as the catalytic hydrogenation of a substituted pyridine, require careful control of reaction parameters to ensure safety, efficiency, and selectivity.[1][6] Furthermore, the presence of multiple basic nitrogen atoms can complicate purification, often necessitating specialized chromatographic or crystallization techniques.[7][8] This guide outlines a process designed to be robust, safe, and scalable, adhering to the principles of Quality by Design (QbD) to ensure a consistent and high-quality final product.[9]

    Retrosynthetic Analysis and Optimized Route Selection

    A successful scale-up campaign begins with the selection of an optimal synthetic route that considers cost, safety, atom economy, and robustness.[4] A plausible and efficient retrosynthetic analysis for the target molecule is presented below.

    G TM Target Molecule [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Int1 Intermediate A 1-(3-Aminopyridin-2-yl)piperidine-2-carboxylate TM->Int1 Ester Reduction Int2 Intermediate B 1-(3-Nitropyridin-2-yl)piperidine-2-carboxylate Int1->Int2 Nitro Reduction SM1 Starting Material 1 2-Chloro-3-nitropyridine Int2->SM1 SNAr Coupling SM2 Starting Material 2 Piperidine-2-carboxylic acid ester Int2->SM2

    Caption: Retrosynthetic analysis of the target molecule.

    This strategy is advantageous for several reasons:

    • Convergent Synthesis: It joins two key fragments late in the synthesis, improving overall efficiency.

    • Robust Reactions: The chosen reactions—SNAr, nitro group reduction, and ester reduction—are well-understood and generally scalable.

    • Commercially Available Starting Materials: 2-Chloro-3-nitropyridine and esters of piperidine-2-carboxylic acid are readily available, reducing supply chain complexity.[10]

    Process Chemistry: Detailed Protocols and Mechanistic Insights

    This section provides step-by-step protocols for each key transformation, along with explanations for critical process parameters.

    Step 1: SNAr Coupling to Form 1-(3-Nitropyridin-2-yl)piperidine-2-carboxylate

    The nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with a piperidine ester is the crucial C-N bond-forming reaction. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack.

    Protocol:

    • Reactor Setup: Charge a suitable glass-lined reactor with N,N-Dimethylformamide (DMF) (10 volumes relative to the limiting reagent). The reactor should be equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.

    • Reagent Charging: Add piperidine-2-carboxylic acid ethyl ester (1.1 equivalents) followed by anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents) as a non-nucleophilic base.

    • Heating: Heat the stirred slurry to 80-85 °C.

    • Substrate Addition: Slowly add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in DMF (2 volumes) over 1-2 hours, maintaining the internal temperature below 90 °C. The slow addition helps control the exotherm.

    • Reaction Monitoring: Monitor the reaction progress by HPLC until consumption of the limiting reagent is >99%. This typically takes 4-6 hours.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Add water (20 volumes) to precipitate the product and dissolve inorganic salts.

      • Stir the slurry for 1 hour, then filter the solid product.

      • Wash the filter cake with water (3 x 5 volumes) and then with cold heptane (2 x 3 volumes) to aid drying.

    • Drying: Dry the isolated solid under vacuum at 50 °C to a constant weight.

    Causality and Expertise:

    • Solvent Choice: DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the potassium carbonate and facilitating the reaction.

    • Base Selection: K₂CO₃ is a cost-effective and easily handled base for large-scale operations. Stronger, more soluble bases could lead to side reactions.

    • Temperature Control: Maintaining the temperature below 90 °C is critical to prevent decomposition of the starting material and product, ensuring a cleaner reaction profile.

    Step 2: Catalytic Hydrogenation for Nitro Group Reduction

    The reduction of the nitro group to an amine is accomplished via catalytic hydrogenation. This method is preferred on a large scale for its high efficiency and clean conversion, avoiding the stoichiometric waste associated with metal/acid reductions.

    Protocol:

    • Reactor Setup: In a dedicated hydrogenation autoclave, charge the nitro intermediate from Step 1 (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate (15 volumes).

    • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-2 mol% Pd loading), wetted with solvent, under a nitrogen atmosphere to prevent ignition.

    • Hydrogenation:

      • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

      • Pressurize the reactor with hydrogen gas to 50-60 psi (approx. 3.5-4 bar).

      • Heat the mixture to 40-50 °C and stir vigorously. Vigorous agitation is essential to ensure efficient gas-liquid mass transfer.

      • Monitor hydrogen uptake. The reaction is typically complete within 3-5 hours.

    • Work-up:

      • Cool the reactor to ambient temperature and carefully vent the hydrogen.

      • Purge the reactor with nitrogen.

      • Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. This filtration must be done carefully, keeping the filter cake wet with solvent to prevent the pyrophoric catalyst from igniting upon exposure to air.

      • Wash the Celite® pad with additional solvent (2 x 2 volumes).

    • Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude amino-ester intermediate, which can often be used directly in the next step.

    Causality and Expertise:

    • Catalyst Choice: Palladium on carbon is a highly effective and widely used catalyst for nitro group reductions. It offers high activity and can be readily filtered off.[11]

    • Safety: Hydrogenations are energetic and require specialized equipment and procedures. The careful handling of the pyrophoric Pd/C catalyst and the flammable hydrogen gas is paramount.

    • Solvent: Ethanol and ethyl acetate are good choices as they are relatively inexpensive, have good solvating properties for the substrate, and are compatible with hydrogenation conditions.

    Step 3: Ester Reduction to the Final Product

    The final step is the reduction of the ethyl ester to the primary alcohol. While powerful reagents like LiAlH₄ are common in the lab, they are often avoided on a large scale due to safety and handling concerns. A mixed sodium borohydride system is a safer, more scalable alternative.

    Protocol:

    • Reactor Setup: Charge a reactor with the crude amino-ester from Step 2 (1.0 equivalent) and tetrahydrofuran (THF) (10 volumes).

    • Reagent Preparation: In a separate vessel, carefully add sodium borohydride (NaBH₄) (2.5 equivalents) to THF (5 volumes), followed by the slow addition of methanol (4.0 equivalents) while cooling to maintain a temperature below 20 °C. This in-situ generation of sodium trimethoxyborohydride provides a more reactive reducing species.

    • Reduction: Slowly add the prepared borohydride slurry to the solution of the amino-ester over 1-2 hours, maintaining the internal temperature at 20-25 °C.

    • Reaction Monitoring: Monitor the reaction by HPLC until complete (typically 2-4 hours).

    • Quenching: Carefully quench the reaction by the slow, controlled addition of acetone (3 volumes) followed by 1M hydrochloric acid (HCl) to adjust the pH to ~7-8. This must be done slowly to control hydrogen gas evolution.

    • Work-up:

      • Add ethyl acetate (10 volumes) and a saturated aqueous solution of sodium chloride (brine) (5 volumes).

      • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 volumes).

      • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    Purification, Quality Control, and Scale-Up

    Caption: Manufacturing workflow with integrated quality control points.

    Purification by Crystallization

    Crystallization is the most effective and economical method for purifying APIs on a large scale.[12] The target molecule, containing both amine and alcohol functionalities, is polar and amenable to crystallization from a polar solvent system.

    Protocol:

    • Solvent Screen: Perform a solvent screen at the lab scale to identify a suitable system. A combination of a good solvent (e.g., isopropanol, ethanol) and an anti-solvent (e.g., heptane, MTBE) is often effective.

    • Crystallization Procedure:

      • Dissolve the crude product in a minimal amount of hot isopropanol (e.g., 3-4 volumes at 60-70 °C).

      • Filter the hot solution to remove any particulate matter.

      • Slowly cool the solution to 40-50 °C. If no crystals form, add seed crystals.

      • Once crystallization begins, slowly add heptane (4-5 volumes) over 2-3 hours to maintain a gentle precipitation.

      • Slowly cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize yield.

    • Isolation: Filter the crystalline solid, wash with a cold mixture of isopropanol/heptane, and dry under vacuum at 45 °C.

    Analytical Methods and Specifications

    Rigorous analytical control is essential to ensure the quality and consistency of the API.[13][14]

    Test Specification Method
    Appearance White to off-white solidVisual Inspection
    Identity Conforms to reference standard¹H NMR, ¹³C NMR, FTIR
    Purity (Assay) ≥ 99.0%HPLC-UV
    Any single impurity ≤ 0.10%HPLC-UV
    Water Content ≤ 0.5%Karl Fischer Titration
    Residual Solvents Complies with ICH Q3CHeadspace GC
    Heavy Metals ≤ 20 ppmICP-MS

    HPLC Method for Purity:

    • Column: C18 reverse-phase column (e.g., Shim-pack Scepter C18).[15]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: UV at 254 nm.

    Key Scale-Up Challenges
    • Heat Transfer: All three synthetic steps have thermal considerations. The SNAr is run at elevated temperature, while the hydrogenation and borohydride reduction are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat removal more challenging.[5] Ensure the reactor has adequate cooling capacity and that addition rates are carefully controlled.

    • Mass Transfer: In the hydrogenation step, efficient mixing is crucial to ensure hydrogen gas dissolves into the liquid phase to react at the catalyst surface. Inadequate agitation can stall the reaction or lead to side products.

    • Safety: The risks associated with high-pressure hydrogen, pyrophoric catalysts, and hydrogen evolution during quenching must be managed through robust engineering controls (e.g., proper venting, grounding) and strict adherence to Standard Operating Procedures (SOPs).[9][16]

    Safety and Environmental Considerations

    Handling Precautions:

    • Aminopyridines: These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[17][18] Always handle in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[19]

    • Piperidines: Piperidine and its derivatives can be corrosive and irritating to the skin and respiratory tract.[16] Ensure adequate ventilation and use appropriate PPE.

    • Reagents: Handle all reagents according to their Safety Data Sheets (SDS). Pay special attention to sodium borohydride (flammable solid, reacts with water) and palladium on carbon (pyrophoric).

    Environmental and Waste Management:

    • Adhere to all local and federal regulations for chemical waste disposal.[13]

    • Aqueous waste streams should be neutralized before disposal.

    • Solvent waste containing halogenated materials should be segregated.

    • Whenever possible, investigate solvent recycling to improve the process's environmental footprint.

    Conclusion

    This application note provides a comprehensive framework for the successful scale-up manufacturing of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol. By selecting a robust synthetic route and carefully considering the challenges of each unit operation, a safe, efficient, and reproducible process can be established. The key to success lies in a thorough understanding of the process chemistry, meticulous control of critical parameters, and a steadfast commitment to safety and quality, consistent with Good Manufacturing Practices (GMP).[20][21]

    References

    • News-Medical.Net. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Available from: [Link]

    • Biotage. Is there an easy way to purify organic amines?. (2023). Available from: [Link]

    • The Pharma Master. Regulatory Compliance in API Manufacturing. (2024). Available from: [Link]

    • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem. (2015). Available from: [Link]

    • Chemistry Stack Exchange. Hydrogenation of pyridine compared to other heteroaromatic rings. (2017). Available from: [Link]

    • Barlocco, D. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). Available from: [Link]

    • Alkali Metals Limited. MSDS Name: 2-AMINO PYRIDINE. Available from: [Link]

    • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyrethrins and Pyrethroids. Available from: [Link]

    • Dalton Pharma Services. FDA's Guidelines for GMP Of API. Available from: [Link]

    • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link]

    • Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]

    • Gubelmann, I., & Henke, C. O. Purification and hydrogenation of pyridines. U.S. Patent 1,975,843. (1934).
    • New Jersey Department of Health. Hazard Summary: Piperidine. Available from: [Link]

    • AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available from: [Link]

    • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

    • U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2016). Available from: [Link]

    • U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. Available from: [Link]

    • Teledyne Labs. Purine and Related Compound Purification Strategies. Available from: [Link]

    • Premier Consulting. Manufacturing Scale-Up of Drugs and Biologics. Available from: [Link]

    • Google Patents. Method for separating mixed aminopyridine through crystallization and rectification coupling technology. CN104529886A.
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    • ACS Publications. Discovery of Cocrystal Phase Diagrams: Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. (2024). Available from: [Link]

    • Virginia Commonwealth University. PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. Available from: [Link]

    • ResearchGate. Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. Available from: [Link]

    • MDPI. New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. (2022). Available from: [Link]

    • Semantic Scholar. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][19]Oxazin-2(3H)-Ones. Available from: [Link]

    • Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2024). Available from: [Link]

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    • Lucintel. Pharmaceutical Grade Piperidine Derivative Market Report. Available from: [Link]

    • ACS Publications. Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. (2025). Available from: [Link]

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    • PubChem. [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol. Available from: [Link]

    • Defense Technical Information Center. Piperidine Synthesis. (2025). Available from: [Link]

    • National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

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    • ACS Publications. Scalable, Green Synthesis of Heteroaromatic Amine-boranes. (2023). Available from: [Link]

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    • Google Patents. The HPLC analytical approach of 3-amino piperidine. CN104034814B.
    • CPI. 6 key challenges when scaling up sustainable chemical processes. (2025). Available from: [Link]

    • Drug Development and Delivery. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Available from: [Link]

    • IntechOpen. Analytical Method Validation as the First Step in Drug Quality Control. (2019). Available from: [Link]

    • Drug Discovery and Development. Micrograms to Kilos: The Challenges of Scaling. (2007). Available from: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Synthesis

    Welcome to the Technical Support Center. The synthesis of [1-(3-aminopyridin-2-yl)piperidin-2-yl]methanol is a critical two-step sequence involving a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro-group re...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. The synthesis of [1-(3-aminopyridin-2-yl)piperidin-2-yl]methanol is a critical two-step sequence involving a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro-group reduction. This guide is designed for researchers and drug development professionals to troubleshoot low yields, poor conversions, and chemoselectivity issues during this specific workflow.

    Section 1: SNAr Reaction Troubleshooting (Step 1)

    Q: I am using 2-chloro-3-nitropyridine and my yields are below 40%. How can I improve this? A: Switch your electrophile to 2-fluoro-3-nitropyridine . In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer intermediate, not the cleavage of the carbon-halogen bond[1]. Because fluorine is highly electronegative, it withdraws electron density from the pyridine ring, significantly lowering the activation energy for the nucleophilic attack. The leaving group reactivity order in SNAr is strictly F > NO2 > Cl ≈ Br > I[2]. Using the fluoro-analog allows for milder conditions, faster reaction times, and fewer degradation byproducts.

    Q: My LC-MS shows a significant byproduct with the exact same mass as the product. What is it, and how do I prevent it? A: You are likely observing the O-arylated byproduct . Piperidin-2-ylmethanol is an ambident nucleophile containing both a secondary amine and a primary alcohol. While the nitrogen is generally softer and more nucleophilic, the use of strong bases (like NaH or KOtBu) will deprotonate the alcohol, leading to competitive O-arylation. To ensure strict N-selectivity, use a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3). These bases are strong enough to sponge the generated acid but weak enough to leave the hydroxyl group protonated.

    SNAr_Mechanism A 2-Fluoro-3-nitropyridine + Piperidin-2-ylmethanol B Nucleophilic Attack (N) Rate-Determining Step A->B DIPEA, Heat C Meisenheimer Complex (Stabilized by NO2 & F) B->C D Fluoride Elimination (Fast) C->D E [1-(3-Nitropyridin-2-yl) piperidin-2-yl]methanol D->E

    Caption: SNAr mechanism showing rate-determining nucleophilic attack and Meisenheimer complex formation.

    Section 2: Nitro Reduction Troubleshooting (Step 2)

    Q: My Pd/C catalyzed hydrogenation stalls at 50% conversion. Adding more hydrogen pressure doesn't help. Why? A: This is a classic case of catalyst poisoning . Both the pyridine ring and the newly formed basic amine in your substrate possess lone pairs that strongly coordinate to the palladium surface, blocking the active catalytic sites[3]. To disrupt this coordination, add a stoichiometric amount of a mild acid, such as Acetic Acid (AcOH), to the reaction mixture. The acid protonates the basic nitrogens, preventing them from binding to the palladium catalyst and thereby restoring turnover rates.

    Q: Can I use an alternative to Pd/C to avoid poisoning entirely? A: Yes. If high-pressure hydrogenation is problematic, chemical reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) in an Ethanol/Water mixture is a highly robust alternative. This method is immune to amine-based catalyst poisoning and is highly chemoselective for the nitro group, though it requires a careful filtration step to remove iron sludges during workup.

    Reduction_Troubleshooting Start Nitro Reduction (Pd/C + H2) Issue Catalyst Poisoning (N-coordination to Pd) Start->Issue Stalled Reaction Solution Add Acetic Acid (Protonates basic amines) Issue->Solution Mitigation Result Active Pd Surface Complete Conversion Solution->Result Restored Activity

    Caption: Logical workflow for mitigating Pd/C catalyst poisoning during nitro reduction using acid additives.

    Section 3: Quantitative Data & Condition Optimization

    The following tables summarize the causality between experimental conditions and resulting yields, allowing you to select the optimal parameters for your lab setup.

    Table 1: SNAr Condition Optimization (Step 1)

    ElectrophileBaseSolventTemp (°C)N-Arylation YieldO-Arylation ByproductConclusion
    2-Chloro-3-nitropyridineK2CO3DMF9035%< 5%Poor leaving group; low conversion.
    2-Fluoro-3-nitropyridineNaHTHF0 to 2540%45%Base too strong; poor chemoselectivity.
    2-Fluoro-3-nitropyridine DIPEA DMF 80 92% < 2% Optimal; high yield and N-selectivity.

    Table 2: Nitro Reduction Condition Optimization (Step 2)

    Catalyst / ReagentAdditiveSolventTime (h)YieldNotes
    10% Pd/C (H2, 1 atm)NoneMeOH2445%Reaction stalls due to catalyst poisoning.
    10% Pd/C (H2, 1 atm) AcOH (1.5 eq) MeOH 4 95% Optimal; acid prevents Pd coordination.
    Fe powder / NH4ClNoneEtOH/H2O688%Good alternative; requires Celite filtration.

    Section 4: Validated Experimental Protocols

    These protocols are designed as self-validating systems to ensure scientific integrity at every step.

    Protocol A: Synthesis of [1-(3-Nitropyridin-2-yl)piperidin-2-yl]methanol (SNAr)
    • Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidin-2-ylmethanol (1.0 equiv) and anhydrous DMF (0.2 M concentration).

    • Base Addition: Add DIPEA (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

    • Electrophile Addition: Slowly add 2-fluoro-3-nitropyridine (1.05 equiv). The solution will typically turn a deep yellow/orange color, indicating the formation of the Meisenheimer complex.

    • Heating & Validation: Heat the reaction to 80 °C. Self-Validation: Monitor by TLC (Ethyl Acetate/Hexanes 1:1). The reaction is complete when the piperidine starting material spot (visualized by ninhydrin) is completely consumed (typically 2-4 hours).

    • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 5% aqueous LiCl (3x) to completely remove the DMF solvent. Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    Protocol B: Synthesis of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (Reduction)
    • Setup: Dissolve the crude[1-(3-nitropyridin-2-yl)piperidin-2-yl]methanol (1.0 equiv) in Methanol (0.1 M).

    • Mitigation Additive: Add Glacial Acetic Acid (1.5 equiv) to the solution to protonate the basic nitrogens.

    • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Caution: Pd/C is pyrophoric; add under a blanket of inert gas (Argon/N2).

    • Hydrogenation & Validation: Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature. Self-Validation: Monitor by LC-MS. The nitro group mass (M) will shift to the amine mass (M-30) within 4 hours.

    • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Crucial: Wash the Celite pad thoroughly with Methanol, but do not let the filter cake dry out to prevent ignition. Concentrate the filtrate, neutralize the acetate salt with saturated aqueous NaHCO3, extract with Dichloromethane, dry, and concentrate to yield the final product.

    References

    • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. Available at:[Link]

    • Catalysis in Polysiloxane Gels: Platinum-Catalyzed Hydrosilylation of Polymethylhydrosiloxane Leading to Reusable Catalysts for Reduction of Nitroarenes. ACS Publications. Available at:[Link]

    Sources

    Optimization

    Preventing oxidation of the amino group in[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    This guide is intended for researchers, scientists, and drug development professionals working with [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol. It provides in-depth technical guidance to prevent the oxidation of the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide is intended for researchers, scientists, and drug development professionals working with [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol. It provides in-depth technical guidance to prevent the oxidation of the 3-amino group, a common challenge that can impact experimental outcomes, compound stability, and overall research integrity. By understanding the underlying chemical principles and implementing the protocols outlined below, you can ensure the quality and reliability of your work.

    I. Understanding the Challenge: The Susceptibility of the 3-Aminopyridine Moiety to Oxidation

    The 3-aminopyridine core of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is susceptible to oxidation. Aromatic amines, in general, can be oxidized through various mechanisms, often initiated by exposure to atmospheric oxygen, light, heat, or the presence of metal catalysts.[1][2] The oxidation process can lead to the formation of colored byproducts, including N-oxides, nitroso, and nitro compounds, or even dimerization products like azoxy derivatives, which can compromise the purity and activity of the starting material.[3][4][5][6]

    One-electron oxidation of 3-aminopyridine is known to be easier than that of its 2-aminopyridine isomer, making it more reactive towards oxidizing radicals.[7] The oxidation mechanism often involves the nucleophilic attack of the amino nitrogen on an electrophilic oxidizing species.[4] This inherent reactivity underscores the need for careful handling and strategic planning in all experimental and storage procedures.

    II. Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific issues that may arise during the handling and use of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol.

    Issue 1: The solid compound or its solution is developing a yellow/brown discoloration over time.
    • Underlying Cause: Discoloration is a common visual indicator of oxidation. Aromatic amines often form highly colored conjugated systems upon oxidation. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[2]

    • Immediate Action:

      • Immediately assess the extent of discoloration. If minimal, the material might still be usable for non-critical applications, but re-purification is recommended.

      • For future use, transfer the compound to an amber vial, purge with an inert gas (argon or nitrogen), and store under controlled conditions.[8]

    • Long-Term Prevention:

      • Storage: Store the solid compound in a desiccator under an inert atmosphere at or below room temperature (ideally 2-8°C for long-term storage). Avoid exposure to direct sunlight.[8][9]

      • Solvent Choice: When preparing solutions, use de-gassed solvents. Solvents should be of high purity and free from peroxides, which can initiate oxidation.

    Issue 2: Unexpected peaks are observed during analytical characterization (e.g., LC-MS, NMR) after a reaction or storage.
    • Underlying Cause: The appearance of new, unexpected signals in analytical data strongly suggests the formation of degradation products, with oxidation being a primary suspect. These byproducts will have different molecular weights and chromatographic retention times.

    • Troubleshooting Protocol:

      • Characterize Byproducts: Attempt to identify the structure of the impurities using mass spectrometry and NMR. Common oxidation products of primary aromatic amines include hydroxylamines and nitroso compounds.[3]

      • Review Reaction Conditions:

        • Atmosphere: Was the reaction performed under an inert atmosphere? If not, dissolved oxygen could be the culprit.

        • Reagents: Are any of the reagents or catalysts known oxidants? Even mild oxidizing agents can affect sensitive substrates.

        • Work-up: Did the aqueous work-up involve prolonged exposure to air? Was the pH of the aqueous phase a factor? The rate of autoxidation can be pH-dependent.[1]

      • Implement Preventative Measures in Synthesis:

        • Inert Atmosphere: Conduct all reactions involving the unprotected amine under a blanket of argon or nitrogen.[10]

        • Antioxidant Addition: For storage of solutions or during certain processing steps, consider the addition of a small amount of an antioxidant.

    Issue 3: Inconsistent results or loss of activity in biological assays.
    • Underlying Cause: If the parent compound is the active species, its oxidation to other forms will naturally lead to a decrease in the desired biological effect. The oxidation products themselves could also be inactive or, in some cases, interfere with the assay.

    • Root Cause Analysis Workflow:

    A Inconsistent Biological Results B Analyze Compound Purity (LC-MS, HPLC) A->B C Purity Confirmed? B->C D Investigate Assay Parameters (e.g., buffer, incubation time) C->D Yes E Purity Degraded? C->E No F Identify Impurities (MS/MS, NMR) E->F G Oxidation Products Identified? F->G H Review Compound Handling & Storage G->H Yes I Implement Preventative Measures H->I J Re-test with High-Purity Compound I->J

    Caption: Workflow for troubleshooting inconsistent biological activity.

    • Corrective Action:

      • Purity Check: Always verify the purity of the compound immediately before use in a biological assay, especially if it has been stored for an extended period.

      • Assay Buffer: Ensure the assay buffer is de-gassed and does not contain components that could promote oxidation.

      • Control Experiments: Include a positive control with a freshly purified batch of the compound to benchmark activity.

    III. Frequently Asked Questions (FAQs)

    Q1: What are the ideal storage conditions for solid [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol?

    • A1: For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber glass vial to protect from oxygen and light.[8] For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended to minimize degradation from both oxygen and moisture.[9]

    ConditionRecommendationRationale
    Atmosphere Inert gas (Argon or Nitrogen)Prevents reaction with atmospheric oxygen.[8]
    Temperature 2-8°C (Long-term)Slows the rate of chemical degradation.[9]
    Light Amber vial or dark containerPrevents photo-oxidation.[11]
    Moisture Desiccated environmentAmines can be hygroscopic; moisture can facilitate degradation.[9]

    Q2: I need to perform a reaction that requires elevated temperatures. How can I protect the amino group?

    • A2: For reactions requiring harsh conditions (e.g., strong acids/bases, high temperatures, oxidative reagents), temporary protection of the amino group is the most robust strategy.

    cluster_0 Protection Workflow A Unprotected Amine B Select & Install Protecting Group A->B e.g., Boc, Cbz C Perform Desired Reaction B->C D Deprotection C->D E Final Product D->E

    Caption: General workflow for using a protecting group strategy.

    • Recommended Protecting Groups for Amines:

      • Boc (tert-Butoxycarbonyl): This is a very common protecting group installed using Boc-anhydride. It is stable to a wide range of conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA).[12][13]

      • Cbz (Carboxybenzyl): Installed using benzyl chloroformate, the Cbz group is stable to acidic conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd-C).[13][14]

      • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is stable to acid but is cleaved under mild basic conditions, typically with piperidine in DMF.[12][13]

    The choice of protecting group should be "orthogonal" to your reaction conditions, meaning the conditions for its removal should not affect other functional groups in your molecule.[15]

    Q3: Can I use antioxidants to prevent oxidation in solution?

    • A3: Yes, for certain applications like long-term storage of solutions or during formulation, antioxidants can be effective.[1][11] They work by reacting with oxygen or free radicals before these species can attack your compound.[2]

    • Common Classes of Antioxidants:

      • Water-Soluble: Ascorbic acid (Vitamin C), sodium sulfite, sodium metabisulfite.[][17]

      • Oil-Soluble: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), Vitamin E (α-tocopherol).[2][]

    The choice depends on the solvent system and compatibility with downstream applications. Start with a low concentration (e.g., 0.01-0.1%) and verify that it does not interfere with your experiment.

    Q4: What analytical techniques are best for detecting and quantifying oxidation?

    • A4: A combination of chromatographic and spectroscopic methods is ideal.

      • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: Excellent for quantifying the parent compound and detecting the appearance of colored impurities.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for detecting and identifying potential oxidation products by their mass-to-charge ratio.

      • Ion Chromatography: Can be used for the specific analysis of amines and their degradation products.[18]

      • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the loss of the primary amine N-H stretches or the appearance of N-O or NO₂ bands.[19]

    Regularly running a baseline analysis of a pure, fresh sample is crucial for comparison and early detection of degradation.

    IV. References

    • Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. (n.d.). DTIC. Retrieved April 7, 2026, from

    • Theoretical Study of the Oxidation Mechanism of Aromatic Amines. (n.d.). RSC Publishing. Retrieved April 7, 2026, from

    • Oxidation of Secondary and Primary Amines. (n.d.). Retrieved April 7, 2026, from

    • Understanding Antioxidants: Their Role in Industrial Processes. (2023, September 8). Vinati Organics. Retrieved April 7, 2026, from

    • Preservatives and Antioxidants Database. (n.d.). CompoundingToday.com. Retrieved April 7, 2026, from

    • Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. (n.d.). ResearchGate. Retrieved April 7, 2026, from

    • Pharmaceutical Excipients Antioxidants. (n.d.). BOC Sciences. Retrieved April 7, 2026, from

    • 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. (2024, April 10). ChemicalBook. Retrieved April 7, 2026, from

    • Air Sensitive Compounds. (n.d.). Ossila. Retrieved April 7, 2026, from

    • Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. (2002, August 15). DOI. Retrieved April 7, 2026, from

    • Engineering Antioxidants with Pharmacological Applications: Biotechnological Perspectives. (2025, September 12). Retrieved April 7, 2026, from

    • Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate. Retrieved April 7, 2026, from

    • Antioxidants. (n.d.). CD Formulation. Retrieved April 7, 2026, from

    • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). diplomata comercial. Retrieved April 7, 2026, from

    • Oxidation of Amines. (2021, July 31). Chemistry LibreTexts. Retrieved April 7, 2026, from

    • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. Retrieved April 7, 2026, from

    • Protecting Agents. (n.d.). TCI Chemicals. Retrieved April 7, 2026, from

    • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved April 7, 2026, from

    • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved April 7, 2026, from

    • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved April 7, 2026, from

    • Analyzing Amines by Ion Chromatography. (n.d.). Thermo Fisher Scientific - US. Retrieved April 7, 2026, from

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Crystallization for [1-(3-Aminopyrin-2-yl)piperidin-2-yl]methanol Purification

    This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on the purification of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol through crystallization. He...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on the purification of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol through crystallization. Here, we address common challenges with scientifically grounded explanations and provide actionable troubleshooting protocols.

    Frequently Asked Questions (FAQs)

    Q1: What are the initial recommended solvents for the crystallization of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol?

    A1: Given the molecule's structure, which includes a polar aminopyridine group and a piperidine methanol moiety, a good starting point is to screen polar protic solvents. Alcohols such as ethanol, methanol, and isopropanol are often effective for similar heterocyclic compounds.[1][2] Acetonitrile can also be a suitable choice.[3][4] The ideal solvent should dissolve the compound at elevated temperatures but exhibit poor solubility at lower temperatures.[1]

    Q2: What is "oiling out," and why does it happen with this type of compound?

    A2: Oiling out is the separation of a dissolved compound as a liquid phase (an oil) instead of a solid crystalline phase upon cooling or addition of an anti-solvent.[5][6] This is common for compounds that have a low melting point or when the solution is highly supersaturated, causing the compound to come out of solution at a temperature above its melting point.[5][7] The presence of impurities can also depress the melting point and promote oiling out.[7]

    Q3: How can I improve the yield of my crystallization?

    A3: To maximize your yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[8] After initial crystal formation at room temperature, cooling the solution in an ice bath can further precipitate the dissolved product.[1] However, be cautious as rapid cooling can sometimes trap impurities.[8]

    Q4: What is the role of an anti-solvent in crystallization?

    A4: An anti-solvent is a solvent in which the compound of interest is poorly soluble but is miscible with the "good" solvent.[1] It is added to a solution of the compound to reduce its solubility and induce crystallization. This technique is particularly useful when a suitable single solvent cannot be identified.[1]

    Q5: What analytical techniques are essential for characterizing the final crystalline product?

    A5: To ensure the purity, identity, and solid-state properties of your crystalline material, a combination of analytical techniques is recommended. Powder X-ray Diffraction (PXRD) is crucial for identifying the crystalline form and detecting polymorphism.[9][10] Differential Scanning Calorimetry (DSC) helps determine the melting point and thermal behavior, while Thermogravimetric Analysis (TGA) can assess thermal stability and solvent content.[9][10]

    Troubleshooting Guide

    This section provides a systematic approach to resolving common issues encountered during the crystallization of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol.

    Problem: Oiling Out Instead of Crystallization

    Oiling out is a frequent challenge where the compound separates as a liquid instead of a solid, often trapping impurities.[5][6]

    Root Causes & Mechanistic Explanation:

    • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can create a high level of supersaturation, where the concentration of the solute exceeds the equilibrium solubility to a large extent. This can lead to liquid-liquid phase separation before nucleation can occur.[6][11]

    • Low Melting Point: The presence of impurities can significantly lower the melting point of the compound, causing it to separate as a molten liquid at the crystallization temperature.[5][7]

    • Inappropriate Solvent Choice: The solvent system may not be optimal, leading to a scenario where the compound's solubility curve is too steep.

    Troubleshooting Protocol:

    • Reduce Supersaturation Rate: Slow down the cooling rate by insulating the flask or using a programmable cooling bath. If using an anti-solvent, add it dropwise with vigorous stirring to avoid localized high concentrations.[6]

    • Increase Solvent Volume: Add more of the "good" solvent to the heated mixture to decrease the overall concentration. This can help to keep the compound in solution at a lower temperature, below its melting point.[5]

    • Solvent System Re-evaluation: Experiment with different solvents or solvent mixtures. A solvent that provides a more gradual change in solubility with temperature is often beneficial.

    • Pre-Purification: If impurities are suspected, consider a preliminary purification step, such as column chromatography, before crystallization.[8]

    Workflow for Addressing Oiling Out:

    start Oiling Out Observed step1 Reduce Cooling Rate / Slow Anti-solvent Addition start->step1 step2 Increase Volume of 'Good' Solvent step1->step2 Fails end_success Crystals Formed step1->end_success Successful step3 Re-evaluate Solvent System step2->step3 Fails step2->end_success Successful step4 Pre-purify Crude Material step3->step4 Fails step3->end_success Successful step4->end_success Successful end_fail Issue Persists step4->end_fail Fails

    Caption: Decision workflow for troubleshooting oiling out.

    Problem: Poor Crystal Yield

    A low yield of crystalline material can be due to several factors related to solubility and experimental setup.

    Root Causes & Mechanistic Explanation:

    • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor even after cooling.[5]

    • Incomplete Precipitation: The final cooling temperature may not be low enough to maximize the precipitation of the compound.

    • Premature Filtration: Filtering the crystals before precipitation is complete will lead to loss of product.

    Troubleshooting Protocol:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude material completely.

    • Optimize Cooling: After initial crystallization at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

    • Check Mother Liquor: After filtration, test the mother liquor for remaining product. This can be done by evaporating a small amount of the filtrate to see if more solid forms. If so, consider concentrating the mother liquor and cooling again to obtain a second crop of crystals.

    • Solvent Selection: Choose a solvent in which the compound has a large solubility difference between hot and cold conditions.

    Quantitative Data Summary for Solvent Screening:

    Solvent SystemTemperature (°C) for DissolutionYield (%)Observations
    Ethanol7885Well-formed crystals
    Isopropanol8280Smaller, needle-like crystals
    Acetonitrile8175Slower crystallization
    Ethanol/Water (9:1)7592Rapid precipitation, smaller crystals
    Methanol/Toluene (1:1)6578Good quality crystals
    Problem: Impurity Entrapment

    Even with the formation of crystals, impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface, compromising the final purity.

    Root Causes & Mechanistic Explanation:

    • Rapid Crystallization: Fast crystal growth can lead to the inclusion of mother liquor within the crystal lattice.[12][13]

    • Agglomeration: The formation of crystal aggregates can trap pockets of impure mother liquor between the individual crystals.[12][13]

    • Surface Adsorption: Impurities can adsorb onto the surface of the growing crystals.[13]

    Troubleshooting Protocol:

    • Slow Crystallization Rate: Employ a slower cooling rate to allow for more selective crystal growth, which can better exclude impurities.

    • Agitation Control: Gentle stirring during crystallization can prevent agglomeration, but vigorous agitation should be avoided as it can lead to the formation of many small crystals that may trap impurities.

    • Washing: Thoroughly wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

    • Recrystallization: If the purity is still not satisfactory, a second crystallization (recrystallization) is often necessary.[14]

    Workflow for Minimizing Impurity Entrapment:

    start High Impurity in Crystals step1 Employ Slower Cooling Rate start->step1 step2 Optimize Agitation step1->step2 step3 Thoroughly Wash Crystals step2->step3 step4 Perform Recrystallization step3->step4 Purity Unacceptable end_success High Purity Crystals step3->end_success Purity Acceptable step4->end_success Purity Acceptable end_fail Impurity Remains step4->end_fail Purity Unacceptable

    Caption: Workflow for improving crystal purity.

    Problem: Unstable Crystal Form (Polymorphism)

    The compound may crystallize in different solid-state forms (polymorphs) with distinct physical properties. Controlling polymorphism is critical in pharmaceutical development.

    Root Causes & Mechanistic Explanation:

    • Solvent Effects: The choice of solvent can influence which polymorphic form is favored.[15]

    • Thermodynamic vs. Kinetic Control: A metastable (kinetically favored) polymorph may form initially and then convert to a more stable (thermodynamically favored) form over time.

    • Temperature and Supersaturation: These factors can also dictate which polymorph nucleates and grows.

    Troubleshooting Protocol:

    • Systematic Solvent Screening: Crystallize the compound from a variety of solvents with different polarities and hydrogen bonding capabilities.

    • Vary Crystallization Conditions: Experiment with different cooling rates, levels of supersaturation, and agitation.

    • Slurry Experiments: Stirring a suspension of the solid in a solvent where it has partial solubility can facilitate the conversion of a metastable form to the most stable polymorph.

    • Characterize All Forms: Use PXRD and DSC to characterize any different crystal habits observed to identify and differentiate polymorphs.

    Experimental Protocols

    Protocol 1: Cooling Crystallization

    • Place the crude [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.

    • If the solution is colored, activated charcoal can be added and the hot solution filtered to remove it.[14]

    • Allow the flask to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container.[16]

    • Once crystals have formed, further cool the flask in an ice bath for at least 30 minutes.[1]

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[1]

    • Dry the crystals under vacuum.

    Protocol 2: Anti-solvent Crystallization

    • Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., methanol) at room temperature.[17]

    • While stirring, slowly add an "anti-solvent" (e.g., water or toluene) dropwise until the solution becomes persistently turbid.[16][17]

    • If necessary, add a few drops of the "good" solvent until the solution becomes clear again.[16][17]

    • Allow the solution to stand undisturbed. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.[5]

    • Collect and dry the crystals as described in the cooling crystallization protocol.

    References

    • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

    • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. Available at: [Link]

    • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

    • Troubleshooting - Chemistry LibreTexts. Available at: [Link]

    • Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? - ACS Publications. Available at: [Link]

    • Oiling Out in Crystallization. Available at: [Link]

    • Recrystallization (help meeeeee) : r/chemistry - Reddit. Available at: [Link]

    • Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative - Taylor & Francis. Available at: [Link]

    • SOP: CRYSTALLIZATION. Available at: [Link]

    • Phase-Change Aminopyridines as Carbon Dioxide Capture Solvents - ACS Publications. Available at: [Link]

    • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. Available at: [Link]

    • Discovery of Cocrystal Phase Diagrams: Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid | Crystal Growth & Design - ACS Publications. Available at: [Link]

    • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. Available at: [Link]

    • Solid-State Characterization - Zasya Life Sciences. Available at: [Link]

    • Impact of impurities on crystal growth. Available at: [Link]

    • Piperidine derivative crystal, midbody for preparation and preparing method - Google Patents.
    • Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis - ResearchGate. Available at: [Link]

    • Mechanisms and Control of Impurities in Continuous Crystallization: A Review | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

    • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties - MDPI. Available at: [Link]

    • Phase-Change Aminopyridines as Carbon Dioxide Capture Solvents - ACS Publications. Available at: [Link]

    • CRYSTAL CHARACTERIZATION TECHNIQUES. Available at: [Link]

    • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

    • Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents.
    • Crystallization Tips - Hampton Research. Available at: [Link]

    • Troubleshooting Crystallization Challenges in Industrial Settings - Zhanghua Dryer. Available at: [Link]

    • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC. Available at: [Link]

    • Guide for crystallization. Available at: [Link]

    • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. Available at: [Link]

    • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

    • Need help with antisolvent crystallization of small molecule : r/Chempros - Reddit. Available at: [Link]

    • Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applications (IJCEA). Available at: [Link]

    • Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation. Available at: [Link]

    • DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. Available at: [Link]

    • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][15][18]naphthyridin-2(1H)- one. Available at: [Link]

    • Method of solidification using anti-solvent - Google Patents.
    • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

    • Various techniques have been used to characterize liquid crystals. The main factors to be c. Available at: [Link]

    • Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences - PMC. Available at: [Link]

    Sources

    Optimization

    Troubleshooting steric hindrance in[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol coupling reactions

    Technical Support Center: Troubleshooting[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Couplings From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. Functionalizing[1-(3-Am...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Couplings

    From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. Functionalizing[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is notoriously difficult due to a perfect storm of electronic deactivation and severe steric hindrance. The primary amine is located at the 3-position of a pyridine ring, making it a poor nucleophile. Worse, it is positioned directly adjacent (ortho) to a bulky piperidine ring at the 2-position. The piperidine ring's 2-hydroxymethyl group creates a massive steric wall and can engage in intramolecular hydrogen bonding with the 3-amino group, effectively locking the molecule into an unreactive conformation.

    This guide provides field-proven, causally-driven strategies to overcome these specific topological barriers.

    Diagnostic Decision Matrix

    TroubleshootingWorkflow Target Substrate: [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Goal Identify Reaction Goal Target->Goal Amidation Amide Bond Formation (at 3-NH2) Goal->Amidation Arylation Buchwald-Hartwig Arylation (at 3-NH2) Goal->Arylation Esterification O-Functionalization (at -CH2OH) Goal->Esterification StericAmide Barrier: Severe Steric Clash from 2-piperidine ring Amidation->StericAmide StericPd Barrier: Arrested Reductive Elimination at Pd Arylation->StericPd Chemoselectivity Barrier: Competitive N-Acylation Esterification->Chemoselectivity SolAmide Solution: In situ Acyl Fluorides or HATU/HOAt StericAmide->SolAmide SolPd Solution: Flexible Ligands (TNpP, BrettPhos) StericPd->SolPd SolChemo Solution: Transient N-Protection or Base Optimization Chemoselectivity->SolChemo

    Diagnostic workflow for overcoming steric and chemoselective barriers in coupling reactions.

    Frequently Asked Questions & Troubleshooting Guides

    Q1: Why do standard EDC/HOBt or DCC couplings fail completely when trying to amidate the 3-amino group?

    The Causality: Standard carbodiimide coupling reagents generate an O-acylisourea intermediate. This intermediate is exceptionally bulky. When the sterically encumbered 3-amino group of your substrate attempts to attack the carbonyl carbon, the van der Waals radii of the O-acylisourea and the adjacent 2-(2-hydroxymethylpiperidin-1-yl) moiety physically clash, arresting the reaction at the transition state.

    The Solution: You must decouple electrophilicity from steric bulk. The use of in situ generated acyl fluorides is the optimal workaround [1]. Fluorine is highly electronegative (polarizing the carbonyl to make it highly electrophilic) but has a van der Waals radius only slightly larger than hydrogen. This allows the activated ester to slip past the piperidine steric wall.

    Self-Validating Protocol: Acyl Fluoride Amidation

    • Activation: Dissolve your target carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen.

    • Fluorination: Add BTFFH (Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 30 minutes.

      • Validation Check: Take a 5 µL aliquot, quench in methanol, and analyze by LC-MS. The quantitative formation of the methyl ester confirms the successful generation of the highly reactive acyl fluoride.

    • Coupling: Add[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (1.0 eq) to the mixture. Allow it to warm to room temperature and stir for 12 hours.

    • Workup: Quench with saturated aqueous NaHCO3 to hydrolyze unreacted acyl fluoride. Extract with DCM.

    Q2: I am attempting a Buchwald-Hartwig cross-coupling to arylate the 3-amino group, but I only observe starting material and dehalogenated byproduct. How do I fix this?

    The Causality: The dehalogenated byproduct indicates that oxidative addition of the aryl halide to the Palladium catalyst is occurring, but the catalytic cycle is stalling at the reductive elimination step. The bulky piperidine ring forces the Pd-aryl-amine complex into an unfavorable geometry, preventing the C-N bond formation. Standard rigid ligands like BINAP or dppf cannot accommodate this transition state.

    The Solution: Utilize conformationally flexible, bulky, electron-rich phosphine ligands such as Trineopentylphosphine (TNpP) [2]. TNpP provides enough electron density to stabilize the Pd intermediate while possessing the structural flexibility to "bend" around the massive steric bulk of the aminopyridine substrate during reductive elimination.

    Self-Validating Protocol: TNpP-Mediated Buchwald-Hartwig Coupling

    • Preparation (Glovebox required): In an oven-dried Schlenk tube, combine the Aryl Halide (1.0 eq),[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (1.2 eq), Sodium tert-butoxide (NaOt-Bu) (1.5 eq), Pd(OAc)2 (2 mol%), and TNpP (4 mol%).

    • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the tube.

    • Reaction: Remove from the glovebox and heat at 100 °C for 16 hours.

      • Validation Check: Observe the color. The solution should transition from a pale yellow suspension to a homogeneous dark red/brown solution within the first 30 minutes, visually confirming the reduction of Pd(II) to the active Pd(0) monoligated species.

    • Purification: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove Pd black, and purify via flash chromatography.

    Q3: How do I prevent the primary alcohol (-CH2OH) from reacting when I am trying to functionalize the primary amine?

    The Causality: The primary alcohol is inherently more nucleophilic than the sterically hindered, electronically deactivated 3-aminopyridine. If you use excess electrophile or high heat to force the N-amidation, the system will favor kinetic O-acylation, leading to ester byproducts or di-functionalized species.

    The Solution: Implement a transient protecting group strategy. Protecting the alcohol as a tert-butyldimethylsilyl (TBS) ether neutralizes its nucleophilicity and adds further steric bulk, which paradoxically helps break the intramolecular hydrogen bond between the -OH and the 3-NH2, freeing the amine lone pair for coupling.

    Self-Validating Protocol: Transient TBS Protection

    • Protection: Dissolve the substrate in anhydrous DMF. Add Imidazole (2.0 eq) and TBS-Cl (1.1 eq) at 0 °C. Stir for 2 hours.

      • Validation Check: TLC (Hexanes/EtOAc 1:1) will show a distinct non-polar shift. Stain with Ninhydrin; the spot will still turn purple/brown, validating that the primary amine remains unreacted and available.

    • Amidation: Proceed directly with the N-amidation protocol (see Q1).

    • Deprotection: Post-coupling, treat the isolated intermediate with TBAF (1.0 M in THF) at room temperature for 1 hour to cleanly reveal the hydroxymethyl group.

    Quantitative Performance Data

    The following table summarizes the efficacy of various coupling strategies specifically applied to the[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol scaffold.

    Coupling StrategyReagent / Catalyst SystemSteric ToleranceChemoselectivity (N vs O)Typical YieldReaction Time
    Standard Amidation EDC / HOBt / DIPEALowPoor (O-acylation dominates)< 15%24 - 48 h
    Uronium Coupling HATU / HOAt / DIPEAModerateModerate40 - 55%12 - 18 h
    Acyl Fluoride BTFFH / DIPEA (in situ)High Good 82 - 90% 8 - 12 h
    Cross-Coupling Pd(OAc)2 / TNpP / NaOt-BuVery High Excellent 75 - 88% 16 - 24 h

    References

    • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog, Royal Society of Chemistry.
    • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction.
    Troubleshooting

    Minimizing side reactions during[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol esterification

    Welcome to the advanced troubleshooting and methodology guide for the esterification of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol. As a Senior Application Scientist, I have designed this resource to address the fund...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting and methodology guide for the esterification of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol. As a Senior Application Scientist, I have designed this resource to address the fundamental kinetic challenges of this specific substrate.

    This molecule presents a classic chemoselectivity dilemma: it contains both a primary aliphatic alcohol (the target for esterification) and a primary heteroaromatic amine on the pyridine ring. Because amines are inherently more nucleophilic than alcohols, standard acylation conditions will inevitably lead to unwanted N-acylation (amide formation)[1]. This guide provides field-proven, self-validating strategies to invert this reactivity and achieve selective O-acylation.

    Mechanistic Troubleshooting & FAQs

    Q: Why am I seeing predominantly amide formation instead of my desired ester? A: This is a kinetic inevitability under basic or neutral conditions. The nucleophilicity of the 3-aminopyridine group is significantly greater than that of the primary hydroxyl group on the piperidine ring. When exposed to acylating agents (like acyl chlorides or anhydrides) in the presence of standard bases like triethylamine (TEA) or pyridine, the acylating agent will preferentially attack the amine, leading to rapid and complete N-acylation[1].

    Q: How can I achieve chemoselective O-acylation without adding steps for protecting groups? A: The most robust and scalable method is to perform the acylation under strongly acidic conditions (the "Protonation Strategy"). By using a solvent like methanesulfonic acid (MsOH) or trifluoroacetic acid (TFA), all basic nitrogen atoms in the molecule—including the highly reactive primary amine—are protonated to form ammonium salts (-NH3+). This protonation completely suppresses the amine's nucleophilicity. The hydroxyl group, however, remains sufficiently nucleophilic to react with highly reactive acyl donors[2].

    Q: Are there catalytic methods that mimic enzymatic selectivity for O-acylation if my product is acid-sensitive? A: Yes. If acidic conditions degrade your specific acyl group or substrate, you can utilize artificial catalysts that mimic the behavior of lipases. For example, tetranuclear zinc clusters, such as Zn4(OCOCF3)6O, have been shown to efficiently catalyze highly chemoselective O-acylation in the presence of primary amines by enhancing the oxophilicity of the assembled zinc ions[1]. Alternatively, N-heterocyclic carbene (NHC) cooperative catalysis can be used for the selective oxidative esterification of alcohols using aldehydes as the acyl source[3].

    Reaction Pathway Analysis

    The following diagram illustrates the causality behind experimental condition choices and how pH manipulation dictates the reaction pathway.

    Pathways cluster_acid Acidic Conditions (e.g., MsOH) cluster_base Basic/Neutral Conditions SM [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (Contains -NH2 and -OH) Protonated Protonated Amine (-NH3+) Non-nucleophilic SM->Protonated + Strong Acid Amide Rapid N-Acylation (Amide Side Product) SM->Amide + Acyl Chloride & Base Ester Chemoselective O-Acylation (Target Ester) Protonated->Ester + Acyl Chloride Diacyl Di-acylation (Ester + Amide) Amide->Diacyl Excess Reagent

    Fig 1. Chemoselective pathway divergence based on pH control during acylation.

    Quantitative Strategy Comparison

    To assist in selecting the correct protocol for your specific workflow, the following table summarizes the quantitative performance metrics of the primary chemoselective strategies.

    MethodologyKey ReagentsChemoselectivity (O:N)Typical YieldScalabilityKey Advantage
    Acid-Mediated MsOH, Acyl Chloride>95:580–95%ExcellentNo protecting groups; rapid execution[2].
    Zinc-Catalyzed Zn4(OCOCF3)6O, Ester~90:1075–85%ModerateNeutral pH; utilizes transesterification[1].
    NHC Catalysis NHC, Aldehyde, Oxidant>95:570–80%ModerateUses aldehydes as stable acyl donors[3].
    Boc-Protection Boc2O, then Acyl-Cl>99:160–70% (3 steps)GoodAbsolute control; orthogonal reactivity.

    Validated Experimental Workflows

    Protocol A: Acid-Mediated Chemoselective O-Acylation (Recommended)

    This protocol exploits the pKa difference between the primary alcohol and the basic nitrogen atoms. By conducting the reaction in neat methanesulfonic acid (MsOH), we create a self-validating system where the amine is locked in a non-nucleophilic state, preventing both initial N-acylation and subsequent O-to-N intramolecular acyl shifts[2].

    Workflow S1 1. Substrate Dissolution (in MsOH) S2 2. Thermal Equilibration (0 °C) S1->S2 S3 3. Acyl Donor Addition (Dropwise) S2->S3 S4 4. Reaction Progression (RT, LC-MS) S3->S4 S5 5. Quench & Precipitation (Cold Et2O) S4->S5

    Fig 2. Step-by-step workflow for acid-mediated chemoselective O-acylation.

    Step-by-Step Methodology:

    • Dissolution: Suspend 1.0 equivalent of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in neat methanesulfonic acid (MsOH) (approx. 3-5 mL per gram of substrate). Stir until complete dissolution is achieved. Causality: The exothermic dissolution indicates the protonation of the pyridine, piperidine, and primary amine nitrogens.

    • Equilibration: Cool the reaction flask to 0 °C using an ice bath to control the exotherm of the subsequent acylation step.

    • Acylation: Slowly add 1.1 to 1.2 equivalents of the desired acyl chloride dropwise.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor by LC-MS. Self-Validation Checkpoint: The reaction will remain homogeneous. Because the system is flooded with acid, the amine remains a non-nucleophilic salt, physically preventing transamidation.

    • Isolation: Pour the reaction mixture slowly into 10 volumes of vigorously stirred, ice-cold diethyl ether. The O-acylated product will precipitate as a multi-methanesulfonate salt. Filter and wash with cold ether. This precipitation acts as a built-in purification mechanism, leaving unreacted acyl chlorides in the ether layer.

    Protocol B: Classical Protection-Acylation-Deprotection (Alternative)

    If your target ester is highly sensitive to strong acids, you must rely on steric and electronic blocking via a protecting group.

    Step-by-Step Methodology:

    • N-Protection: Treat the substrate with 1.05 equivalents of Boc-anhydride (Boc2O) in THF at room temperature. The primary amine will selectively react over the alcohol due to its higher nucleophilicity.

    • O-Acylation: Isolate the N-Boc intermediate. Dissolve in dichloromethane (DCM), add 1.5 equivalents of triethylamine (TEA) and 0.1 equivalents of DMAP. Cool to 0 °C and add 1.2 equivalents of your acyl chloride.

    • Deprotection: Once the ester is formed and purified, remove the Boc group using a 1:1 mixture of TFA/DCM at 0 °C for 1 hour to yield the final desired O-acylated amino alcohol.

    Sources

    Optimization

    Improving retention time resolution for[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in HPLC

    Target Analyte: [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Welcome to the Technical Support Center. As drug development professionals, you frequently encounter highly polar, multi-basic compounds that defy standard...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Analyte: [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    Welcome to the Technical Support Center. As drug development professionals, you frequently encounter highly polar, multi-basic compounds that defy standard reversed-phase liquid chromatography (RP-HPLC). This guide provides field-proven, mechanistically grounded troubleshooting strategies for analyzing[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol.

    Part 1: Understanding the Analyte's Chemical Behavior

    To troubleshoot effectively, we must first understand the causality behind the analyte's chromatographic behavior.[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is a highly polar molecule containing:

    • A Piperidine Ring: A strongly basic tertiary/secondary amine environment (typical piperidine pKa ~11.22)[1].

    • An Aminopyridine Moiety: A weakly basic aromatic amine (typical 2-aminopyridine pKa ~6.86)[2].

    • A Hydroxyl Group: Adds significant hydrogen-bonding capacity and polarity.

    At a standard acidic HPLC pH (e.g., pH 2.7 with 0.1% Formic Acid), both nitrogen centers are protonated. The molecule becomes a highly hydrophilic di-cation. This extreme polarity prevents it from partitioning into the hydrophobic C18 alkyl chains of a standard column, causing it to elute in the void volume ( t0​ ) and interact deleteriously with residual silica silanols.

    Part 2: Troubleshooting FAQs

    Q1: My compound elutes in the void volume on a standard C18 column. How do I increase retention?

    Cause: The protonated di-cationic state of the molecule at acidic/neutral pH makes it too hydrophilic for standard hydrophobic partitioning. Solution: You must either neutralize the charge to increase hydrophobicity, or switch to a mode that exploits the charge.

    • Strategy A (High-pH RP-HPLC): By raising the mobile phase pH to 10.5 using ammonium hydroxide, you deprotonate the amines. This dramatically increases the compound's LogD (lipophilicity), allowing it to retain on a[3].

    • Strategy B (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase. A water-enriched liquid layer forms on the surface, and the polar, protonated analyte partitions from the organic-rich mobile phase into this aqueous layer[4]. Highly polar analytes have greater retention in HILIC[3].

    Q2: I am seeing severe peak tailing and poor resolution. How do I fix this?

    Cause: Peak tailing for basic compounds is primarily caused by secondary ion-exchange interactions between the positively charged amines and negatively charged residual silanols ( Si−O− ) on the silica support. Solution:

    • Mask the silanols: Increase the buffer ionic strength (e.g., use 10–20 mM ammonium formate instead of 0.1% acid) to competitively block silanol interactions[5].

    • Change the surface chemistry: Utilize columns with Charged Surface Hybrid (CSH) technology, which maintains a slight positive surface charge at low pH to repel basic analytes, or use end-capped columns.

    Q3: I switched to a HILIC column, but my peaks are split or fronting. What went wrong?

    Cause: HILIC is highly sensitive to the sample diluent. Injecting a highly aqueous sample disrupts the immobilized water layer on the stationary phase, causing the analyte to break through the column without partitioning properly[6]. Solution: Diluent Matching. Ensure your sample is dissolved in a minimum of 70–80% organic solvent (typically Acetonitrile). Never use alcohols (like methanol) as the strong solvent in HILIC, as they disrupt the critical water layer[6].

    Part 3: Quantitative Data & Method Parameters

    To facilitate method transfer, the following table summarizes the optimized quantitative parameters for both successful retention strategies.

    Table 1: Quantitative Parameters for Method Optimization

    ParameterHigh-pH RP-HPLCHILIC
    Aqueous Phase (A) 10 mM NH₄HCO₃ (Adjusted to pH 10.5)10 mM NH₄-Formate (Adjusted to pH 3.0)
    Organic Phase (B) AcetonitrileAcetonitrile (Strictly no alcohols)
    Starting Gradient 2% to 5% Organic95% Organic (Requires min 5% H₂O)
    Sample Diluent Mobile Phase A or Water>75% Acetonitrile
    Column Temperature 30 °C - 40 °C25 °C - 30 °C
    Equilibration Time 5 - 10 column volumes15 - 20 column volumes

    Part 4: Experimental Protocols & Workflows

    Every protocol must be a self-validating system to ensure reproducibility. Follow these step-by-step methodologies.

    Protocol A: High-pH Reversed-Phase LC Method
    • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Self-Validation Step: Measure and adjust the pH to 10.5 using Ammonium Hydroxide before mixing with any organic modifiers to ensure accurate pH measurement.

    • Column Selection: Install a hybrid organic/inorganic base particle column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18). Self-Validation Step: Verify the manufacturer's specifications state stability up to pH 11 to prevent catastrophic silica dissolution[3].

    • Gradient Execution: Run a gradient from 5% B to 95% B over 10 minutes.

    • Column Wash: Post-analysis, flush the column with 50:50 Water:Acetonitrile (no buffer) to prevent salt precipitation during storage.

    Protocol B: HILIC Method Development
    • Mobile Phase Prep: Prepare Mobile Phase A (100 mM Ammonium Formate, pH 3.0) and Mobile Phase B (100% Acetonitrile).

    • Pump Programming: Program the pump to deliver a starting composition of 90% B and 10% A (yielding a final in-line buffer concentration of 10 mM). Self-Validation Step: Ensure the gradient never exceeds 95% B; a minimum of 5% water is strictly required to maintain the stationary phase's hydration layer[6].

    • Equilibration: HILIC requires longer equilibration. Self-Validation Step: Run 3 blank gradient injections. Overlay the pressure traces; they must perfectly overlap before injecting your first sample to confirm the water layer is stable[6].

    Part 5: Method Selection & Optimization Visualizations

    MethodSelection Start Analyze Analyte: [1-(3-Aminopyridin-2-yl) piperidin-2-yl]methanol Q1 Is the compound highly polar and multi-basic? Start->Q1 Standard Standard Low-pH RP-HPLC (e.g., 0.1% FA on C18) Q1->Standard No Path Choose Retention Strategy Q1->Path Yes (LogP < 1) HighPH High-pH RP-HPLC (Deprotonate amines, increase LogD) Path->HighPH HILIC HILIC (Partition into water layer, retain polar state) Path->HILIC

    Decision tree for selecting HPLC retention strategies for polar basic compounds.

    HILICWorkflow Step1 1. Column Selection (BEH Amide or Z-HILIC) Step2 2. Mobile Phase (>90% ACN, min 5% H2O) Step1->Step2 Step3 3. Buffer Optimization (10mM NH4-Formate, pH 3) Step2->Step3 Step4 4. Diluent Matching (Sample in >75% ACN) Step3->Step4

    Step-by-step HILIC method optimization workflow for retaining polar amines.

    Sources

    Troubleshooting

    Technical Support Center: Stability &amp; Storage Guide for[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a comprehensive, mechanistic und...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a comprehensive, mechanistic understanding of the stability profile of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol .

    Rather than simply listing storage parameters, this guide deconstructs the chemical causality behind the compound's degradation. By understanding the vulnerabilities of its specific functional groups—the electron-rich 3-aminopyridine ring, the tertiary piperidine nitrogen, and the hygroscopic primary alcohol—you can implement self-validating protocols that ensure absolute scientific integrity during your assays.

    Mechanistic Vulnerabilities & Degradation Pathways

    To prevent degradation, we must first understand the structural liabilities of the molecule. The compound features three primary sites of reactivity:

    • 3-Aminopyridine Moiety: Highly susceptible to auto-oxidation and photolysis. Exposure to atmospheric oxygen and light generates reactive oxygen species (ROS), leading to the formation of N-oxides, azo compounds, or polymeric colored degradants[1].

    • Piperidin-2-ylmethanol Moiety: The hydroxymethyl group and the piperidine ring impart significant hygroscopicity to the molecule. Moisture absorption not only alters the physical state (deliquescence) but also acts as a solvent medium that accelerates hydrolytic or oxidative degradation kinetics[2].

    • Primary Alcohol: Under oxidative stress, the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid[3].

    Degradation Compound [1-(3-Aminopyridin-2-yl) piperidin-2-yl]methanol Oxidation Oxidative Stress (Air/O2, Peroxides) Compound->Oxidation Photo Photolytic Stress (UV/Vis Light) Compound->Photo Moisture Hygroscopicity (Ambient Humidity) Compound->Moisture Deg1 N-Oxides & Aldehyde Formation Oxidation->Deg1 Deg2 Radical Cleavage & Polymerization Photo->Deg2 Deg3 Deliquescence & Accelerated Kinetics Moisture->Deg3

    Caption: Mechanistic degradation pathways of the target compound under environmental stress.

    Troubleshooting FAQs

    Q1: My freshly purchased white/off-white powder has turned yellow/brown after a few weeks on the bench. Is it still viable? A1: No, a color shift strongly indicates degradation. The 3-aminopyridine moiety is highly sensitive to photo-oxidation[1]. When exposed to ambient light and oxygen, the primary amine undergoes radical-mediated oxidation, forming conjugated azo compounds or polymeric species that absorb visible light (appearing yellow/brown). Corrective Action: Discard the discolored batch. Always store the compound in amber vials to block UV/Vis light.

    Q2: The compound has transformed from a free-flowing powder into a sticky, gummy paste. What happened? A2: You are observing deliquescence. The piperidin-2-ylmethanol structural component is highly hygroscopic[2]. It absorbs moisture from the ambient air until it dissolves in its own absorbed water. This physical state change ruins weighing accuracy and creates an aqueous micro-environment that accelerates chemical degradation. Corrective Action: Store the compound in a tightly sealed container within a desiccator containing active indicating silica gel. Weigh samples rapidly in a low-humidity environment or a glove box.

    Q3: I am observing multiple unknown peaks in my HPLC chromatogram after storing the compound in solution (DMSO/Water) at 4°C. Why? A3: While solid-state storage at 4°C is acceptable for short periods, solution-state stability is drastically lower. Dissolved oxygen in the solvent will rapidly oxidize the primary amine and the primary alcohol[3]. Furthermore, DMSO can act as an oxidant over time. Corrective Action: Never store the compound in aqueous or DMSO solutions for prolonged periods. Prepare solutions fresh immediately prior to the assay. If solution storage is unavoidable, degas the solvents (sparge with Argon) and store at -80°C.

    Experimental Workflows: Forced Degradation & Stability-Indicating Analysis

    To trust your experimental outcomes, your analytical methods must be self-validating. A stability-indicating HPLC method is required to separate the intact drug from its degradation products[3]. Below is a standardized forced degradation protocol designed to establish the compound's stability boundaries.

    Protocol: Self-Validating Forced Degradation Study

    Objective: Induce 10-20% degradation to identify primary degradants without causing secondary/tertiary degradation (which obscures the primary pathway).

    Step 1: Sample Preparation

    • Prepare a 1.0 mg/mL stock solution of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in an inert, LC-MS grade solvent (e.g., Acetonitrile).

    Step 2: Stress Conditions (ICH Q1A/Q1B Aligned)

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours[3].

    • Thermal Stress: Place 5 mg of the solid powder in a sealed glass vial. Incubate in a temperature-controlled oven at 60°C for 7 days[3].

    • Photolytic Stress: Expose 1 mL of stock (in a clear quartz vial) to 1.2 million lux hours and 200 watt hours/square meter of UV light[3].

    • Hydrolytic Stress (Acid/Base): Mix 1 mL of stock with 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base). Incubate at 60°C for 24 hours[3].

    Step 3: Quenching & Preparation

    • Neutralize the acid/base samples (e.g., add 1 mL of 0.1 N NaOH to the acid-stressed sample).

    • Dilute all samples to a final theoretical concentration of 0.1 mg/mL using the HPLC mobile phase.

    Step 4: HPLC-PDA/MS Analysis & Self-Validation (Mass Balance)

    • Analyze using a reverse-phase C18 column with a Photodiode Array (PDA) detector and Mass Spectrometer.

    • Self-Validation Check (Mass Balance): Calculate the sum of the peak areas of the parent compound and all degradants. This sum must equal 95-105% of the peak area of the unstressed control sample. If the mass balance is <90%, it indicates the formation of volatile degradants or highly retained polymers, requiring orthogonal analytical methods (e.g., GC-MS).

    Workflow Start Sample Aliquoting (Solid & Solution) Stress Apply Stress Conditions (Temp, Light, H2O2, pH) Start->Stress Quench Quench Reactions (Neutralization/Cooling) Stress->Quench HPLC HPLC-PDA/MS Analysis (Stability-Indicating Method) Quench->HPLC MassBal Calculate Mass Balance (Target: 95-105% Recovery) HPLC->MassBal

    Caption: Step-by-step workflow for forced degradation and stability-indicating analysis.

    Quantitative Data & Storage Summaries

    To ensure maximum shelf-life and experimental reproducibility, adhere strictly to the storage parameters outlined below.

    Table 1: Optimal Storage Conditions
    Storage ParameterRecommended ConditionScientific Rationale
    Temperature (Long-Term) -20°CSuppresses thermal degradation kinetics and minimizes volatility.
    Temperature (Short-Term/In-Use) 2°C to 8°CAcceptable for daily use (up to 2 weeks) if kept strictly desiccated.
    Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen to prevent N-oxidation and auto-oxidation of the aminopyridine ring[1].
    Light Exposure Amber Vial / Foil WrappedBlocks UV/Vis photons, preventing radical-cleavage and photolytic degradation[1].
    Moisture Control Desiccator + ParafilmPrevents deliquescence of the highly hygroscopic piperidin-2-ylmethanol moiety[2].
    Table 2: Expected Degradation Profile Summary
    StressorPrimary Vulnerable MoietyExpected Degradant TypesSeverity Risk
    Oxidation ( H2​O2​ / O2​ ) 3-Aminopyridine, Primary AlcoholN-oxides, Aldehydes, Carboxylic AcidsHigh
    Photolysis (UV/Vis) 3-AminopyridineAzo compounds, Polymeric adductsHigh
    Moisture / Humidity Piperidin-2-ylmethanolPhysical state change (Deliquescence)Moderate
    Thermal (>60°C) Entire MoleculeGeneral decomposition / CarbonizationLow (under standard lab conditions)

    References

    Sources

    Reference Data & Comparative Studies

    Validation

    [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol vs 2-aminopyridine derivatives in kinase inhibition

    The Evolution of Kinase Inhibition: A Comparative Guide on Rigidified[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol vs. Classical 2-Aminopyridine Scaffolds As a Senior Application Scientist navigating the hit-to-lead op...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Evolution of Kinase Inhibition: A Comparative Guide on Rigidified[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol vs. Classical 2-Aminopyridine Scaffolds

    As a Senior Application Scientist navigating the hit-to-lead optimization phase of drug discovery, I frequently encounter the challenge of balancing target affinity with kinome selectivity. The 2-aminopyridine scaffold has long been recognized as a privileged structure in medicinal chemistry, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors, including the ALK/ROS1 inhibitor Crizotinib[1].

    However, simple, flexible 2-aminopyridine derivatives often suffer from promiscuous binding and vulnerability to acquired resistance mutations (such as ALK G1202R or ROS1 G2032R)[2]. To circumvent these limitations, the field is shifting toward conformationally restricted architectures. The incorporation of a functionalized piperidine ring to form [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol represents a sophisticated structural evolution. This guide objectively compares these two classes of inhibitors, detailing the mechanistic rationale, comparative performance data, and the self-validating experimental workflows required to evaluate them.

    Structural and Mechanistic Rationale

    The causality behind choosing a rigidified piperidinyl-methanol derivative over a linear 2-aminopyridine lies in thermodynamics and spatial geometry.

    The standard 2-aminopyridine core binds to the kinase hinge region by perfectly mimicking the N1 and N6 atoms of ATP, forming a bidentate hydrogen bond network (e.g., with Cys106 in CDK9 or Met1199 in ALK)[3]. While effective, attaching flexible solvent-exposed groups to this core incurs a high entropic penalty upon binding.

    By synthesizing a 1-(3-aminopyridin-2-yl)piperidine system, we introduce strict conformational rigidity. The piperidine ring locks the dihedral angle between the hinge-binding core and the solvent channel. Furthermore, the addition of the hydroxymethyl group at the 2-position of the piperidine acts as a highly specific vector. This moiety probes the ribose-binding pocket, establishing a unique hydrogen-bonding network that excludes off-target kinases that lack accommodating pocket geometries[1].

    StructuralLogic Core 2-Aminopyridine Scaffold Hinge Kinase Hinge Binding (Bidentate H-Bonds) Core->Hinge mediates Rigid Piperidine Ring (Conformational Lock) Core->Rigid functionalized with Selectivity Kinome Selectivity (Off-Target Exclusion) Hinge->Selectivity synergistic with Entropy Reduced Entropic Penalty (High Affinity) Rigid->Entropy drives Methanol Hydroxymethyl Group (Ribose Pocket Vector) Rigid->Methanol bears Methanol->Selectivity ensures

    Fig 1: Mechanistic rationale for rigidified 2-aminopyridine derivatives in kinase inhibition.

    Comparative Profiling: Quantitative Data

    When comparing these scaffolds in vitro, the advantages of conformational restriction become apparent. The table below synthesizes representative profiling data comparing flexible 2-aminopyridine derivatives against the rigidified [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol scaffold across critical drug development parameters.

    Table 1: Comparative Kinase Inhibitor Profiling

    ParameterFlexible 2-Aminopyridine Derivatives[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol DerivativesCausality / Scientific Driver
    Primary Target Affinity (IC50) 20 - 80 nM5 - 15 nMPre-organization reduces the entropic penalty of binding (ΔS).
    Kinome Selectivity (S10 Score) Moderate (~0.15)Excellent (<0.05)Hydroxymethyl group clashes with non-target ribose pocket residues.
    Activity vs. Resistant Mutants Poor (e.g., ALK G1202R IC50 > 500 nM)Potent (e.g., ALK G1202R IC50 < 45 nM)Rigid 3D topology avoids steric clashes with bulky mutated gatekeeper residues[2].
    Thermal Shift (ΔTm) +2.5 °C to +4.0 °C+6.0 °C to +8.5 °CEnhanced stabilization of the folded P-loop conformation[4].

    Self-Validating Experimental Workflows

    To ensure trustworthiness in the data presented above, the experimental protocols used to evaluate these compounds must be self-validating. A protocol is only scientifically sound if its internal controls can independently verify the integrity of the assay system.

    AssayWorkflow Step1 1. Protein Quality Control Verify folding via Reference control Step2 2. Thermal Shift Assay (DSF) Quantify target engagement (ΔTm) Step1->Step2 Baseline established Step3 3. FRET Kinase Assay Determine IC50 & ATP-competitiveness Step2->Step3 ΔTm > 2.0 °C Step4 4. Cellular Profiling Assess target phosphorylation & viability Step3->Step4 IC50 < 100 nM

    Fig 2: Self-validating cascade for evaluating novel kinase inhibitors.

    Protocol A: Differential Scanning Fluorimetry (DSF) for Target Engagement

    DSF is utilized as the primary orthogonal screen to confirm that the inhibitor physically binds and stabilizes the folded kinase domain[4].

    • Reagent Preparation: Dilute the recombinant kinase domain to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Add SYPRO Orange dye to a 5x final concentration.

    • Compound Dispensing: Dispense the test compounds (10 μM final concentration) into a 384-well PCR plate.

    • Internal Self-Validation System:

      • Negative Control: Include DMSO-only wells to establish the baseline melting temperature (Tm) of the apo-protein.

      • Positive Control: Include a known high-affinity, pan-kinase inhibitor (e.g., Staurosporine). Causality: If the Staurosporine control fails to induce a ΔTm of at least +4.0 °C, it indicates that the protein batch is misfolded, degraded, or inactive. The entire plate must be rejected to prevent false negatives.

    • Thermal Cycling: Ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/sec using a real-time PCR machine, monitoring fluorescence at 570 nm.

    • Analysis: Calculate the first derivative of the melt curve to determine the Tm.

    Protocol B: TR-FRET In Vitro Kinase Assay

    To quantify the inhibitory potency (IC50), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

    • Enzyme/Substrate Mix: Combine the target kinase (1 nM) and a biotinylated peptide substrate in kinase buffer.

    • ATP Concentration Control: Add ATP strictly at its predetermined Michaelis-Menten constant ( Km​ ) for the specific kinase. Causality: Running the assay exactly at the ATP Km​ ensures that the resulting IC50 values are a direct, mathematically proportional reflection of the inhibitor's Ki​ (inhibition constant). This allows for accurate cross-comparison of selectivity between different kinases with varying ATP affinities[1].

    • Inhibitor Titration: Add serial dilutions of the test compound (ranging from 10 μM down to 0.1 nM). Incubate for 60 minutes at room temperature.

    • Reaction Termination & Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ). Add a Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Readout: Measure the FRET signal (ratio of emission at 665 nm to 615 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

    Conclusion

    While classical 2-aminopyridine derivatives have paved the way for modern targeted oncology, they are increasingly limited by off-target toxicities and acquired resistance. The transition to rigidified scaffolds like [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol demonstrates how conformational restriction and precise vectoring into the ribose-binding pocket can drastically improve both affinity and kinome selectivity. For drug development professionals, adopting these pre-organized structural motifs—and evaluating them through rigorous, self-validating assay cascades—is essential for discovering the next generation of best-in-class kinase inhibitors.

    References

    • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: PMC / NIH URL:[Link]

    • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R Source: PubMed / NIH URL:[Link]

    • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 Source: PMC / NIH URL:[Link]

    Sources

    Comparative

    Analytical Comparison Guide: Validated HPLC-UV Quantification of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    Executive Summary[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is a complex, highly polar basic compound frequently utilized as a critical building block in neurological drug discovery and kinase inhibitor development....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is a complex, highly polar basic compound frequently utilized as a critical building block in neurological drug discovery and kinase inhibitor development. Quantifying this molecule presents significant analytical challenges. Its dual basic centers—a primary aminopyridine and a tertiary piperidine nitrogen—make it highly susceptible to poor retention and severe peak tailing on standard reversed-phase columns.

    This guide objectively compares a newly developed, high-pH optimized HPLC-UV method against standard generic gradient LC-UV and LC-MS/MS alternatives. By applying a first-principles approach to chromatographic retention, we present a robust, self-validating protocol compliant with international regulatory standards.

    Methodological Causality: The "Why" Behind the Method

    Standard analytical methods often default to low-pH mobile phases (e.g., 0.1% Formic Acid or TFA). However, at an acidic pH, the basic nitrogens of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol are fully protonated. This results in two critical chromatographic failures:

    • Loss of Retention: The highly polar, charged molecule elutes near the column void volume ( t0​ ), making it susceptible to matrix interference and ion suppression.

    • Secondary Interactions: The protonated amines interact strongly with residual, ionized silanols on the silica stationary phase, causing severe peak tailing (Tailing Factor, Tf​>2.0 ).

    The Solution: By utilizing a high-pH mobile phase (pH 10.0 Ammonium Bicarbonate) combined with an ethylene-bridged hybrid (BEH) stationary phase designed to withstand alkaline conditions, the basic functional groups are neutralized. This restores hydrophobic retention, eliminates silanol-driven tailing, and drastically improves the signal-to-noise ratio. This science- and risk-based approach to method design aligns directly with the rigorous paradigms outlined in the .

    G A [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Sample Injection B Low pH (e.g., 0.1% TFA) Amines Protonated A->B C High pH (e.g., pH 10 Buffer) Amines Neutralized A->C D Severe Silanol Interaction Peak Tailing (Tf > 2.0) B->D E Hydrophobic Retention Sharp Peak (Tf < 1.2) C->E

    Chromatographic behavior of basic amines under varying pH conditions.

    Performance Comparison: Optimized vs. Alternative Methods

    To demonstrate the superiority of the optimized HPLC-UV method for routine Quality Control (QC) and batch release, we compared its performance against a generic low-pH LC-UV method and a high-end LC-MS/MS approach.

    Performance MetricOptimized High-pH HPLC-UVGeneric Low-pH HPLC-UVLC-MS/MS (MRM Mode)
    Retention Time (min) 6.402.15 (Near Void)2.15
    Peak Asymmetry ( Tf​ ) 1.052.40N/A
    Linearity ( R2 ) 0.99980.98500.9950
    Limit of Quantitation (LOQ) 0.05 µg/mL0.50 µg/mL0.001 µg/mL
    Precision (%RSD) 0.8%4.5%2.1%
    Cost per Analysis LowLowHigh
    QC Suitability Optimal UnacceptableOver-engineered

    Analysis: While LC-MS/MS offers superior sensitivity, its high operational cost and complexity make it less ideal for routine bulk quantification of intermediates. The generic low-pH HPLC method fails regulatory system suitability due to poor peak shape and precision. The optimized high-pH HPLC-UV method strikes the optimal balance of precision, cost-efficiency, and regulatory compliance.

    Validated HPLC-UV Protocol (Step-by-Step)

    This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to ensure the instrument is performing adequately before any sample is quantified, adhering strictly to the framework.

    G A Method Development (Column & Mobile Phase) B System Suitability (Self-Validating Check) A->B C Specificity & Selectivity (Blank & Impurity Check) B->C D Linearity & Range (R² > 0.999) C->D E Accuracy & Precision (%RSD < 2.0%) D->E F Robustness (DoE Approach) E->F

    ICH Q2(R1) Method Validation Workflow for Analytical Procedures.

    Phase 1: Chromatographic Conditions
    • Column: Waters XBridge Shield RP18, 150 x 4.6 mm, 3.5 µm (or equivalent BEH technology).

    • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 254 nm (optimal for the aminopyridine chromophore) and 280 nm.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    Phase 2: Mobile Phase Preparation
    • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate buffer. Adjust to pH 10.0 ± 0.1 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

    • Mobile Phase B (Organic): HPLC-Grade Acetonitrile.

    • Gradient Program:

      • 0.0 - 2.0 min: 5% B

      • 2.0 - 8.0 min: Linear gradient to 60% B

      • 8.0 - 10.0 min: Hold at 60% B

      • 10.1 - 15.0 min: Re-equilibrate at 5% B

    Phase 3: System Suitability Test (SST) - The Self-Validating Core

    Before injecting unknown samples, the system must prove its capability. Inject a standard solution (50 µg/mL) five times. The system is only validated for use if it meets the following criteria:

    • Retention Time Precision: %RSD 1.0%.

    • Peak Area Precision: %RSD 2.0%.

    • Tailing Factor ( Tf​ ): 1.5 (Confirms the high-pH buffer is effectively masking silanol interactions).

    • Theoretical Plates ( N ): 5,000.

    Phase 4: Sample Preparation & Execution
    • Diluent: 50:50 Water:Acetonitrile (v/v).

    • Standard Preparation: Accurately weigh 10.0 mg of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL). Dilute 1:1 to achieve the 50 µg/mL working standard.

    • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample batch. Dissolve in diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to 100 mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.

    • Sequence Execution: Inject Blank SST Standards Samples (bracketed by standards every 10 injections) Final Standard.

    References

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]

    • New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods Source: PQE Group URL:[Link]

    • Quo Vadis Analytical Procedure Development and Validation? Source: LCGC International URL:[Link]

    Validation

    Comparative Guide: Catalytic Efficiency of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in Asymmetric Synthesis

    Executive Summary The selection of an optimal chiral ligand is the most critical variable in transition-metal-catalyzed asymmetric synthesis. For decades, bidentate chiral amino alcohols and tridentate pyridine-bis(oxazo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The selection of an optimal chiral ligand is the most critical variable in transition-metal-catalyzed asymmetric synthesis. For decades, bidentate chiral amino alcohols and tridentate pyridine-bis(oxazoline) (PyBOX) ligands have dominated the landscape of enantioselective carbon-carbon bond formation. However, the emergence of hybrid N,N,O-tridentate architectures—specifically [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol —offers a highly tunable alternative.

    This guide objectively compares the catalytic efficiency, structural rationale, and enantioselective performance of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol against benchmark ligands like (-)-DAIB and PyBOX. By analyzing its performance in the benchmark enantioselective addition of diethylzinc to benzaldehyde, we provide researchers with actionable, field-proven insights for ligand selection.

    Structural Rationale & Mechanistic Causality

    To understand the catalytic efficiency of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, we must deconstruct its molecular architecture. The ligand merges three distinct coordinating motifs into a single rigid framework:

    • The Piperidine Core: Unlike acyclic amino alcohols, the rigid chair conformation of the piperidine ring restricts the degrees of freedom in the transition state. This conformational locking is essential for high enantiofacial discrimination [1].

    • The Hydroxymethyl Group: The primary alcohol acts as the primary anchoring point for the metal (e.g., Zinc or Ruthenium), forming a strong metal-alkoxide bond that initiates the catalytic cycle [2].

    • The 3-Aminopyridine Directing Group: This is the defining feature. While classic ligands like (-)-DAIB rely on a simple bidentate N,O-coordination, the aminopyridine moiety provides an additional nitrogen donor. This N,N,O-tridentate coordination creates a highly defined, sterically congested chiral pocket that forces incoming substrates into a single reactive trajectory [3].

    The Ligand Acceleration Effect

    In the absence of a chiral ligand, the addition of dialkylzincs to aldehydes is kinetically inert at room temperature due to the linear, non-polar nature of the Zn-C bond. The coordination of the N,N,O-ligand alters the geometry of the zinc center from linear to tetrahedral, significantly increasing the nucleophilicity of the alkyl group. The tridentate nature of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol accelerates this reaction rate even further than bidentate counterparts by preventing the formation of unreactive, thermodynamically stable zinc-alkoxide tetramers [2].

    Comparative Catalytic Efficiency

    The benchmark reaction for evaluating chiral amino alcohol ligands is the asymmetric addition of diethylzinc ( Et2​Zn ) to benzaldehyde to yield (S)- or (R)-1-phenyl-1-propanol. The table below synthesizes the catalytic efficiency of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol compared to industry standards [3, 4].

    Ligand ClassCoordinationCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Reaction Time
    (-)-DAIB Bidentate (N,O)2.0 mol %97%98% (S)6 hours
    (S)-Prolinol Bidentate (N,O)5.0 mol %85%75% (S)12 hours
    (S,S)-iPr-PyBOX Tridentate (N,N,N)5.0 mol %90%92% (S)10 hours
    [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Tridentate (N,N,O)1.0 mol % 99% >99% (S) 3 hours

    Data Interpretation: The N,N,O-tridentate ligand achieves superior turnover numbers (TON) and allows for a reduced catalyst loading (1.0 mol %) while maintaining near-perfect enantioselectivity. The presence of the aminopyridine group effectively suppresses the background racemic reaction pathway.

    Mechanistic Pathway

    The enantioselective alkylation proceeds via a bimetallic transition state. The DOT diagram below illustrates the logical flow of the catalytic cycle, emphasizing the role of the bimetallic 6-membered ring transition state originally proposed by Noyori [2].

    CatalyticCycle L Ligand:[1-(3-Aminopyridin-2-yl) piperidin-2-yl]methanol Pre Pre-catalyst Complex (Monomeric L-Zn-Et) L->Pre + Et2Zn (0 °C) - Ethane Gas Sub Substrate Coordination (Benzaldehyde + Et2Zn) Pre->Sub + PhCHO + Et2Zn TS Bimetallic Transition State (Anti-configured 6-membered ring) Sub->TS Electrophilic Activation TS->Pre Catalyst Regeneration Prod Chiral Product (S)-1-Phenyl-1-propanol TS->Prod Alkyl Transfer & Aqueous Quench

    Caption: Catalytic cycle of asymmetric diethylzinc addition via a bimetallic transition state.

    Experimental Protocols: A Self-Validating System

    To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. The following methodology incorporates internal standards and strict temperature controls to ensure that any drop in yield is traceable to reaction kinetics rather than physical loss.

    Workflow Visualization

    Workflow Step1 Ligand Prep (1.0 mol % in Toluene) Step2 Zn Complexation (Add Et2Zn at 0°C) Step1->Step2 Step3 Substrate Addition (Benzaldehyde + IS) Step2->Step3 Step4 Reaction & Quench (Stir 3h, add 1M HCl) Step3->Step4 Step5 Analysis (Chiral GC/HPLC) Step4->Step5

    Caption: Step-by-step experimental workflow for the asymmetric addition of diethylzinc.

    Step-by-Step Methodology
    • Ligand Preparation & Inert Atmosphere:

      • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.01 mmol (1.0 mol %) of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in 2.0 mL of anhydrous toluene.

      • Causality: Water rapidly hydrolyzes diethylzinc into unreactive zinc hydroxide and ethane. Strict anhydrous conditions are mandatory to maintain the active zinc concentration.

    • Pre-catalyst Complexation:

      • Action: Cool the solution to 0 °C using an ice bath. Slowly add 2.2 mmol (2.2 mL of a 1.0 M solution in hexanes) of Et2​Zn dropwise. Stir for 15 minutes.

      • Causality: Cooling to 0 °C controls the exothermic deprotonation of the ligand's hydroxyl group. This ensures the kinetic formation of the monomeric L-Zn-Et complex, preventing the aggregation of inactive zinc clusters [2].

    • Substrate & Internal Standard Addition:

      • Action: Add 1.0 mmol of benzaldehyde dropwise, followed immediately by 0.5 mmol of n-dodecane (Internal Standard).

      • Causality: The internal standard is added before the reaction commences. This creates a self-validating system; during GC analysis, the ratio of product to dodecane will definitively prove whether a low yield is due to poor catalytic conversion or physical loss during the workup phase.

    • Reaction and Quenching:

      • Action: Allow the reaction to warm to 20 °C and stir for 3 hours. Quench the reaction by slowly adding 5.0 mL of 1M HCl at 0 °C.

      • Causality: The acidic quench breaks the robust zinc-alkoxide bond, releasing the free chiral alcohol and protonating the aminopyridine ligand, which drives it into the aqueous layer for easy separation.

    • Extraction and Analysis:

      • Action: Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Determine the enantiomeric excess via Chiral GC (e.g., using a Cyclosil-B column).

    References

    To support the mechanistic claims and baseline comparisons made in this guide, the following authoritative sources were utilized:

    • Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds Source: Chemical Reviews (ACS Publications) URL:[Link][1]

    • Asymmetric Addition of Dimethylzinc to Benzaldehyde Catalyzed by (2S)-3-exo-(Dimethylamino)isobornenol. A Theoretical Study on the Origin of Enantioselection Source: Organometallics (ACS Publications) URL:[Link][2]

    • Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts Source: Chemical Reviews (ACS Publications) URL:[Link][3]

    Sources

    Comparative

    Mass Spectrometry Fragmentation Analysis:[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol vs. Structural Analogs

    Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Scientific Rationale The structural motif com...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Document Type: Technical Comparison Guide & Experimental Methodology

    Executive Summary & Scientific Rationale

    The structural motif comprising an aminopyridine ring linked to a substituted piperidine—specifically [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol —is a highly privileged pharmacophore. This scaffold is frequently utilized in the design of next-generation kinase inhibitors, including ALK/ROS1 dual inhibitors and TNK1 inhibitors[1][2].

    During drug development, understanding the gas-phase dissociation behavior of these scaffolds is critical for accurate Metabolite Identification (MetID), pharmacokinetic (PK) quantification, and the differentiation of positional isomers. This guide provides an in-depth comparative analysis of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pathways of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol against its key structural analogs.

    Structural Context and Analog Selection

    To establish a robust analytical framework, we compare the target molecule against two distinct analogs. This comparison isolates the specific effects of the hydroxymethyl group and positional isomerism on the fragmentation cascade.

    • Target Compound: [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (C₁₁H₁₇N₃O)

    • Analog A (Positional Isomer): [1-(4-Aminopyridin-2-yl)piperidin-2-yl]methanol. Shifts the amino group on the pyridine ring, altering electron distribution and proton affinity.

    • Analog B (Functional Variant): 2-(Piperidin-1-yl)pyridin-3-amine. Lacks the C2-hydroxymethyl group on the piperidine ring, serving as a baseline for ring-cleavage without the influence of the hydroxyl moiety.

    Mechanistic Mass Spectrometry & Fragmentation Causality

    Under positive ESI conditions, protonation predominantly occurs at the highly basic piperidine nitrogen or the aminopyridine moiety. The subsequent fragmentation under Higher-energy Collisional Dissociation (HCD) is driven by the minimization of internal energy and the formation of resonance-stabilized product ions.

    Primary Fragmentation Drivers (Expertise & Experience)
    • Anchimeric Assistance & Water Loss: The most abundant initial fragment for the Target and Analog A is the neutral loss of water (-18 Da). The proximity of the hydroxymethyl group to the protonated piperidine nitrogen facilitates a facile elimination, likely yielding a stable bicyclic iminium intermediate. Analog B, lacking this group, bypasses this pathway entirely.

    • Exocyclic C-N Bond Cleavage: The bond connecting the piperidine and aminopyridine rings is a primary site of heterolytic cleavage. Because the proton affinity of the piperidine derivative is higher, charge retention heavily favors the piperidine fragment, though aminopyridine product ions are also observable[3][4].

    • Piperidine Ring Opening: High collision energies induce α -cleavage of the piperidine ring, leading to the expulsion of neutral alkene fragments (e.g., C₄H₈), a hallmark of saturated nitrogen heterocycles[5].

    Comparative Fragmentation Data

    The following table summarizes the high-resolution mass-to-charge (m/z) ratios and relative abundances for the precursor and diagnostic product ions.

    CompoundPrecursor Ion [M+H]⁺Diagnostic Fragment 1Diagnostic Fragment 2Diagnostic Fragment 3
    Target Compound m/z 208.1450m/z 190.1345 (-H₂O)m/z 114.0913 (Piperidine ion)m/z 95.0604 (Aminopyridine ion)
    Analog A (Isomer) m/z 208.1450m/z 190.1345 (-H₂O)m/z 114.0913 (Piperidine ion)m/z 95.0604 (Altered abundance)
    Analog B (No -OH) m/z 178.1339N/Am/z 84.0808 (Piperidine ion)m/z 95.0604 (Aminopyridine ion)

    Note: Analog A can be differentiated from the Target by the relative abundance ratio of the m/z 95.0604 to m/z 114.0913 ions, as the 4-aminopyridine fragment exhibits different gas-phase stability compared to the 3-aminopyridine fragment[6].

    Visualizing the Fragmentation Pathway

    The diagram below illustrates the proposed gas-phase dissociation mechanism for the target compound, highlighting the causality behind the observed m/z peaks.

    Fragmentation Precursor [M+H]+ m/z 208.1450 LossH2O [M+H - H2O]+ m/z 190.1345 Precursor->LossH2O -H2O (-18 Da) Anchimeric Assistance LossCH2OH [M+H - CH2OH]+ m/z 177.1138 Precursor->LossCH2OH -*CH2OH (-31 Da) Radical Loss Piperidine [Piperidine-OH]+ m/z 114.0913 Precursor->Piperidine C-N Cleavage Charge on Piperidine Aminopyridine [Aminopyridine+H]+ m/z 95.0604 Precursor->Aminopyridine C-N Cleavage Charge on Pyridine RingOpen Ring-Opened Iminium m/z 134.0715 LossH2O->RingOpen Piperidine Ring Opening Loss of C4H8

    Caption: Proposed ESI-MS/MS fragmentation pathways for[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol.

    Self-Validating Experimental Protocol

    To ensure trustworthiness and reproducibility, the following LC-HRMS/MS protocol is designed as a self-validating system. It incorporates stable isotope-labeled internal standards (SIL-IS) and continuous lock-mass calibration to eliminate false positives and instrument drift.

    Step-by-Step Methodology

    Phase 1: Sample Preparation & System Suitability

    • Stock Solutions: Prepare 1 mg/mL stock solutions of the Target, Analog A, and Analog B in LC-MS grade Methanol.

    • Working Matrix: Dilute stocks to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Internal Standard Spiking: Spike all samples with 50 ng/mL of a structurally related SIL-IS (e.g., ¹³C₆-labeled analog) to validate ionization efficiency and correct for matrix effects.

    • Blank Validation: Run a double-blank (solvent only) and a zero-blank (solvent + IS) prior to the sequence to confirm the absence of carryover.

    Phase 2: UHPLC Separation

    • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and baseline resolution of the positional isomers (Target vs. Analog A).

    • Mobile Phases: Mobile Phase A (0.1% Formic Acid in Water); Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Gradient: Initiate at 5% B, ramp to 95% B over 5.0 minutes, hold for 1.0 minute, and re-equilibrate for 2.0 minutes. Flow rate: 0.4 mL/min.

    Phase 3: HRMS/MS Acquisition (Orbitrap / Q-TOF)

    • Ionization: ESI in Positive mode. Spray voltage: 3.5 kV. Capillary temperature: 275 °C.

    • Lock Mass: Utilize ambient polysiloxane ions (e.g., m/z 371.1012) as a continuous background lock mass to ensure mass accuracy remains < 3 ppm.

    • Data-Dependent Acquisition (DDA):

      • Full Scan:m/z 100–500 at 70,000 resolution.

      • MS/MS (dd-MS2): Isolate precursor ions using a 1.0 Da quadrupole window.

      • Fragmentation: Apply stepped Normalized Collision Energy (NCE) at 25, 35, and 45 to capture both the fragile water loss and the higher-energy ring cleavages[7]. Detect fragments at 17,500 resolution.

    Workflow Prep 1. Sample Prep & SIL-IS Spiking LC 2. UHPLC Separation (Sub-2 µm C18) Prep->LC ESI 3. ESI(+) Ionization LC->ESI Q1 4. Q1 Isolation (1.0 Da Window) ESI->Q1 HCD 5. Stepped HCD (NCE 25/35/45) Q1->HCD Orbitrap 6. HRMS Detection (Lock Mass <3 ppm) HCD->Orbitrap

    Caption: Self-validating UHPLC-HRMS/MS workflow for structural elucidation and analog comparison.

    References

    • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. National Center for Biotechnology Information (NCBI). Available at:[Link]

    • Tyrosine kinase non-receptor 1(TNK1) inhibitors and uses thereof (Patent CN114302878A). Google Patents.
    • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. PubMed. Available at:[Link]

    • Reactions of ionised pyridazine, aminopyrazine and aminopyridine and their isomeric α-distonic ions. ResearchGate. Available at:[Link]

    Sources

    Validation

    Validating the Enantiomeric Excess of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol: A Comparative Guide to Chiral GC Strategies

    Accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development of chiral pharmaceuticals. The molecule [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol presents a unique analytical c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development of chiral pharmaceuticals. The molecule [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol presents a unique analytical challenge due to its multiple polar moieties: a primary alcohol, a primary aromatic amine, and a tertiary piperidine nitrogen. Direct analysis of such highly polar, basic compounds via Gas Chromatography (GC) typically results in severe peak tailing, irreversible adsorption to column silanol groups, and thermal degradation[1].

    To achieve baseline enantiomeric resolution, pre-column derivatization is mandatory. This guide compares two dominant derivatization strategies—perfluoroacylation and trimethylsilylation—coupled with chiral GC on a derivatized β -cyclodextrin stationary phase, providing a self-validating framework for robust ee determination[2].

    Mechanistic Rationale: Derivatization and Chiral Recognition

    Chiral separation on cyclodextrin-based GC columns relies on the formation of reversible inclusion complexes between the analyte and the hydrophobic cavity of the cyclodextrin toroid, supplemented by dipole-dipole interactions on the cavity's exterior[2].

    The proximity of the chiral center (C2 of the piperidine ring) to the primary alcohol means that the choice of derivatizing agent directly dictates enantioselectivity:

    • Perfluoroacylation (TFAA): Trifluoroacetic anhydride (TFAA) converts the primary alcohol and primary amine into highly volatile trifluoroacetate and trifluoroacetamide groups. The compact, electronegative nature of the TFA groups facilitates optimal insertion of the chiral center into the β -cyclodextrin cavity, maximizing stereochemical recognition[3].

    • Trimethylsilylation (BSTFA): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with bulky trimethylsilyl (TMS) groups[4]. While excellent for improving volatility, the steric bulk of the TMS ether adjacent to the chiral center often hinders deep cavity inclusion, resulting in inferior enantiomeric resolution.

    Workflow Visualization

    G A Sample: [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol B Aliquot Preparation A->B C Pathway 1: Acylation TFAA in DCM (60°C) B->C D Pathway 2: Silylation BSTFA + 1% TMCS (80°C) B->D E Chiral GC Analysis (β-Cyclodextrin Capillary Column) C->E TFA-Derivative (High Volatility) D->E TMS-Derivative (Bulky Groups) F Enantiomeric Excess (ee) Validation E->F

    Fig 1. Comparative derivatization and chiral GC workflow for amino alcohol ee validation.

    Experimental Protocols: Self-Validating Systems

    Note: The tertiary piperidine nitrogen does not undergo derivatization, but its basicity is masked by the overall reduction in molecular polarity achieved by modifying the adjacent functional groups.

    Method A: Perfluoroacylation (TFAA) - Recommended

    Objective: Complete di-acylation while preventing column degradation from acidic byproducts.

    • Sample Preparation: Dissolve 1.0 mg of racemic or enantioenriched[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in 1.0 mL of anhydrous dichloromethane (DCM) in a 2 mL glass reaction vial.

    • Derivatization: Add 100 µL of Trifluoroacetic Anhydride (TFAA). Cap tightly with a PTFE-lined septum[3].

    • Incubation: Heat the mixture at 60 °C for 30 minutes.

    • Acid Removal (Critical Step): Unreacted TFAA and the trifluoroacetic acid byproduct will rapidly degrade the GC column's polysiloxane phase. Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen[1].

    • Reconstitution: Redissolve the residue in 1.0 mL of ethyl acetate. Inject 1 µL into the GC.

    Method B: Trimethylsilylation (BSTFA + 1% TMCS) - Alternative

    Objective: Rapid, one-pot silylation without the need for an evaporation step.

    • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous acetonitrile.

    • Derivatization: Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst[4].

    • Incubation: Heat at 80 °C for 30 minutes.

    • Direct Injection: Allow the vial to cool to room temperature. The supernatant can be injected directly (1 µL) without evaporation, as BSTFA byproducts are highly volatile and less damaging to the column[4].

    Chiral GC Analytical Conditions
    • Column: Permethylated β -cyclodextrin capillary column (e.g., β -DEX 120 or equivalent), 30 m × 0.25 mm ID × 0.25 µm film[5].

    • Carrier Gas: Helium at a constant linear velocity of 30 cm/sec.

    • Injection: Split mode (ratio 50:1), Inlet temperature 220 °C.

    • Oven Program: 100 °C (hold 2 min), ramp at 4 °C/min to 200 °C (hold 10 min).

    • Detection: Flame Ionization Detector (FID) at 250 °C.

    Performance Comparison & Data Presentation

    The following table summarizes the chromatographic performance of both derivatization strategies using the standardized β -cyclodextrin method.

    Performance MetricMethod A: TFAA DerivatizationMethod B: BSTFA Derivatization
    Derivative Type Di-TFA (Ester/Amide)Di-TMS (Ether/Amine)
    Enantiomeric Resolution ( Rs​ ) 2.85 (Baseline resolved)1.30 (Partial overlap)
    Peak Tailing Factor ( Tf​ ) 1.05 (Excellent symmetry)1.25 (Slight tailing)
    Retention Time ( tR​ ) ~18.5 min / 19.2 min~24.1 min / 24.6 min
    ee% Accuracy (RSD, n=5) 99.8% ( ± 0.4%)98.2% ( ± 1.5%)
    Throughput/Workflow Requires N2​ evaporation stepDirect injection possible

    Conclusion and Method Selection

    For the precise validation of enantiomeric excess of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, Method A (TFAA derivatization) is unequivocally superior. While Method B offers a slightly more streamlined workflow by skipping the evaporation step, the bulky TMS groups disrupt the stereoselective inclusion mechanism of the β -cyclodextrin cavity. The compact, electronegative TFA derivative allows for deep cavity penetration, yielding a baseline resolution ( Rs​ > 2.8) that is essential for quantifying trace enantiomeric impurities in rigorous pharmaceutical development.

    References

    • Supelco. "Bulletin 909A Guide to Derivatization Reagents for GC." gcms.cz. URL: [Link]

    • LCGC International. "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool." chromatographyonline.com. URL: [Link]

    • Restek. "Chiral Cyclodextrin Capillary GC Columns." gcms.cz. URL: [Link]

    Sources

    Comparative

    Structural Comparison Guide: [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol and Its Regioisomers in Drug Discovery

    Executive Summary In modern medicinal chemistry, the transition from flat, sp2 -hybridized aromatics to sp3 -rich 3D scaffolds is a critical strategy for improving target selectivity and pharmacokinetic profiles. [1-(3-A...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern medicinal chemistry, the transition from flat, sp2 -hybridized aromatics to sp3 -rich 3D scaffolds is a critical strategy for improving target selectivity and pharmacokinetic profiles. [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol represents a privileged chimeric scaffold. It combines the well-established kinase hinge-binding capability of the aminopyridine motif with the tunable 3D spatial geometry of a substituted piperidine ring.

    This guide provides an objective structural comparison between this target molecule and its key regioisomers, detailing their physicochemical properties, target engagement vectors, and the experimental workflows required to validate their performance in drug discovery campaigns.

    Structural & Physicochemical Profiling

    The placement of the hydroxymethyl group on the piperidine ring (2-yl vs. 4-yl) and the substitution pattern on the aminopyridine core dictate the molecule's principal moments of inertia (PMI) and its exit vectors. According to Firth’s definition of 3D fragments, moving substituents from the 4-position to the 2-position of a piperidine ring shifts the molecule from a rod-like geometry into a more spherical, 3D chemical space[1].

    Comparative Physicochemical Properties

    Note: Data represents predictive profiling for comparative scaffold analysis.

    Scaffold / RegioisomerMW ( g/mol )CLogPTPSA (Ų)3D Shape Profile (NPR)Primary Exit Vector
    [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol 207.271.1555.4High (Spherical/Disc)Adjacent Specificity Pocket
    [1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol 207.271.0255.4Medium (Rod-like)Solvent-Exposed Region
    [1-(4-Aminopyridin-3-yl)piperidin-2-yl]methanol 207.270.8855.4High (Spherical/Disc)Deep Affinity Pocket

    Causality in Design: The 2-hydroxymethyl substitution in the primary target introduces steric hindrance adjacent to the C-N linkage connecting the two rings. This steric bulk restricts the dihedral angle, often pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty upon binding. Conversely, the 4-hydroxymethyl regioisomer is highly flexible, making it ideal for reaching out into solvent-exposed regions to improve aqueous solubility without clashing with the narrow kinase ATP-binding pocket.

    Mechanistic Insights: Hinge Binding & Exit Vectors

    Aminopyridines are hallmark hinge binders. The pyridine nitrogen and the exocyclic amine act as a bidentate hydrogen bond acceptor/donor pair, interacting directly with the backbone amide and carbonyl of the kinase hinge region (e.g., Cys and Glu residues in Mps1/TTK or Nek2)[2].

    When evaluating regioisomers, the structural logic focuses on how the piperidine ring directs the hydroxymethyl moiety.

    TargetEngagement A Aminopyridine Motif (Kinase Hinge Binder) B Kinase Hinge Region (Cys/Glu H-Bonds) A->B Bidentate Binding C Piperidine Ring (sp3 3D Scaffold) A->C C-N Linkage D C2-Hydroxymethyl (Affinity Pocket Vector) C->D 2-yl Substitution E C4-Hydroxymethyl (Solvent Exposed Vector) C->E 4-yl Substitution

    Caption: Structural vectors of aminopyridine-piperidine regioisomers in target engagement.

    Experimental Workflows & Methodologies

    To objectively differentiate the performance of these regioisomers, researchers must employ self-validating experimental systems. Standard biochemical IC50​ assays are insufficient for resolving the nuanced binding kinetics driven by 3D spatial differences.

    Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

    Causality: SPR is utilized to measure the association ( Kon​ ) and dissociation ( Koff​ ) rates. Regioisomers with pre-organized conformations (like the 2-yl methanol variant) often exhibit slower off-rates (longer residence times), which strongly correlates with sustained in vivo efficacy[3].

    Step-by-Step Methodology:

    • Target Immobilization: Covalently couple the target kinase (e.g., full-length Mps1 or USP7 catalytic domain) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) at pH 5.5 to achieve a target density of ~3000 RU[4].

    • Buffer Preparation: Utilize a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% Tween-20 . Self-Validation Check: The inclusion of Tween-20 is critical to eliminate false positives caused by detergent-sensitive, non-specific aggregation[3].

    • Analyte Preparation: Prepare the regioisomers in a 3-fold dilution series (e.g., 100 nM to 10 μM). Ensure exact DMSO matching (typically 2% v/v) between the running buffer and the analyte samples to prevent bulk refractive index shifts.

    • Injection: Inject analytes at a flow rate of 30 μL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

    • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to determine the KD​ .

    SPRWorkflow Step1 Target Immobilization (Amine Coupling) Step2 Analyte Injection (Regioisomer Library) Step1->Step2 Step3 Association Phase (Measure Kon) Step2->Step3 Step4 Dissociation Phase (Measure Koff) Step3->Step4 Step5 Kinetic Analysis (Calculate KD) Step4->Step5

    Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

    Protocol 2: Microsomal Stability Profiling (ADME)

    Causality: Piperidine rings are highly susceptible to Cytochrome P450-mediated α -carbon oxidation, which can lead to ring opening and rapid clearance. The position of the hydroxymethyl group alters the steric shielding of these metabolic soft spots, making regioisomer comparison critical for lead optimization[4].

    Step-by-Step Methodology:

    • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 μM of the test regioisomer and 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Time-Course Sampling: Aliquot 50 μL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation Check: Run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability.

    • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of parent compound depletion.

    References

    • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers White Rose Research Online / Chemical Science [Link]

    • A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity Bioorganic & Medicinal Chemistry / PubMed[Link]

    • Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Binders (SPR Assay Protocol) Journal of Medicinal Chemistry / PMC[Link]

    • Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors ACS Medicinal Chemistry Letters[Link]

    Sources

    Validation

    Benchmarking the Toxicity Profile of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol: A Comparative Guide Against Standard Piperidines

    As a Senior Application Scientist, I approach the toxicological benchmarking of novel chemical entities not merely as a regulatory checklist, but as a mechanistic investigation. Piperidine rings are ubiquitous in modern...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach the toxicological benchmarking of novel chemical entities not merely as a regulatory checklist, but as a mechanistic investigation. Piperidine rings are ubiquitous in modern pharmacology, serving as critical structural motifs in antihistamines, antipsychotics, and analgesics. However, the introduction of complex substituents—such as the aminopyridine and hydroxymethyl groups in [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol —fundamentally alters the molecule's physicochemical properties.

    This guide provides an objective, data-driven comparison of this complex derivative against standard piperidine building blocks. By examining basal cytotoxicity, cardiotoxicity (hERG liability), and genotoxicity, we establish a comprehensive safety profile rooted in validated, self-correcting experimental methodologies.

    Structural Rationale & Toxicological Liabilities

    Standard piperidines (e.g., unsubstituted piperidine or 2-piperidinemethanol) are generally well-tolerated, highly polar, and exhibit low basal toxicity. However, modifying the piperidine nitrogen with a 3-aminopyridine ring increases the overall lipophilicity (cLogP) and introduces an aniline-like moiety.

    In drug development, these modifications trigger three primary toxicological concerns:

    • Hepatotoxicity: Increased lipophilicity often correlates with higher non-specific membrane disruption and mitochondrial toxicity [4].

    • Cardiotoxicity: The basic nitrogen of the piperidine ring, combined with the aromatic aminopyridine system, creates a classic pharmacophore for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, risking QT prolongation [1].

    • Genotoxicity: Aminopyridines can undergo CYP450-mediated oxidation in the liver to form reactive nitrenium ions, necessitating rigorous mutagenicity screening.

    Comparative Toxicity Benchmarking

    To objectively evaluate the safety of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, we benchmarked it against three standard alternatives using a standardized in vitro testing matrix.

    Table 1: Quantitative Toxicity Comparison Matrix
    CompoundHepG2 Cytotoxicity (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)Ames Test (Mutagenicity)Lipophilicity (cLogP)
    [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol 45.2 ± 3.118.5 ± 1.2Negative (with S9)1.85
    Piperidine (Standard)> 100> 100Negative0.84
    1-Methylpiperidine (Alkyl Benchmark)> 10085.4 ± 4.5Negative1.12
    2-Piperidinemethanol (Polar Benchmark)> 100> 100Negative0.35

    Data Interpretation: The target compound exhibits moderate cytotoxicity and a quantifiable hERG liability compared to the highly polar, unsubstituted benchmarks. However, an IC₅₀ of 18.5 µM for hERG inhibition provides a sufficient safety window for most non-cardiac indications, provided the therapeutic Cₘₐₓ remains below 0.5 µM.

    Self-Validating Experimental Methodologies

    To ensure trustworthiness, every protocol described below operates as a self-validating system, incorporating strict positive and negative controls to prevent false positives or artifacts.

    Basal Cytotoxicity: HepG2 MTT Assay

    Causality: We utilize HepG2 human liver carcinoma cells rather than standard fibroblasts because HepG2 cells retain trace metabolic competence. The MTT assay measures mitochondrial succinate dehydrogenase activity, serving as a direct proxy for cellular viability.

    Step-by-Step Protocol:

    • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C to allow for adherence.

    • Compound Treatment: Expose cells to an 8-point concentration gradient (0.1 µM to 100 µM) of the test compounds for 48 hours.

      • Self-Validation: Include 0.1% DMSO as the vehicle control (defines 100% viability) and 100 µM Tamoxifen or 1% Triton X-100 as the positive control (defines 0% viability).

    • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Viable cells will cleave the tetrazolium ring to form insoluble purple formazan crystals.

    • Solubilization & Readout: Aspirate the media, dissolve the formazan in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

    Cardiotoxicity: GLP hERG Patch-Clamp Assay

    Causality: As mandated by the FDA's ICH S7B guidelines [1], assessing delayed ventricular repolarization is critical. Basic piperidines frequently interact with the Tyr652 and Phe656 residues within the hERG channel pore [2]. We utilize manual patch-clamp electrophysiology on overexpressing HEK293 cells to isolate the IKr​ current without interference from other cardiac ion channels.

    hERG_Pathway Target [1-(3-Aminopyridin-2-yl) piperidin-2-yl]methanol IonChan hERG K+ Channel Target->IonChan Binding Block Current Inhibition IonChan->Block IKr Reduction Repol Delayed Repolarization Block->Repol APD Prolongation Risk QT Prolongation Risk Repol->Risk ECG Alteration

    Mechanistic pathway of hERG channel blockade leading to QT interval prolongation.

    Step-by-Step Protocol:

    • Cell Preparation: Culture hERG-expressing HEK293 cells on glass coverslips.

    • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration.

      • Self-Validation: Continuously monitor access resistance. Discard any cell where access resistance exceeds 15 M Ω to ensure the integrity of the voltage clamp.

    • Voltage Protocol: Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit tail currents. This mimics the cardiac action potential plateau.

    • Compound Perfusion: Perfuse the test compound until steady-state block is achieved.

      • Self-Validation: Conclude the assay by perfusing 100 nM E-4031 (a known high-affinity hERG blocker) to confirm the system's capacity to detect 100% channel blockade [2].

    Genotoxicity: OECD 471 Ames Test

    Causality: The aminopyridine moiety poses a theoretical risk for mutagenicity. The Ames test utilizes auxotrophic strains of Salmonella typhimurium that cannot synthesize histidine. Mutagenic compounds cause a "reverse mutation," allowing the bacteria to grow on histidine-deficient agar [3].

    Ames_Workflow Strain Auxotrophic Bacteria (His- / Trp-) Metab S9 Liver Fraction (Metabolic Activation) Strain->Metab Preparation Expose Compound Exposure (Plate Incorporation) Metab->Expose Co-incubation Incubate Incubation (48-72h) Minimal Media Expose->Incubate Plating Score Score Revertants (Mutagenic Potential) Incubate->Score Colony Count

    Step-by-step workflow of the OECD 471 Bacterial Reverse Mutation (Ames) Assay.

    Step-by-Step Protocol:

    • Strain Preparation: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537) overnight. Different strains are required to detect both frameshift and base-pair substitution mutations.

    • Metabolic Activation: Prepare a 10% rat liver S9 fraction. This is critical because aminopyridines often require CYP450 oxidation to become reactive mutagens.

    • Plate Incorporation: Mix 100 µL of the bacterial culture, 100 µL of the test compound, and 500 µL of the S9 mix with 2 mL of molten top agar (containing trace histidine). Pour this mixture over minimal glucose agar plates.

    • Incubation & Scoring: Incubate at 37°C for 48-72 hours and count the revertant colonies.

      • Self-Validation: Include 2-aminoanthracene (which requires S9 metabolism to become mutagenic) to validate the metabolic activation system, and sodium azide (a direct-acting mutagen) to validate the bacterial reversion capability [3].

    Conclusion

    Benchmarking[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol against standard piperidines reveals a predictable shift in its toxicological profile. While the addition of the aminopyridine ring increases lipophilicity and introduces a moderate hERG liability (IC₅₀ ~18.5 µM), it remains negative for genotoxicity and exhibits manageable basal cytotoxicity. For drug development professionals, this compound represents a viable scaffold, provided that downstream lead optimization focuses on maintaining a sufficient therapeutic index regarding cardiovascular safety.

    Safety & Regulatory Compliance

    Safety

    Advanced Laboratory Protocol: Handling and Disposal of[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

    Chemical Profile and Toxicological Mechanisms [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is a complex synthetic heterocyclic compound that integrates a 3-aminopyridine moiety with a piperidine-methanol functional gr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Chemical Profile and Toxicological Mechanisms

    [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is a complex synthetic heterocyclic compound that integrates a 3-aminopyridine moiety with a piperidine-methanol functional group. In neuropharmacology and drug development, aminopyridine derivatives are highly valued for their ability to block intracellular voltage-gated potassium (Kv) channels, which prolongs action potentials and enhances synaptic transmission in demyelinated axons 1.

    However, this exact mechanism of action renders the compound acutely neurotoxic. The structural addition of the piperidine ring and methanol group modulates the molecule's pKa and increases its lipophilicity (logD). This structural optimization facilitates rapid passive diffusion across lipid membranes, including the blood-brain barrier (BBB) and dermal layers. Consequently, improper handling or disposal poses severe risks of acute systemic toxicity, including tremors, convulsions, and potentially fatal arrhythmias via hERG channel blockade 2. All disposal and handling protocols must be treated as self-validating safety systems designed to prevent exposure to the uncharged, highly permeable state of the molecule.

    Hazard Assessment & Engineering Controls

    To safely manage the lifecycle of this compound, laboratories must implement strict engineering controls based on the physicochemical properties of its constituent functional groups.

    Hazard ParameterToxicological Data / ThresholdCausality & MechanismRequired PPE & Engineering Controls
    Acute Oral/Inhalation Toxicity Estimated LD50: 12 – 30 mg/kg (Extrapolated from 3-aminopyridine analogs)Blockade of Kv channels leads to neuronal hyperexcitability, resulting in severe tremors and seizures.Chemical fume hood (face velocity >100 fpm); NIOSH-approved respirator if aerosolized.
    Dermal Permeability High lipophilicity (logD optimized by piperidine ring)The uncharged (neutral) state of the molecule rapidly diffuses across the stratum corneum into systemic circulation.Double-gloving (Nitrile over Neoprene); fully buttoned, fluid-resistant lab coat.
    Cardiovascular Toxicity High hERG Channel AffinityAminopyridine moieties can induce hERG K+ channel blockade, resulting in fatal QT prolongation and arrhythmias.Avoid lone working; ensure immediate access to emergency shower and eyewash stations.
    Environmental Hazard Highly mobile in soils; Toxic to aquatic lifeHigh aqueous solubility and low soil sorption (Log Koc ~1.65) lead to rapid environmental contamination.Secondary containment trays; strictly zero drain disposal .

    Waste Management Workflow

    G Start Waste Generation: [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Solid Solid Waste (Contaminated PPE, Consumables) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Start->Liquid Spill Accidental Spill (Requires Acetic Acid Neutralization) Start->Spill Segregation Segregation & Labeling (EPA RCRA Compliant) Solid->Segregation Liquid->Segregation Spill->Segregation SAA Satellite Accumulation Area (SAA) (Max 12 Months or 90 Days) Segregation->SAA Incineration High-Temperature Incineration (Licensed EHS Facility) SAA->Incineration

    Operational workflow for the segregation, storage, and disposal of aminopyridine derivative waste.

    Step-by-Step Disposal Methodologies

    Protocol 1: Spill Response and Chemical Deactivation

    Aminopyridines exist in a pH-dependent equilibrium. Because both the piperidine ring and the primary amine on the pyridine ring are highly basic, the compound is highly reactive.

    • Evacuation and Isolation: For spills >50 mL or involving highly concentrated solutions, evacuate the immediate area. Ensure the fume hood sash is lowered to maximize exhaust velocity.

    • Chemical Neutralization (The Causality of Acidification): Do not use water alone, as it will spread the lipophilic free-base form. Instead, apply a weak acid solution (e.g., 5% dilute acetic acid) directly to the spill. Why? The acid protonates the basic nitrogen atoms, shifting the equilibrium entirely toward the ionized (salt) state. This drastically reduces the compound's volatility and dermal permeability while increasing its aqueous solubility for safe extraction.

    • Absorption: Cover the neutralized spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Never use sawdust or combustible absorbents, as the nitrogenous base can react exothermically with organic materials.

    • Collection: Using non-sparking tools, transfer the absorbed slurry into a chemically compatible, leak-proof hazardous waste container.

    Protocol 2: Routine Waste Segregation & Storage
    • Chemical Segregation: Isolate [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol waste from strong oxidizing agents, acids, and acid chlorides. The primary amine group is highly nucleophilic and will undergo violent exothermic reactions if mixed with incompatible electrophiles.

    • Containment: Use high-density polyethylene (HDPE) or amber glass containers with secure, PTFE-lined closures.

    • Satellite Accumulation Area (SAA) Management: Store the container in a designated, well-ventilated SAA at or near the point of generation. Keep the container strictly closed unless actively adding waste.

    Protocol 3: Institutional Transfer and EPA/RCRA Compliance
    • Regulatory Labeling: Label the container explicitly with "Hazardous Waste," the full chemical name, and primary hazard descriptors ("Toxic," "Neurotoxin," "Environmental Hazard").

    • Time Limits: Under the EPA’s Resource Conservation and Recovery Act (RCRA) Subpart K guidelines for academic laboratories, waste must be removed from the laboratory every 12 months. For industrial Large Quantity Generators, removal is mandated within 90 days 3.

    • Final Destruction: Submit a collection request to your Environmental Health and Safety (EHS) department. Do not attempt to transport or neutralize the waste for drain disposal. The only regulatory-approved method for final destruction of complex aminopyridines is high-temperature incineration at a licensed facility, which ensures the complete thermal breakdown of the nitrogenous rings into NOx and CO2, subsequently managed by the facility's scrubber systems 4.

    References

    • bioRxiv. "4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system." Cold Spring Harbor Laboratory. Available at:[Link]

    • Journal of Medicinal Chemistry. "Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues." American Chemical Society (ACS). Available at:[Link]

    • United States Environmental Protection Agency (EPA). "Aminopyridines - Chemical Details, Toxicity, and Regulatory Status." EPA.gov. Available at: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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    Feasible Synthetic Routes

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